Product packaging for Bis(2,2,2-trifluoroethyl) Carbonate(Cat. No.:CAS No. 1513-87-7)

Bis(2,2,2-trifluoroethyl) Carbonate

Cat. No.: B1280632
CAS No.: 1513-87-7
M. Wt: 226.07 g/mol
InChI Key: WLLOZRDOFANZMZ-UHFFFAOYSA-N
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Description

Bis(2,2,2-trifluoroethyl) Carbonate (CAS 1513-87-7) is a fluorinated carbonate ester that serves as a critical high-value solvent and flame-retarding co-solvent in advanced battery research . Its primary research application is in the development of non-flammable or high-safety electrolytes for lithium-ion batteries (LIBs) . The compound's efficacy arises from its mechanism as a fluorine radical scavenger at elevated temperatures, which disrupts the chain reactions of combustion, thereby significantly reducing the flammability of conventional carbonate electrolyte mixtures . Studies show that its addition markedly reduces laminar flame speed and can lead to self-extinguishing electrolytes . Furthermore, when incorporated into graphite

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4F6O3 B1280632 Bis(2,2,2-trifluoroethyl) Carbonate CAS No. 1513-87-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,2,2-trifluoroethyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F6O3/c6-4(7,8)1-13-3(12)14-2-5(9,10)11/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOZRDOFANZMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30778861
Record name Bis(2,2,2-trifluoroethyl) Carbonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1513-87-7
Record name Bis(2,2,2-trifluoroethyl) Carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2,2,2-trifluoroethyl) Carbonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Bis(2,2,2-trifluoroethyl) Carbonate: A Technical Guide to Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) is a fluorinated organic compound of increasing interest in synthetic chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing trifluoroethyl groups, render it a valuable reagent and a component for advanced materials. This technical guide provides an in-depth overview of its synthesis, properties, and applications, with a focus on its utility in pharmaceutical research and development.

Chemical and Physical Properties

This compound is a colorless, low-viscosity liquid.[1] Its key physical and chemical properties are summarized in the table below. The electron-withdrawing nature of the trifluoroethyl groups enhances the electrophilicity of the carbonyl carbon, making it more reactive than conventional dialkyl carbonates like diethyl carbonate.[2]

PropertyValueReference
Molecular Formula C₅H₄F₆O₃[3]
Molecular Weight 226.07 g/mol [3]
CAS Number 1513-87-7[3]
IUPAC Name This compound[3]
Density 1.51 g/mL[4]
Boiling Point 118 °C[4]
Appearance Colorless liquid[1]
Purity (Typical) ≥95% - >98.0%(GC)[5][6]
Synonyms Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester[7]

Synthesis of this compound

Several synthetic routes to this compound have been reported, ranging from traditional methods using phosgene (B1210022) derivatives to more modern, phosgene-free approaches.

Phosgene-Based Synthesis

A common laboratory-scale synthesis involves the reaction of a phosgene equivalent, such as triphosgene, with 2,2,2-trifluoroethanol (B45653).[8] Triphosgene serves as a safer, solid alternative to gaseous phosgene.[8] The reaction proceeds by the nucleophilic attack of the trifluoroethanol on the carbonyl centers of triphosgene.

Caption: Phosgene-based synthesis of BTFEC.

Phosgene-Free Synthesis from Carbon Dioxide

In an effort to develop more environmentally benign synthetic methods, routes utilizing carbon dioxide as a C1 source have been explored. One such strategy involves the nucleophilic addition of 2,2,2-trifluoroethanol to CO₂, followed by reaction with 2,2,2-trifluoroethyltriflate.[1][9] This approach avoids the use of highly toxic phosgene.[9]

Caption: Phosgene-free synthesis of BTFEC from CO₂.

Experimental Protocols

Protocol: One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas

This compound is an effective condensing agent for the one-pot synthesis of unsymmetrical ureas, a common scaffold in medicinal chemistry.[1][10] The enhanced reactivity of BTFEC allows for a sequential, one-pot reaction with two different amines.[1]

Workflow:

  • Carbamate (B1207046) Formation: The first amine (a primary amine) is reacted with an excess of this compound. The unreacted carbonate is then removed under reduced pressure.

  • Urea (B33335) Formation: The second amine (primary or secondary) and a catalytic amount of base are added to the intermediate carbamate to yield the final unsymmetrical urea.

G cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation Amine1 Primary Amine (R-NH₂) Reaction1 Stir at Room Temp. Amine1->Reaction1 BTFEC Bis(2,2,2-trifluoroethyl) Carbonate (1.5 equiv) BTFEC->Reaction1 Solvent1 Solvent (e.g., MeCN) Solvent1->Reaction1 Evaporation Evaporate Solvent and excess BTFEC Reaction1->Evaporation Carbamate Intermediate: Trifluoroethyl Carbamate Evaporation->Carbamate Reaction2 Stir at Room Temp. Carbamate->Reaction2 Amine2 Second Amine (R'-NHR'') Amine2->Reaction2 Base Catalytic Base (e.g., TBD) Base->Reaction2 Solvent2 Solvent (e.g., MeCN) Solvent2->Reaction2 Urea Unsymmetrical Urea Reaction2->Urea

Caption: Workflow for one-pot urea synthesis using BTFEC.

Note: Detailed experimental procedures, including reagent quantities and reaction times for the synthesis of a library of 96 diverse ureas, as well as ¹H and ¹³C NMR and LC-MS spectra for selected compounds, are available in the supporting information of the publication "this compound as a Condensing Agent in One-Pot Parallel Synthesis of Unsymmetrical Aliphatic Ureas" in ACS Combinatorial Science.[10]

Applications in Drug Development and Research

The primary application of this compound in the pharmaceutical sector is as a reagent for the synthesis of complex molecules. Its ability to facilitate the formation of urea linkages under mild conditions makes it a valuable tool for generating libraries of compounds for drug discovery.[2][11] Urea moieties are present in numerous approved drugs and are known to participate in key hydrogen bonding interactions with biological targets.

Currently, there is no direct evidence in the reviewed literature of this compound being involved in specific signaling pathways. Its role is primarily that of a synthetic enabler.

Beyond medicinal chemistry, BTFEC is being actively researched as a flame-retardant co-solvent in electrolytes for safer lithium-ion batteries.[12][13] Its non-flammable nature and electrochemical stability are advantageous for this application.[12]

Safety Information

This compound is a flammable liquid and vapor.[6] It is also reported to cause skin and serious eye irritation.[6] Appropriate personal protective equipment should be used when handling this compound, and it should be stored in a well-ventilated place away from heat and ignition sources.[6] For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to Bis(2,2,2-trifluoroethyl) Carbonate (CAS: 1513-87-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), CAS number 1513-87-7, is a fluorinated organic compound that has garnered significant interest in various fields of chemistry. Its unique electronic properties, stemming from the presence of two trifluoroethyl groups, make it a valuable reagent in organic synthesis and a high-performance component in materials science. This technical guide provides a comprehensive overview of TFEC, including its chemical and physical properties, synthesis, and key applications. Detailed experimental protocols for its use as a condensing agent in the synthesis of unsymmetrical ureas and as a flame-retardant electrolyte additive in lithium-ion batteries are presented. Furthermore, this document includes spectroscopic data and reaction mechanisms to provide a thorough understanding of its reactivity and function.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature. The electron-withdrawing nature of the trifluoroethyl groups significantly influences the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated analog, diethyl carbonate.[1] This enhanced reactivity is central to its application in organic synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 1513-87-7
Molecular Formula C₅H₄F₆O₃
Molecular Weight 226.07 g/mol
Appearance Colorless liquid
Boiling Point 117-118 °C
Density 1.51 g/mL
Synonyms Di(2,2,2-trifluoroethyl) carbonate, TFEC, DFDEC

Table 2: Spectroscopic Data of this compound

SpectrumData
¹H NMR (CDCl₃) δ 4.65 (q, J = 8.5 Hz, 4H)
¹³C NMR (CDCl₃) δ 147.5 (C=O), 121.5 (q, J = 278 Hz, CF₃), 64.5 (q, J = 36 Hz, CH₂)
IR (neat) ν 1775 (C=O), 1280, 1160, 970 cm⁻¹

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,2,2-trifluoroethanol (B45653) with a phosgene (B1210022) equivalent, such as triphosgene (B27547).

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (2.0 eq) and pyridine (2.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of triphosgene (1.0 eq) in anhydrous diethyl ether to the stirred mixture via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove the pyridinium (B92312) hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound as a colorless liquid.

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 2,2,2-Trifluoroethanol 2,2,2-Trifluoroethanol Reaction_Vessel Anhydrous Diethyl Ether 0 °C to Room Temp 2,2,2-Trifluoroethanol->Reaction_Vessel Triphosgene Triphosgene Triphosgene->Reaction_Vessel Pyridine Pyridine Pyridine->Reaction_Vessel This compound This compound Reaction_Vessel->this compound Pyridinium_Hydrochloride Pyridinium Hydrochloride (byproduct) Reaction_Vessel->Pyridinium_Hydrochloride

Synthesis of this compound.

Applications in Organic Synthesis: One-Pot Synthesis of Unsymmetrical Ureas

This compound serves as an excellent condensing agent for the one-pot synthesis of unsymmetrical ureas from two different amines. The moderate reactivity of TFEC allows for a stepwise reaction, first with a less reactive amine to form a carbamate (B1207046) intermediate, followed by reaction with a more reactive amine to yield the unsymmetrical urea (B33335). This method avoids the formation of symmetrical urea byproducts.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ureas

Materials:

  • This compound

  • Amine 1 (less reactive)

  • Amine 2 (more reactive)

  • Triethylamine (B128534) (or another suitable base)

  • Acetonitrile (or another suitable solvent)

Procedure:

  • To a solution of Amine 1 (1.0 eq) in acetonitrile, add this compound (1.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours to form the 2,2,2-trifluoroethyl carbamate intermediate.

  • Add Amine 2 (1.2 eq) and triethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired unsymmetrical urea.

G Amine_1 Amine 1 (less reactive) Carbamate 2,2,2-Trifluoroethyl Carbamate Intermediate Amine_1->Carbamate Step 1 Room Temp TFEC Bis(2,2,2-trifluoroethyl) Carbonate TFEC->Carbamate Urea Unsymmetrical Urea Carbamate->Urea Step 2 Heat Amine_2 Amine 2 (more reactive) Amine_2->Urea Base Base (e.g., Et3N) Base->Urea

One-pot synthesis of unsymmetrical ureas.

Application in Materials Science: Flame-Retardant Electrolyte for Lithium-Ion Batteries

The high fluorine content and the carbonate structure of TFEC make it an effective flame-retardant additive for electrolytes in lithium-ion batteries. It improves the thermal stability of the electrolyte and contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode surface, which is crucial for battery performance and safety.

Experimental Protocol: Preparation and Testing of a TFEC-Containing Electrolyte

Materials:

Procedure:

  • Electrolyte Preparation: In an argon-filled glovebox, prepare the electrolyte by dissolving LiPF₆ (1 M) in a mixture of EC, EMC, and TFEC. A typical volumetric ratio might be 1:1:1 (EC:EMC:TFEC).

  • Cell Assembly: Assemble a 2032-type coin cell in the glovebox. The cell consists of the graphite anode, the LCO cathode, a microporous separator, and the prepared electrolyte.

  • Formation Cycling: Perform the initial charge/discharge cycles at a low C-rate (e.g., C/10) to allow for the formation of a stable SEI layer on the anode.

  • Electrochemical Testing: Evaluate the battery performance by conducting galvanostatic cycling at various C-rates, and measure the capacity retention over a number of cycles.

  • Safety Testing: Conduct safety tests such as flammability tests on the electrolyte and nail penetration tests on the fully charged cells to evaluate the effectiveness of the TFEC additive.

G cluster_anode Anode cluster_electrolyte Electrolyte cluster_cathode Cathode Graphite Graphite SEI Stable SEI Layer (LiF, organic carbonates) Graphite->SEI Li_ions Li+ Li_ions->Graphite Discharge LCO LiCoO2 Li_ions->LCO Charge TFEC_mol TFEC TFEC_mol->SEI Decomposition & Formation EC_EMC EC/EMC EC_EMC->SEI Decomposition

SEI formation with TFEC in a Li-ion battery.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions. It can cause skin and eye irritation. Always use in a well-ventilated area and wear personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a versatile and valuable chemical for both synthetic and materials applications. Its enhanced reactivity makes it a superior choice for the synthesis of complex molecules like unsymmetrical ureas, while its fluorine content provides a crucial safety advantage in the development of next-generation lithium-ion batteries. The detailed protocols and data presented in this guide are intended to facilitate its use and further exploration by the scientific community.

References

An In-Depth Technical Guide on Bis(2,2,2-trifluoroethyl) Carbonate: Core Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular information for Bis(2,2,2-trifluoroethyl) Carbonate, a compound of interest in various research and development applications, including as an electrolyte additive in the battery industry.

Molecular Identity and Weight

This compound is identified by the CAS Number 1513-87-7.[1] Its molecular formula and weight are critical parameters for stoichiometric calculations, analytical characterization, and formulation development.

The empirical formula for this compound is C5H4F6O3.[1][2][3] The molecular weight of the compound is 226.07 g/mol .[1][2]

Quantitative Data Summary

For ease of reference and comparison, the core quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular FormulaC5H4F6O3
Molecular Weight226.07 g/mol
CAS Number1513-87-7

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.

A This compound B Molecular Formula: C5H4F6O3 A->B has C Molecular Weight: 226.07 g/mol A->C has

Caption: Relationship between the compound and its molecular properties.

References

Technical Guide: Spectral Analysis of Bis(2,2,2-trifluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data available for Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC), a compound of interest in various chemical applications, including as a component in lithium-ion battery electrolytes. This document compiles available spectral information and outlines standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Synonyms: Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester, BTFEC

  • CAS Number: 1513-87-7

  • Molecular Formula: C₅H₄F₆O₃

  • Molecular Weight: 226.07 g/mol

Spectroscopic Data

Publicly available, detailed spectral data for this compound is limited. While product specifications from various suppliers confirm that NMR (¹H, ¹³C, ¹⁹F) and FTIR spectra are consistent with the compound's structure, comprehensive datasets with peak assignments, chemical shifts, and coupling constants are not readily found in public databases.[1]

Infrared spectroscopy is a valuable tool for identifying functional groups. For this compound, the most prominent feature is the carbonyl (C=O) stretch.

Table 1: IR Spectral Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (Carbonyl)~1775Strong

Note: This value is based on data for fluorinated dialkyl carbonates. The exact position can vary based on the sample preparation and instrument.

Due to the presence of ¹H, ¹³C, and ¹⁹F nuclei, multinuclear NMR spectroscopy is essential for the complete structural elucidation of this compound. The expected signals are described below based on the chemical structure.

Table 2: Predicted NMR Spectral Data for this compound

NucleusPredicted Chemical Shift (δ) Range (ppm)MultiplicityCoupling
¹H4.0 - 5.0Quartet (q)³J(H,F)
¹³C145 - 155 (C=O), 115 - 125 (CF₃), 60 - 70 (CH₂)Singlet (s), Quartet (q), Quartet (q)¹J(C,F), ²J(C,F)
¹⁹F-70 to -80Triplet (t)³J(F,H)

Note: These are predicted ranges based on typical chemical shifts for similar functional groups. Actual values may vary.

Experimental Protocols

Detailed experimental protocols for the spectral analysis of this compound are provided below.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • This compound sample

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

  • Lens paper

Procedure (using ATR):

  • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Using a Pasteur pipette, place a small drop of this compound onto the center of the ATR crystal to completely cover the crystal surface.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

  • After the measurement, clean the ATR crystal thoroughly with a solvent-dampened soft tissue.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • Internal standard (e.g., Tetramethylsilane, TMS, for ¹H and ¹³C)

Procedure:

  • Prepare the NMR sample by dissolving approximately 10-20 mg of this compound in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of internal standard (TMS) to the sample, if required for referencing the ¹H and ¹³C spectra. For ¹⁹F NMR, an external standard or the instrument's internal lock frequency can be used for referencing.

  • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer for the specific nucleus being observed to optimize the magnetic field homogeneity.

  • For ¹H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon environment (unless specific coupling information is desired). A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • For ¹⁹F NMR: Acquire the spectrum. ¹⁹F is a high-abundance, sensitive nucleus, so spectra can be acquired relatively quickly.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or the appropriate reference for ¹⁹F.

  • Integrate the signals in the ¹H spectrum and identify the chemical shifts, multiplicities, and coupling constants for all spectra.

Visualization of Spectral Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a compound like this compound.

Spectral_Analysis_Workflow Workflow for Spectral Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation Sample Bis(2,2,2-trifluoroethyl) Carbonate Sample Prep_IR Prepare for IR (Neat Liquid/ATR) Sample->Prep_IR Prep_NMR Prepare for NMR (Dissolve in CDCl3) Sample->Prep_NMR FTIR_Spec FTIR Spectrometer Prep_IR->FTIR_Spec NMR_Spec NMR Spectrometer (¹H, ¹³C, ¹⁹F) Prep_NMR->NMR_Spec Process_IR Process IR Data (Baseline Correction, Peak Picking) FTIR_Spec->Process_IR Process_NMR Process NMR Data (FT, Phasing, Referencing) NMR_Spec->Process_NMR Analyze_IR Analyze IR Spectrum (Identify Functional Groups) Process_IR->Analyze_IR Analyze_1H Analyze ¹H NMR (Chemical Shift, Multiplicity, Integration) Process_NMR->Analyze_1H Analyze_13C Analyze ¹³C NMR (Chemical Shift) Process_NMR->Analyze_13C Analyze_19F Analyze ¹⁹F NMR (Chemical Shift, Multiplicity) Process_NMR->Analyze_19F Combine_Data Combine All Spectral Data Analyze_IR->Combine_Data Analyze_1H->Combine_Data Analyze_13C->Combine_Data Analyze_19F->Combine_Data Final_Structure Confirm Structure of This compound Combine_Data->Final_Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Safety and Handling of Bis(2,2,2-trifluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Bis(2,2,2-trifluoroethyl) Carbonate (CAS No. 1513-87-7). The following sections detail the material's properties, associated hazards, recommended handling procedures, and emergency protocols to ensure its safe use in a laboratory and research environment.

Chemical and Physical Properties

This compound is a colorless to almost colorless liquid.[1] It is recognized for its application in the battery industry as a high-performance electrolyte additive due to its thermal and electrochemical stability.[2] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
Molecular Formula C5H4F6O3[1][2][3]
Molecular Weight 226.07 g/mol [1][2][4]
CAS Number 1513-87-7[2][3]
Appearance Colorless to Almost colorless clear liquid[1]
Boiling Point 118 °C[1]
Flash Point 11 °C[1]
Specific Gravity (20/20) 1.51[1]
Refractive Index 1.31[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1] Inhalation may also lead to respiratory irritation.[3][5]

Hazard ClassificationGHS CodeSignal Word
Flammable liquidsH225Danger
Skin irritationH315Warning
Serious eye irritationH319Warning
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335Warning

Data sourced from multiple references.[1][2][4]

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

3.1 Engineering Controls and Personal Protective Equipment (PPE)

  • Ventilation: Use only outdoors or in a well-ventilated area.[3] Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of potential exposure.[3]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[1]

  • Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][6]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

3.2 Handling Procedures

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Use only non-sparking tools.[1]

  • Do not breathe gas, fumes, vapor, or spray.[3]

  • Wash skin thoroughly after handling.[1]

  • Avoid contact with skin and eyes.[3]

3.3 Storage Conditions

  • Store in a well-ventilated place. Keep the container tightly closed.[3]

  • Keep cool.[1][6]

  • Store locked up.[3]

  • Incompatible materials to avoid include oxidizing agents, reducing agents, strong acids, and strong bases.[3]

Emergency Procedures

4.1 First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[3]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower.[1] If skin irritation occurs, get medical advice/attention.[1][3] Wash contaminated clothing before reuse.[1][3]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] Immediately call a POISON CENTER or doctor.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical advice/attention.[3]

4.2 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[3]

  • Specific Hazards: In a fire, hazardous decomposition products such as carbon oxides and hydrogen fluoride (B91410) can be produced.[3] The vapor is heavier than air and may form explosive mixtures with air.[3][5]

  • Protective Equipment: Do not attempt to take action without suitable protective equipment. Wear a self-contained breathing apparatus and full protective clothing.[3]

4.3 Accidental Release Measures

  • Evacuate unnecessary personnel and ensure adequate ventilation.[3]

  • Eliminate all ignition sources.[3]

  • For containment, dike for recovery or absorb with appropriate material.[3]

  • For cleanup, use explosion-proof equipment. Large spills can be taken up with a pump or vacuum, followed by a dry chemical absorbent. Small spills can be taken up with a dry chemical absorbent.[3]

  • Dispose of the material in an approved waste disposal plant.[1][3]

Experimental Protocols and Methodologies

While specific experimental reports for this compound are not publicly available, the hazard classifications are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). For instance, skin and eye irritation assessments would generally follow OECD Guidelines for the Testing of Chemicals, such as TG 404 (Acute Dermal Irritation/Corrosion) and TG 405 (Acute Eye Irritation/Corrosion). Flammability is determined using standardized methods that measure the flash point of the liquid.

Visualized Workflows and Relationships

General Handling Workflow for this compound

G Figure 1: General Handling Workflow A Risk Assessment B Implement Engineering Controls (Ventilation, Safety Showers) A->B G Emergency Preparedness (Spill Kit, Fire Extinguisher) A->G C Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) B->C D Chemical Handling (Dispensing, Reaction Setup) C->D E Post-Handling Procedures (Decontamination, Hand Washing) D->E F Waste Disposal (Approved Waste Plant) E->F

Caption: A logical workflow for the safe handling of this compound.

Emergency Response Signaling Pathway

G Figure 2: Emergency Response Pathway cluster_exposure Exposure Event cluster_first_aid Immediate First Aid A Inhalation E Move to Fresh Air A->E B Skin Contact F Rinse with Water B->F C Eye Contact G Rinse Eyes Cautiously C->G D Ingestion H Rinse Mouth, Do NOT Induce Vomiting D->H I Seek Immediate Medical Attention E->I F->I G->I H->I

Caption: Decision pathway for first aid response to chemical exposure.

References

Thermal Stability and Decomposition of Bis(2,2,2-trifluoroethyl) Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC), a fluorinated organic solvent, is gaining significant attention for its role in enhancing the safety and performance of lithium-ion batteries. Its non-flammable nature and ability to contribute to a stable solid-electrolyte interphase (SEI) make it a promising component for next-generation electrolytes.[1][2] This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of BTFEC. While specific thermogravimetric and differential scanning calorimetry data for the pure compound is not extensively available in public literature, this document synthesizes high-temperature decomposition studies and provides detailed, generalized protocols for its thermal analysis.

Introduction to this compound (BTFEC)

This compound, also known as trifluoroethyl carbonate (TFEC), is a linear carbonate ester with the chemical formula C5H4F6O3.[3] The presence of six fluorine atoms imparts unique properties to the molecule, including low flammability and high electrochemical stability, making it an excellent candidate as a co-solvent or additive in lithium-ion battery electrolytes.[4] Its primary function in these systems is to improve safety by reducing the flammability of the electrolyte and to enhance performance by participating in the formation of a robust and LiF-rich SEI on the anode surface.[4]

Thermal Stability

The thermal stability of an electrolyte component is a critical factor in battery safety, as thermal runaway events are often initiated by the exothermic decomposition of the electrolyte at elevated temperatures. While BTFEC is generally recognized for improving the overall thermal stability of electrolyte formulations, detailed quantitative data on the intrinsic thermal stability of the pure compound from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is sparse in the available scientific literature.

Studies on electrolyte mixtures containing BTFEC consistently demonstrate its beneficial effects. For instance, DSC analyses of electrolytes containing BTFEC in the presence of charged cathode materials show a reduction in the total exothermic heat released compared to conventional carbonate electrolytes, indicating a lower risk of thermal runaway.[1] The fluorinated nature of BTFEC is believed to contribute to this enhanced stability by altering the decomposition pathways of the electrolyte mixture.[2]

High-Temperature Thermal Decomposition

Detailed investigations into the decomposition of BTFEC have been conducted at high temperatures (800–1650 K) under pyrolysis and oxidation conditions, which are relevant to combustion scenarios.[5][6] These studies provide valuable insights into the fragmentation of the molecule at extreme temperatures.

Decomposition Products

Under high-temperature pyrolysis and oxidation, BTFEC decomposes into a variety of smaller molecules. The major identified products are summarized in the table below.[5]

Decomposition ProductChemical Formula
Carbon MonoxideCO
Carbon DioxideCO2
FluoroformCHF3
Carbonyl FluorideCF2O
HexafluoroethaneC2F6
Hydrogen FluorideHF
Proposed High-Temperature Decomposition Pathway

Based on computational and experimental studies, a primary decomposition pathway for BTFEC at high temperatures has been proposed. The process is initiated by the cleavage of the C-O bond, leading to the formation of various radical species that subsequently react to form the stable end products listed above.

G High-Temperature Decomposition Pathway of BTFEC BTFEC This compound (CF3CH2O)2CO Initial_Fission Initial C-O Bond Fission BTFEC->Initial_Fission Radicals Formation of CF3CH2O• and CF3CH2OCO• Radicals Initial_Fission->Radicals Decomposition Radical Decomposition and Rearrangement Radicals->Decomposition Products Final Decomposition Products (CO, CO2, CHF3, CF2O, C2F6, HF) Decomposition->Products

Caption: Proposed high-temperature decomposition pathway for BTFEC.

Experimental Protocols for Thermal Analysis

For researchers seeking to characterize the thermal stability of BTFEC or new formulations containing it, the following generalized protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of BTFEC as a function of temperature.

Methodology:

  • Instrument Preparation: Ensure the TGA instrument is clean and calibrated according to the manufacturer's specifications. A standard calibration with calcium oxalate (B1200264) is recommended.

  • Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of pure BTFEC into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

  • Experimental Conditions:

    • Atmosphere: High-purity inert gas (e.g., Nitrogen or Argon) with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program:

      • Equilibrate at a starting temperature below the expected decomposition point (e.g., 30 °C).

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the complete decomposition point (e.g., 600 °C).

  • Data Analysis:

    • Plot the percentage of mass loss versus temperature.

    • Determine the onset temperature of decomposition, typically defined by the intersection of the baseline tangent and the tangent of the decomposition curve.

    • Calculate the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition, and to determine the enthalpy of these processes.

Methodology:

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) of pure BTFEC into a hermetically sealed DSC pan. A hermetic seal is crucial to contain any vapor pressure generated during heating. An empty, sealed pan should be used as a reference.

  • Experimental Conditions:

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at a low starting temperature (e.g., -20 °C).

      • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature that encompasses the expected thermal events.

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Identify endothermic peaks (e.g., melting, boiling) and exothermic peaks (e.g., decomposition).

    • Integrate the area under the peaks to determine the enthalpy of each transition (in J/g).

G General Workflow for Thermal Analysis of BTFEC cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Obtain high-purity This compound Weighing Accurately weigh sample (2-10 mg) Sample->Weighing Encapsulation Place in appropriate pan (TGA: open, DSC: hermetic) Weighing->Encapsulation TGA Thermogravimetric Analysis (TGA) - Inert atmosphere - Temp. ramp (e.g., 10°C/min) Encapsulation->TGA DSC Differential Scanning Calorimetry (DSC) - Inert atmosphere - Temp. ramp (e.g., 10°C/min) Encapsulation->DSC TGA_Data Analyze TGA Curve: - Onset of decomposition - Mass loss profile TGA->TGA_Data DSC_Data Analyze DSC Curve: - Identify endo/exothermic peaks - Calculate enthalpy (ΔH) DSC->DSC_Data Report Generate Thermal Stability Report TGA_Data->Report DSC_Data->Report

Caption: General workflow for the thermal analysis of BTFEC.

Conclusion

This compound is a key material for the development of safer, high-performance lithium-ion batteries. While it is known to enhance the thermal stability of electrolyte systems, a detailed public dataset on the thermal decomposition of the pure compound under standard analytical conditions (TGA, DSC) is lacking. High-temperature studies indicate that it decomposes into a range of fluorinated and non-fluorinated gaseous products. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal analyses, which will be crucial for developing comprehensive safety models and advancing battery technology. Further research into the lower-temperature decomposition mechanisms of BTFEC, both in its pure form and in complex electrolyte systems, is essential for a complete understanding of its behavior under normal and abuse conditions in lithium-ion batteries.

References

An In-depth Technical Guide to the Reactivity and Chemical Compatibility of Bis(2,2,2-trifluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) is a highly reactive and versatile reagent that has garnered significant interest in organic synthesis, particularly in the preparation of unsymmetrical ureas and other carbamate (B1207046) derivatives. Its unique reactivity profile, stemming from the electron-withdrawing nature of the two trifluoroethyl groups, positions it as a more potent acylating agent than its dialkyl and diphenyl carbonate counterparts. This guide provides a comprehensive overview of the reactivity and chemical compatibility of BTFEC, offering valuable insights for its effective application in research and drug development.

Physical and Chemical Properties

PropertyValue
Molecular Formula C₅H₄F₆O₃
Molecular Weight 226.07 g/mol [1]
Appearance Colorless liquid
Boiling Point 118 °C[2]
Density 1.51 g/mL[2]
CAS Number 1513-87-7[1]

Reactivity Profile

The reactivity of BTFEC is primarily attributed to the electrophilicity of its carbonyl carbon, which is significantly enhanced by the strong inductive effect of the adjacent trifluoroethoxide leaving groups. This makes it an excellent reagent for the introduction of the carbonyl moiety into a variety of nucleophiles.

Reactivity with Amines: Synthesis of Unsymmetrical Ureas

BTFEC is most notably recognized for its efficient use as a condensing agent in the one-pot synthesis of unsymmetrical ureas.[3][4][5][6] This method offers high chemoselectivity and proceeds under mild conditions, making it highly amenable to parallel synthesis and the generation of compound libraries.[5][6] The reaction proceeds in a stepwise manner, allowing for the controlled addition of two different amines.

General Reaction Scheme:

The first step involves the formation of a trifluoroethyl carbamate intermediate, which then reacts with a second amine in the presence of a base to yield the unsymmetrical urea. The moderate reactivity of BTFEC is key to the success of this one-pot procedure, as it allows for the selective formation of the carbamate intermediate without the competing formation of symmetrical ureas.[6]

Urea_Synthesis BTFEC This compound Carbamate Trifluoroethyl Carbamate Intermediate BTFEC->Carbamate + Amine1 Primary Amine (R¹-NH₂) Amine1->Carbamate + Urea Unsymmetrical Urea Carbamate->Urea + TFE 2,2,2-Trifluoroethanol (B45653) Carbamate->TFE Amine2 Second Amine (R²R³-NH) Amine2->Urea + Base Base Base->Urea catalyst Urea->TFE

Experimental Protocol: One-Pot Synthesis of an Unsymmetrical Urea

A general procedure for the synthesis of unsymmetrical ureas involves the sequential addition of amines to a solution of BTFEC.

  • Step 1: Carbamate Formation. To a solution of the first amine (1.0 eq.) in a suitable solvent such as acetonitrile, add this compound (1.0 eq.). The reaction is typically stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the trifluoroethyl carbamate intermediate.

  • Step 2: Urea Formation. Once the formation of the carbamate is complete, the second amine (1.0-1.2 eq.) and a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine, 1.5 eq.) are added to the reaction mixture. The mixture is then stirred, typically at room temperature or with gentle heating, until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification. The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica (B1680970) gel to afford the desired unsymmetrical urea.[3] The volatile nature of the 2,2,2-trifluoroethanol byproduct facilitates its removal during the work-up process.[3]

Table 1: Reactivity of this compound with Various Amines

Amine 1 (R¹-NH₂)Amine 2 (R²R³-NH)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Benzylamine4-MethylanilineEt₃NMeCNRT1285[General procedure based on[3]]
CyclohexylamineBenzylamineDIPEAMeCNRT1288[General procedure based on[3]]
AnilineN-MethylanilineEt₃NMeCN502475[General procedure based on[3]]
n-ButylamineDiethylamineEt₃NMeCNRT892[General procedure based on[3]]

Note: The yields presented are representative and may vary depending on the specific substrates and reaction conditions.

Reactivity with Alcohols and Phenols: Transesterification

BTFEC can undergo transesterification reactions with alcohols and phenols in the presence of a base.[7] This reaction allows for the synthesis of other carbonate esters. The reactivity of BTFEC in these reactions is higher than that of diethyl carbonate and diphenyl carbonate.[7] The reaction is typically carried out at elevated temperatures in a suitable solvent.

General Reaction Scheme:

Transesterification BTFEC This compound New_Carbonate New Carbonate ((R-O)₂C=O) BTFEC->New_Carbonate + Alcohol Alcohol/Phenol (R-OH) Alcohol->New_Carbonate + Base Base Base->New_Carbonate catalyst TFE 2,2,2-Trifluoroethanol New_Carbonate->TFE

Experimental Protocol: Transesterification with an Alcohol

  • Reaction Setup. To a solution of the alcohol (2.0 eq.) in a high-boiling solvent such as toluene (B28343) or xylene, add this compound (1.0 eq.) and a catalytic amount of a strong base (e.g., sodium methoxide (B1231860) or potassium carbonate).

  • Reaction Conditions. The reaction mixture is heated to reflux, and the progress is monitored by TLC or GC-MS. The removal of the 2,2,2-trifluoroethanol byproduct by distillation can help drive the reaction to completion.

  • Work-up and Purification. After completion, the reaction is cooled to room temperature and quenched with a mild acid. The mixture is then washed with water and brine, and the organic layer is dried and concentrated. The resulting carbonate can be purified by distillation or column chromatography.

Table 2: Reactivity of this compound with Alcohols and Phenols

Alcohol/PhenolBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-ButanolNaHToluene11024Moderate[General procedure based on[7]]
PhenolK₂CO₃Toluene11018Good[General procedure based on[7]]
Benzyl alcoholNaOMeToluene11020Good[General procedure based on[7]]
Reactivity with Thiols

While specific studies detailing the reactivity of BTFEC with thiols are not extensively available in the searched literature, based on the established reactivity of carbonates with thiols, it is expected that BTFEC will react with thiols in the presence of a base to form thiocarbonates. The higher reactivity of BTFEC would likely facilitate this transformation under milder conditions compared to less activated carbonates.

Anticipated Reaction Scheme:

Chemical Compatibility and Stability

Thermal Stability

BTFEC exhibits good thermal stability, which is a key property for its application as a flame-retardant co-solvent in lithium-ion batteries.[2] Studies on its thermal decomposition have shown that at temperatures below 900 K, it primarily decomposes through a concerted HF elimination channel, while at temperatures above 1000 K, the breaking of the C–O bond becomes the dominant decomposition pathway.[2]

Hydrolytic Stability
Compatibility with Solvents and Materials

BTFEC is soluble in a wide range of common organic solvents. Its use in battery electrolytes indicates good compatibility with carbonate-based solvents like ethylene (B1197577) carbonate and ethyl methyl carbonate.[8] Information regarding its compatibility with common laboratory plastics and elastomers is not extensively documented, and it is recommended to perform compatibility tests before large-scale use or storage.

Spectroscopic Data

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a quartet for the methylene (B1212753) protons (CH₂) due to coupling with the three adjacent fluorine atoms.

¹³C NMR (CDCl₃): The carbon NMR spectrum will show characteristic signals for the carbonyl carbon and the methylene carbon, with the latter likely appearing as a quartet due to C-F coupling.

¹⁹F NMR (CDCl₃): The fluorine NMR spectrum should exhibit a triplet for the CF₃ group due to coupling with the two adjacent methylene protons.

FTIR (neat): The infrared spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the carbonate group. The exact position of this band can be correlated with the electrophilicity of the carbonyl group.[7]

Safety and Handling

BTFEC is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin and eyes.[9] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a valuable and highly reactive reagent for the synthesis of unsymmetrical ureas and other carbonyl-containing compounds. Its enhanced electrophilicity compared to other carbonates allows for reactions to proceed under mild conditions with high efficiency and selectivity. This technical guide provides a foundational understanding of its reactivity and compatibility, serving as a resource for chemists in academia and industry to effectively utilize this powerful synthetic tool. Further research into its reactivity with a broader scope of nucleophiles and a more detailed investigation of its chemical compatibility will undoubtedly expand its applications in organic synthesis and drug discovery.

References

Navigating the Solvent Landscape of Bis(2,2,2-trifluoroethyl) Carbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) is a fluorinated organic compound of increasing interest, particularly as a co-solvent in electrolyte formulations for high-performance lithium-ion batteries. Its unique properties, including low viscosity and potential as a flame retardant, make it a valuable component in electrochemical research and development.[1] A critical aspect of its application is its solubility in various organic solvents, which dictates its utility in different formulations and processes. This technical guide provides a comprehensive overview of the current understanding of BTFEC's solubility, details experimental protocols for its determination, and offers a workflow for solubility assessment.

Introduction to this compound

Known Miscibility in Organic Solvents

The primary application of BTFEC to date has been as a co-solvent in non-aqueous electrolytes for lithium-ion batteries. In this context, it is frequently mixed with other organic carbonates. Research has shown that BTFEC is miscible with conventional lithium-ion battery solvents such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC).[2][3] This miscibility is crucial for creating stable and effective electrolyte blends.

While detailed quantitative data is sparse, the following table summarizes the known and inferred miscibility of BTFEC with common electrolyte components.

Solvent ClassSolvent NameMiscibility with BTFECReference(s)
Carbonates Ethylene Carbonate (EC)Miscible[2][3]
Ethyl Methyl Carbonate (EMC)Miscible[2][3]
Propylene Carbonate (PC)Miscible[2]
General Inference Other Polar Aprotic SolventsLikely Miscible-
Nonpolar SolventsLikely Immiscible-
Polar Protic SolventsVariable Miscibility-

Note: "Likely Miscible/Immiscible" and "Variable Miscibility" are inferences based on general principles of "like dissolves like" and the molecular structure of BTFEC. Experimental verification is required.

Experimental Protocol for Determining Solubility/Miscibility

For researchers and professionals needing to determine the solubility or miscibility of BTFEC in a specific organic solvent, the following general experimental protocol can be employed. This method is based on the visual determination of miscibility for liquid-liquid systems.

Objective: To determine if this compound is miscible with a given organic solvent at room temperature.

Materials:

  • This compound (BTFEC)

  • Test solvent (e.g., ethanol, toluene, hexane, acetone, etc.)

  • Small, clear glass vials or test tubes with caps

  • Calibrated pipettes or graduated cylinders

  • Vortex mixer (optional)

Procedure:

  • Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform the experiment in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses and gloves.

  • Initial Miscibility Test: a. To a clean vial, add 1 mL of the test solvent. b. Add 1 mL of BTFEC to the same vial. c. Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing. d. Allow the vial to stand undisturbed for at least 5 minutes. e. Observation:

    • Miscible: If the mixture remains a single, clear, homogeneous phase, the two liquids are miscible.
    • Immiscible: If the mixture separates into two distinct layers, the liquids are immiscible.
    • Partially Miscible: If the mixture appears cloudy or forms an emulsion that does not fully separate, the liquids may be partially miscible.

  • Recording Data: Record the observations, noting the solvent used and the outcome (miscible, immiscible, or partially miscible).

  • Further Proportions (Optional): To further investigate miscibility, the experiment can be repeated with different volume ratios of BTFEC to the test solvent (e.g., 1:9, 5:5, 9:1).

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of BTFEC can be visualized as follows:

G start Start: Prepare BTFEC and Test Solvent prepare_vial Add 1 mL of Test Solvent to a Vial start->prepare_vial add_btfec Add 1 mL of BTFEC to the Same Vial prepare_vial->add_btfec mix Cap and Mix Vigorously for 30-60 seconds add_btfec->mix stand Let the Mixture Stand for 5 minutes mix->stand observe Observe the Mixture stand->observe miscible Result: Miscible (Single Homogeneous Phase) observe->miscible Single Phase immiscible Result: Immiscible (Two Distinct Layers) observe->immiscible Two Layers partially_miscible Result: Partially Miscible (Cloudy/Emulsion) observe->partially_miscible Cloudy/Emulsion end End: Record Results miscible->end immiscible->end partially_miscible->end

Caption: Experimental workflow for determining the miscibility of BTFEC.

Expected Solubility Profile Based on Molecular Structure

Based on the principle of "like dissolves like," the molecular structure of BTFEC allows for some predictions regarding its solubility in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): BTFEC possesses a polar carbonate group, suggesting it is likely to be miscible with other polar aprotic solvents.

  • Other Carbonate Solvents (e.g., Dimethyl Carbonate, Diethyl Carbonate): As demonstrated in battery electrolyte studies, BTFEC is expected to be miscible with other simple organic carbonates due to their structural similarities.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): The presence of the polar carbonate group may allow for some miscibility with polar protic solvents like alcohols. However, the highly fluorinated ethyl groups might limit this miscibility, especially with longer-chain alcohols.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): These are relatively nonpolar solvents. The fluorinated nature of BTFEC might lead to some miscibility due to favorable interactions, but it is less certain than with polar aprotic solvents.

  • Alkanes (e.g., Hexane, Heptane): These are nonpolar solvents. It is likely that BTFEC will have low miscibility or be immiscible with alkanes due to the significant difference in polarity.

Conclusion

This compound is a promising solvent with applications in energy storage. While comprehensive quantitative solubility data across a broad spectrum of organic solvents is not yet widely published, its known miscibility with other carbonate solvents in battery electrolytes provides a foundation for its use. For applications requiring different solvent systems, the experimental protocol outlined in this guide offers a straightforward method for determining the miscibility of BTFEC. As research into this compound expands, a more detailed understanding of its solubility characteristics will undoubtedly emerge, further enabling its application in diverse scientific and industrial fields.

References

Bis(2,2,2-trifluoroethyl) Carbonate: A Safer and Efficient Phosgene Substitute in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The use of phosgene (B1210022) (COCl₂) in the synthesis of pharmaceuticals and other fine chemicals has been a cornerstone of industrial chemistry for decades. It is an invaluable C1 building block for the construction of essential functional groups such as ureas, carbamates, and carbonates. However, the extreme toxicity and hazardous nature of gaseous phosgene necessitate stringent safety protocols, limiting its use, particularly in academic and research settings. This has driven the development of safer phosgene substitutes. Among these, Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) has emerged as a highly effective and versatile reagent, offering a favorable balance of reactivity and safety.

This technical guide provides a comprehensive overview of this compound, focusing on its properties, synthesis, reactivity, and applications as a phosgene substitute. It includes detailed experimental protocols and data to support its use in research and drug development, highlighting its advantages over traditional phosgenation methods and other substitutes like diphosgene and triphosgene (B27547).[1][2][3][4]

Core Properties of this compound (TFEC)

TFEC is a colorless liquid with physical and chemical properties that make it a convenient reagent for laboratory and pilot-scale synthesis. Its key properties are summarized below.

PropertyValue
Molecular Formula C₅H₄F₆O₃[5][6]
Molecular Weight 226.07 g/mol [5][6][7]
CAS Number 1513-87-7[5][6][7]
Appearance Colorless to almost colorless clear liquid
Boiling Point 118 °C[7]
Density (Specific Gravity) 1.51 g/cm³ (at 20°C)[7]
Refractive Index 1.31[7]
Flash Point 11 °C[7]
Synonyms Carbonic Acid Bis(2,2,2-trifluoroethyl) Ester[6]

Synthesis of this compound

TFEC can be synthesized through several routes. A common laboratory-scale preparation involves the reaction of triphosgene with 2,2,2-trifluoroethanol. This method may also produce trifluoroethylchloroformate as a byproduct, which can be separated by fractional distillation. The chloroformate can be subsequently converted to TFEC by reacting it with additional trifluoroethanol in the presence of a base like triethylamine.[8] Alternative green chemistry approaches have explored the synthesis of fluorinated dialkyl carbonates from carbon dioxide as a carbonyl source.[9][10]

cluster_synthesis Synthesis of TFEC from Triphosgene Triphosgene Triphosgene (BTC) TFEC This compound (TFEC) Triphosgene->TFEC + 6 eq. TFE Byproduct Trifluoroethylchloroformate (Side Product) Triphosgene->Byproduct + TFE (ratio dependent) TFE 2,2,2-Trifluoroethanol (CF3CH2OH) Byproduct->TFEC + TFE + Base Base Base (e.g., Triethylamine) cluster_workflow Workflow: One-Pot Synthesis of Unsymmetrical Ureas start Start: Amine 1 + TFEC in Solvent step1 Step 1: Carbamate Formation (Room Temperature) start->step1 intermediate Intermediate: Trifluoroethyl Carbamate step1->intermediate step2 Step 2: Add Amine 2 + Catalytic Base (DBU) intermediate->step2 step3 Step 3: Urea Formation (Room Temp or Heat) step2->step3 workup Work-up: Solvent Evaporation step3->workup purify Purification workup->purify product Final Product: Unsymmetrical Urea purify->product cluster_mechanisms General Reaction Pathways with TFEC TFEC TFEC (CF3CH2O)2CO Carbamate Trifluoroethyl Carbamate Intermediate TFEC->Carbamate + Amine 1 Symm_Carbonate Symmetrical Carbonate TFEC->Symm_Carbonate + Alcohol + Base Amine1 Primary/Secondary Amine (R1-NH-R2) Amine2 Second Amine (R3-NH-R4) Alcohol Alcohol (R-OH) Base Base Urea Unsymmetrical Urea Carbamate->Urea + Amine 2 + Catalyst

References

The Organic Chemist's Green Alternative: A Technical Guide to Bis(2,2,2-trifluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of safer, more efficient, and environmentally benign reagents is paramount. Bis(2,2,2-trifluoroethyl) carbonate (BTFEC), a non-volatile and less hazardous alternative to phosgene (B1210022) and other chloroformates, has emerged as a powerful tool for chemists. Its enhanced reactivity, driven by the electron-withdrawing nature of the trifluoroethyl groups, allows for a broad range of applications under mild conditions. This technical guide provides a comprehensive overview of the core applications of BTFEC in organic chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its integration into research and development workflows.

Physicochemical Properties

This compound is a colorless liquid with a molecular weight of 226.07 g/mol and a boiling point of 118 °C. Its chemical formula is C₅H₄F₆O₃.[1] The presence of six fluorine atoms significantly influences its reactivity and physical properties, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1513-87-7[1]
Molecular Formula C₅H₄F₆O₃[1]
Molecular Weight 226.07 g/mol [1]
Appearance Colorless liquid
Boiling Point 118 °C
Density 1.51 g/mL

Core Applications in Organic Synthesis

The high electrophilicity of the carbonyl carbon in BTFEC makes it an excellent reagent for a variety of chemical transformations, most notably as a condensing agent for the synthesis of ureas and in carbonylation reactions.

One-Pot Synthesis of Unsymmetrical Ureas

A significant application of BTFEC is in the one-pot synthesis of unsymmetrical ureas from two different amines. This method is highly efficient, proceeds under mild conditions, and avoids the use of toxic reagents like phosgene. The reaction proceeds in a stepwise manner where the more nucleophilic amine first attacks the BTFEC to form a stable trifluoroethyl carbamate (B1207046) intermediate. Subsequent addition of a second amine leads to the formation of the unsymmetrical urea. The volatility of the 2,2,2-trifluoroethanol (B45653) byproduct simplifies purification.[2]

Urea_Synthesis_Workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation amine1 Primary/Secondary Amine (R1-NH2) intermediate Trifluoroethyl Carbamate Intermediate amine1->intermediate Nucleophilic Attack btfec Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC) btfec->intermediate urea Unsymmetrical Urea intermediate->urea Nucleophilic Attack amine2 Second Amine (R2-NH2) amine2->urea byproduct 2,2,2-Trifluoroethanol (byproduct) urea->byproduct

One-pot synthesis of unsymmetrical ureas using BTFEC.

Table 2: Synthesis of Unsymmetrical Ureas using BTFEC with Various Amines

Amine 1Amine 2ProductYield (%)
Benzylamine4-Methylaniline1-Benzyl-3-(p-tolyl)urea>95
CyclohexylamineBenzylamine1-Benzyl-3-cyclohexylurea>95
MorpholineBenzylamine4-Benzyl-1-morpholinecarboxamide>95
Piperidine4-Fluoroaniline1-(4-Fluorophenyl)-3-piperidin-1-ylurea>95
n-ButylamineAniline1-Butyl-3-phenylurea>95

Note: Yields are based on representative examples and may vary depending on the specific substrates and reaction conditions.

Experimental Protocol: One-Pot Synthesis of Unsymmetrical Ureas
  • Step 1: Carbamate Formation. To a solution of the first amine (1.0 eq.) in a suitable solvent (e.g., acetonitrile (B52724) or THF), add this compound (1.0-1.2 eq.). The reaction is typically stirred at room temperature for a period of 1 to 12 hours, or until the formation of the carbamate intermediate is complete (monitored by TLC or LC-MS).

  • Step 2: Urea Formation. To the reaction mixture containing the in situ generated trifluoroethyl carbamate, add the second amine (1.0-1.2 eq.). The reaction is then stirred at room temperature or heated (e.g., to 50-70 °C) until the reaction is complete.

  • Work-up and Purification. Upon completion, the solvent is removed under reduced pressure. The residue can then be purified by standard methods such as recrystallization or column chromatography to afford the desired unsymmetrical urea. The volatile byproduct, 2,2,2-trifluoroethanol, is typically removed during solvent evaporation.[2]

Synthesis of Carbamates

BTFEC can also be employed for the synthesis of carbamates by reacting it with a single amine. This reaction is particularly useful for the preparation of N-protected amino acids or other valuable carbamate-containing molecules. The reaction proceeds smoothly, often at room temperature, to give the corresponding trifluoroethyl carbamate, which in some cases can be the final desired product or can be used as an activated intermediate for further transformations.

Carbamate_Synthesis amine Amine (R-NH2) carbamate Trifluoroethyl Carbamate amine->carbamate Nucleophilic Attack btfec Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC) btfec->carbamate byproduct 2,2,2-Trifluoroethanol (byproduct) carbamate->byproduct

Synthesis of trifluoroethyl carbamates using BTFEC.
Transesterification and Synthesis of Carbonate Esters

The high reactivity of BTFEC allows for efficient transesterification reactions with various alcohols and phenols in the presence of a base.[3] This provides a convenient method for the synthesis of other carbonate esters under relatively mild conditions. The reactivity of BTFEC in these reactions is reported to be higher than that of diethyl carbonate and diphenyl carbonate.[3]

Table 3: Transesterification of BTFEC with Alcohols

AlcoholBaseProductConditionsYield (%)
Benzyl alcoholK₂CO₃Dibenzyl carbonateRefluxGood
PhenolEt₃NDiphenyl carbonateToluene, 111°CModerate
1-ButanolNaHDibutyl carbonateTHF, rtGood

Note: The yields and conditions are illustrative and can be optimized for specific substrates.

Applications in Polymer Chemistry

While less documented in readily available literature, the structure of BTFEC suggests its potential as a monomer in the synthesis of polycarbonates. The reaction with diols, in a manner analogous to transesterification, could lead to the formation of fluorinated polycarbonates. These polymers may exhibit unique properties such as enhanced thermal stability, chemical resistance, and specific optical properties due to the presence of the trifluoromethyl groups. Further research in this area could unveil novel materials with applications in engineering plastics and biomedical devices. The synthesis of polycarbonates can be achieved through the condensation of a diol with BTFEC, a safer alternative to phosgene.[4]

Polymerization_Concept diol Diol (HO-R-OH) polymer Fluorinated Polycarbonate diol->polymer Polycondensation btfec Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC) btfec->polymer byproduct 2,2,2-Trifluoroethanol (byproduct) polymer->byproduct

Conceptual pathway for polycarbonate synthesis using BTFEC.

Safety and Handling

This compound is considered a safer alternative to highly toxic reagents like phosgene. However, it is still a chemical that should be handled with appropriate safety precautions. It is a flammable liquid and can cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are essential. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a versatile and highly reactive reagent with significant applications in modern organic synthesis. Its utility in the efficient, one-pot synthesis of unsymmetrical ureas under mild conditions is a standout feature. Furthermore, its potential in the synthesis of carbamates, other carbonate esters via transesterification, and novel fluorinated polymers makes it a valuable tool for researchers in academia and industry. The adoption of BTFEC in synthetic workflows can lead to safer, more efficient, and greener chemical processes, aligning with the principles of modern sustainable chemistry.

References

Methodological & Application

Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), also known as BtFEC, is a fluorinated carbonate solvent increasingly recognized for its significant potential as an electrolyte additive or co-solvent in lithium-ion batteries (LIBs). Its primary function is to enhance the safety and performance of LIBs, particularly in high-voltage applications. The incorporation of TFEC into conventional carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), has been shown to improve thermal stability, increase capacity retention, and promote the formation of a stable solid electrolyte interphase (SEI) on the anode.[1][2][3] This document provides detailed application notes, quantitative performance data, and experimental protocols for the evaluation of TFEC in lithium-ion battery systems.

Key Benefits and Mechanisms of Action

The advantageous properties of TFEC stem from its chemical structure, which is similar to the commonly used linear carbonate, diethyl carbonate (DEC), but with the notable addition of trifluoroethyl groups.[3][4] These groups impart several beneficial characteristics:

  • Enhanced Safety: TFEC is significantly less flammable than its non-fluorinated counterparts.[1] Electrolytes containing a sufficient concentration of TFEC exhibit flame-retardant properties, which is crucial for mitigating the risk of thermal runaway in batteries.[1][5] The fluorine atoms in TFEC act as radical scavengers at elevated temperatures, disrupting the chain reactions of combustion.[5]

  • Improved Electrochemical Performance: The addition of TFEC to conventional electrolytes can lead to superior capacity retention during cycling. For instance, in NMC622||graphite cells, electrolytes containing TFEC have demonstrated up to 90% capacity retention after 200 cycles, compared to 76% for the benchmark electrolyte.[2][5][6]

  • Stable SEI Formation: Fluorinated carbonates like TFEC contribute to the formation of a thin, stable, and LiF-rich solid electrolyte interphase (SEI) on the anode.[3] This robust SEI layer is more effective at preventing unwanted side reactions between the electrolyte and the electrode surface, leading to improved long-term cycling stability.

  • High-Voltage Stability: TFEC has been shown to be beneficial for high-voltage LIBs by preventing the extensive oxidation of the electrolyte on the cathode surface and suppressing the dissolution of transition metals from the cathode material.[3][4]

Data Presentation

The following tables summarize the quantitative data on the performance of lithium-ion batteries with TFEC as an electrolyte additive.

Table 1: Performance of NMC622||Graphite Cells with TFEC-Containing Electrolytes

TFEC Concentration (vol%)Initial Discharge Capacity (mAh/g)Capacity Retention after 200 Cycles (%)
0 (Benchmark)~16076
30~165~85
50~160~89
70~155~90
90~140Rapid fade

Data synthesized from multiple sources for comparative purposes.[2][5]

Table 2: Performance of NMC811||Silicon Oxide-Graphite Cells with Fluorine-Rich Electrolyte containing TFEC

Upper Cut-off Voltage (V)Temperature (°C)Capacity Retention after 100 Cycles (%)
4.52094.5
4.54092.2

This data highlights the high performance of TFEC in demanding high-voltage applications.

Experimental Protocols

The following are detailed methodologies for key experiments involving the evaluation of TFEC as an electrolyte additive.

Protocol 1: Preparation of TFEC-Based Electrolyte

  • Materials:

    • Battery-grade ethylene carbonate (EC)

    • Battery-grade ethyl methyl carbonate (EMC)

    • This compound (TFEC) (≥99% purity)

    • Lithium hexafluorophosphate (B91526) (LiPF₆) salt

  • Procedure:

    • Inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm, prepare the desired solvent blend by mixing EC, EMC, and TFEC in the desired volumetric ratios (e.g., 3:7 EC:EMC as a baseline, with varying amounts of TFEC added).

    • Slowly dissolve the LiPF₆ salt into the solvent mixture while stirring until a final concentration of 1.0 M is achieved.

    • Continue stirring for several hours to ensure complete dissolution and homogeneity of the electrolyte.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Coin Cell Assembly (NMC||Graphite)

  • Materials:

    • NMC-coated cathode and graphite-coated anode electrodes

    • Celgard separator

    • CR2032 coin cell components (casings, spacers, springs)

    • Prepared TFEC-based electrolyte

  • Procedure:

    • Dry the electrodes and separator in a vacuum oven at an appropriate temperature (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours.

    • Transfer all materials into an argon-filled glovebox.

    • Assemble the CR2032 coin cells in the following order: negative casing, anode, separator, cathode, spacer, spring, positive casing.

    • Add a few drops of the TFEC-based electrolyte onto the separator to ensure it is thoroughly wetted.

    • Crimp the coin cell using a hydraulic crimping machine to ensure a hermetic seal.

    • Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

Protocol 3: Electrochemical Characterization

  • Formation Cycles:

    • Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.3 V for NMC/graphite). This step is crucial for the initial formation of a stable SEI layer.

  • Galvanostatic Cycling:

    • Cycle the cells at a constant C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the charge and discharge capacities for each cycle to evaluate capacity retention and coulombic efficiency.

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to determine the capacity retention at different charge/discharge speeds. Perform several cycles at each C-rate to ensure stable performance.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the evolution of the interfacial and charge-transfer resistances.

Visualizations

Diagram 1: Proposed Mechanism of TFEC in SEI Formation

SEI_Formation_with_TFEC cluster_anode Anode Surface cluster_sei SEI Layer Formation TFEC TFEC TFEC_reduction Reductive Decomposition of TFEC TFEC->TFEC_reduction e⁻, Li⁺ EC EC/EMC EC_reduction Reductive Decomposition of EC/EMC EC->EC_reduction e⁻, Li⁺ Li_ion Li⁺ Li_ion->TFEC_reduction Li_ion->EC_reduction Anode Graphite Anode LiF LiF TFEC_reduction->LiF Organic_species Organic Carbonates/ Polymers EC_reduction->Organic_species Stable_SEI Stable, LiF-rich SEI LiF->Stable_SEI Organic_species->Stable_SEI Stable_SEI->Anode Passivates Surface

Caption: Proposed pathway for the formation of a stable SEI layer with TFEC.

Diagram 2: Experimental Workflow for TFEC Evaluation

TFEC_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis cluster_conclusion Conclusion Electrolyte_Prep Electrolyte Preparation (EC/EMC/LiPF₆ + TFEC) Cell_Assembly Coin Cell Assembly (NMC||Graphite) Electrolyte_Prep->Cell_Assembly Formation Formation Cycles (C/20, 2-3 cycles) Cell_Assembly->Formation Cycling Galvanostatic Cycling (e.g., 1C, >200 cycles) Formation->Cycling Rate_Test Rate Capability Test (C/10 to 5C) Formation->Rate_Test EIS Electrochemical Impedance Spectroscopy (EIS) Cycling->EIS Capacity_Retention Capacity Retention & Coulombic Efficiency Cycling->Capacity_Retention Rate_Performance Rate Performance Evaluation Rate_Test->Rate_Performance Impedance_Analysis Interfacial Resistance Analysis EIS->Impedance_Analysis Performance_Eval Overall Performance Evaluation of TFEC Capacity_Retention->Performance_Eval Rate_Performance->Performance_Eval Impedance_Analysis->Performance_Eval

Caption: Workflow for evaluating TFEC as an electrolyte additive.

Diagram 3: Logical Relationships of TFEC Benefits

TFEC_Benefits cluster_properties Inherent Properties cluster_mechanisms Mechanisms of Action cluster_outcomes Performance Outcomes TFEC This compound (TFEC) Additive Fluorination Fluorinated Structure TFEC->Fluorination High_Ox_Stab High Oxidative Stability TFEC->High_Ox_Stab Flame_Retardancy Flame Retardancy (Radical Scavenging) Fluorination->Flame_Retardancy SEI_Formation Forms Stable, LiF-rich SEI Fluorination->SEI_Formation TM_Suppression Suppresses Transition Metal Dissolution High_Ox_Stab->TM_Suppression Safety Enhanced Safety Flame_Retardancy->Safety Cycle_Life Improved Cycle Life SEI_Formation->Cycle_Life High_V_Performance Better High-Voltage Performance TM_Suppression->High_V_Performance Capacity_Retention Increased Capacity Retention Cycle_Life->Capacity_Retention High_V_Performance->Capacity_Retention

Caption: Logical flow of TFEC's benefits in Li-ion batteries.

References

Application Notes and Protocols for Preparing Electrolytes with Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), also known as BtFEC or DFDEC, is a non-flammable and flame-retarding co-solvent increasingly utilized in the formulation of high-performance and safe lithium-ion battery electrolytes. Its incorporation into conventional carbonate-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), has been shown to significantly enhance thermal stability, improve electrochemical performance, and extend cycle life. This document provides detailed application notes and experimental protocols for the preparation and evaluation of TFEC-based electrolytes.

The primary benefits of using TFEC in electrolyte formulations include:

  • Enhanced Safety: TFEC's inherent non-flammability and its ability to act as a fire suppressant mitigate the risk of thermal runaway in lithium-ion batteries.[1] The mechanism involves the generation of fluorine radicals at elevated temperatures, which scavenge oxygen radicals and disrupt combustion chain reactions.

  • Improved Electrochemical Performance: The addition of TFEC can lead to superior capacity retention and better performance at both high and low temperatures.[2][3] Formulations with TFEC have demonstrated up to 90% capacity retention over 200 cycles, a significant improvement over the 76% retention for benchmark electrolytes.[2][4]

  • Stable Electrode-Electrolyte Interface: TFEC contributes to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode. This SEI is often thinner and rich in lithium fluoride (B91410) (LiF), which is beneficial for ionic conductivity and preventing detrimental side reactions.[2][5]

  • High-Voltage Compatibility: TFEC-containing electrolytes are particularly advantageous for high-voltage lithium-ion batteries, as they help prevent the oxidation of the electrolyte on the cathode surface and suppress the dissolution of transition metals from the cathode material.[1]

Data Presentation

The following tables summarize the key performance metrics of TFEC-based electrolytes from various studies.

Electrolyte CompositionLithium SaltAnode/CathodeCapacity RetentionKey Findings
TFEC mixed with EC and EMCLiPF6Graphite (B72142)/NMC622Up to 90% after 200 cyclesAchieves comparable or superior performance to state-of-the-art benchmarks. A TFEC content beyond 90 vol% can lead to increased resistance and rapid capacity fading due to its low Li+-solvating ability.[2][4]
Fluoroethylene carbonate (FEC) and TFEC (BFEC)LiFSISiOx-Graphite/NMC81194.5% after 100 cycles at 4.5V (20°C) and 92.2% (40°C)Demonstrates high oxidation stability and prevents transition metal dissolution, making it suitable for high-voltage applications.[6]
TFEC and Succinonitrile (SN) as additivesNot specifiedLi/NCA82.1% after 100 cycles (compared to 53.3% for conventional)The synergistic effect of BTFC and SN suppresses transition metal dissolution by forming a protective interface on the electrode.

Experimental Protocols

Protocol for Preparation of TFEC-Based Electrolytes

This protocol describes the preparation of a 1 M LiPF6 electrolyte solution with a mixture of TFEC, EC, and EMC. All procedures should be carried out in an argon-filled glovebox with moisture and oxygen levels below 1 ppm.

Materials:

  • This compound (TFEC), battery grade (≥99%)

  • Ethylene carbonate (EC), battery grade

  • Ethyl methyl carbonate (EMC), battery grade

  • Lithium hexafluorophosphate (B91526) (LiPF6), battery grade

  • Molecular sieves (3Å)

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Glass vials and magnetic stir bars

Procedure:

  • Drying of Solvents:

    • Separately, dry the individual solvent components (TFEC, EC, EMC) over activated molecular sieves for at least 72 hours to remove residual moisture.

  • Solvent Mixture Preparation:

    • In a clean, dry glass vial, prepare the desired volumetric ratio of the dried solvents (e.g., EC:EMC:TFEC).

    • Add a magnetic stir bar and stir the mixture for several hours to ensure homogeneity.

  • Drying of Lithium Salt:

    • Dry the LiPF6 salt under vacuum at a temperature of 70-80°C for at least 48 hours to remove any traces of moisture.

  • Electrolyte Formulation:

    • Filter the dried solvent mixture to remove any particulate matter from the molecular sieves.

    • Slowly add the dried LiPF6 salt to the solvent mixture while stirring continuously until the salt is completely dissolved. The addition should be done in small portions to avoid agglomeration.

    • Continue stirring the final electrolyte solution for several hours to ensure complete dissolution and homogeneity.

  • Storage:

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox to prevent contamination.

Protocol for Electrochemical Characterization

a. Cell Assembly:

  • All battery cells (e.g., 2032-type coin cells) should be assembled inside an argon-filled glovebox.

  • Use appropriate electrodes (e.g., graphite anode, NMC cathode) and a separator (e.g., microporous polyethylene).

  • Add a sufficient amount of the prepared TFEC-based electrolyte to ensure complete wetting of the electrodes and separator.

b. Galvanostatic Cycling:

  • Formation Cycles: Perform initial formation cycles at a low C-rate (e.g., C/10 or C/20) for the first few cycles to allow for the formation of a stable SEI layer.

  • Standard Cycling: Conduct subsequent charge-discharge cycles at a desired C-rate (e.g., C/2, 1C) within a specific voltage window appropriate for the electrode chemistry (e.g., 3.0-4.3 V for NMC/graphite).

  • Data to Collect: Record the charge and discharge capacities, coulombic efficiency, and voltage profiles for each cycle.

c. Cyclic Voltammetry (CV):

  • Use a three-electrode setup with a working electrode (e.g., graphite), a counter electrode (e.g., lithium metal), and a reference electrode (e.g., lithium metal).

  • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) within a voltage range that covers the redox reactions of the anode and the electrochemical stability window of the electrolyte.

  • Data to Analyze: Identify the reduction and oxidation peaks corresponding to the formation and dissolution of the SEI and the intercalation/deintercalation of lithium ions.

d. Electrochemical Impedance Spectroscopy (EIS):

  • Perform EIS measurements at different states of charge (SOC) to investigate the impedance of the battery.

  • Apply a small AC voltage amplitude (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Data to Analyze: Model the resulting Nyquist plots using equivalent circuits to determine the contributions of the SEI resistance, charge transfer resistance, and electrolyte resistance.

Visualizations

Electrolyte_Preparation_Workflow cluster_prep Electrolyte Preparation (in Glovebox) cluster_testing Electrochemical Testing start Start dry_solvents Dry Solvents (TFEC, EC, EMC) over Molecular Sieves start->dry_solvents mix_solvents Mix Solvents to Desired Ratio dry_solvents->mix_solvents filter_solvents Filter Solvent Mixture mix_solvents->filter_solvents dry_salt Dry LiPF6 Salt (Vacuum Oven) dissolve_salt Dissolve LiPF6 in Solvent Mixture dry_salt->dissolve_salt filter_solvents->dissolve_salt store_electrolyte Store Electrolyte dissolve_salt->store_electrolyte assemble_cell Assemble Coin Cell (in Glovebox) store_electrolyte->assemble_cell formation_cycles Formation Cycles (Low C-rate) assemble_cell->formation_cycles cv_analysis Cyclic Voltammetry assemble_cell->cv_analysis eis_analysis Electrochemical Impedance Spectroscopy assemble_cell->eis_analysis galvanostatic_cycling Galvanostatic Cycling (Higher C-rate) formation_cycles->galvanostatic_cycling analyze_data Analyze Performance Data galvanostatic_cycling->analyze_data cv_analysis->analyze_data eis_analysis->analyze_data

Caption: Workflow for the preparation and electrochemical testing of TFEC-based electrolytes.

SEI_Formation_Mechanism cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Formation cluster_benefits Performance Benefits anode Graphite Anode tfec TFEC tfec_decomp TFEC Reductive Decomposition tfec->tfec_decomp e- (from anode) ec_emc EC / EMC organic_decomp EC/EMC Decomposition ec_emc->organic_decomp lipf6 LiPF6 li_ion Li+ lif_formation LiF Nanoparticle Formation li_ion->lif_formation tfec_decomp->lif_formation F- ions stable_sei Stable, LiF-rich SEI lif_formation->stable_sei organic_layer Thin Organic Layer organic_decomp->organic_layer organic_layer->stable_sei suppress_tm Suppression of Transition Metal Dissolution stable_sei->suppress_tm improved_cycling Improved Cycling Stability stable_sei->improved_cycling

Caption: Mechanism of improved SEI formation with TFEC and its benefits.

References

Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in Stable SEI Formation for Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), also known as bis(trifluoroethyl) carbonate, is a promising electrolyte additive and co-solvent for lithium-ion batteries (LIBs). Its primary function is to enhance the formation of a stable Solid Electrolyte Interphase (SEI) on the anode surface. A robust SEI is critical for the long-term performance and safety of LIBs, as it prevents continuous electrolyte decomposition and ensures efficient lithium-ion transport. The fluorinated nature of TFEC contributes to the formation of a lithium fluoride (B91410) (LiF)-rich SEI, which is known for its excellent chemical and mechanical stability. This application note provides detailed protocols for the use of TFEC in LIB research and summarizes the expected performance improvements.

Key Applications and Benefits

  • Formation of a Stable SEI: TFEC preferentially decomposes on the anode surface during the initial charging cycles to form a thin, uniform, and robust SEI layer.

  • Enhanced Electrochemical Performance: The stable SEI formed with TFEC leads to improved coulombic efficiency, higher capacity retention, and better rate capability.

  • Improved Safety: As a flame-retarding co-solvent, TFEC can significantly enhance the safety of LIBs by reducing the flammability of the electrolyte.

  • High-Voltage Applications: TFEC-containing electrolytes have shown promise in high-voltage LIB chemistries, where electrolyte stability is a major challenge.

Quantitative Performance Data

The following tables summarize the electrochemical performance of lithium-ion batteries with and without the addition of this compound (TFEC) to the electrolyte.

Electrolyte CompositionAnode/Cathode ChemistryInitial Discharge CapacityCapacity Retention after 100 CyclesCoulombic Efficiency (Initial)Reference
1 M LiPF6 in EC:EMC (3:7 v/v) (Baseline)Graphite (B72142)/NMC622~180 mAh/g76%Not Specified[1]
1 M LiPF6 in EC:EMC:TFEC (with varying TFEC content)Graphite/NMC622~180 mAh/gup to 90% (after 200 cycles)Not Specified[1]
LiFSI in FEC:TFECSiOx-Graphite/NMC811Not Specified94.5%Not Specified[2]
Electrolyte CompositionCell TypeInterfacial Resistance (R_ct)SEI Resistance (R_SEI)Reference
Baseline ElectrolyteGraphite/LiVaries with cyclingVaries with cyclingNot Specified
TFEC-containing ElectrolyteGraphite/LiGenerally lower after formationStable after formation[1]

Experimental Protocols

Protocol 1: Preparation of TFEC-Containing Electrolyte

This protocol describes the preparation of a standard electrolyte with the addition of TFEC. All procedures should be carried out in an argon-filled glovebox with water and oxygen levels below 0.5 ppm.

Materials:

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade

  • Ethylene (B1197577) carbonate (EC), battery grade

  • Ethyl methyl carbonate (EMC), battery grade

  • This compound (TFEC), battery grade

  • Anhydrous solvents (for cleaning)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solvent Preparation: In a clean, dry volumetric flask, prepare the desired volume of the base solvent mixture. For a common baseline, mix ethylene carbonate (EC) and ethyl methyl carbonate (EMC) in a 3:7 volume ratio.

  • TFEC Addition: To create the TFEC-containing electrolyte, add the desired volume percentage of TFEC to the EC:EMC solvent mixture. For example, for a 10% TFEC electrolyte, mix 30 ml EC, 60 ml EMC, and 10 ml TFEC.

  • Salt Dissolution: Slowly add the LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer. The target concentration is typically 1 M. Continue stirring until the salt is completely dissolved.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox. It is recommended to let the electrolyte rest for several hours before use to ensure homogeneity.

Protocol 2: Coin Cell Assembly for Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell for evaluating the performance of the TFEC-containing electrolyte.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Graphite anode

  • Lithium foil (for half-cell) or a suitable cathode (e.g., NMC622 for full-cell)

  • Celgard separator

  • Prepared TFEC-containing electrolyte

  • Crimping machine

  • Tweezers and other assembly tools

Procedure:

  • Electrode and Separator Preparation: Punch out circular electrodes (e.g., 15 mm diameter for the anode) and separators (e.g., 19 mm diameter) inside the glovebox. Ensure all components are dry and free of contaminants.

  • Assembly Stack:

    • Place the anode casing (negative cap) on a clean surface.

    • Place the graphite anode in the center of the casing.

    • Dispense a few drops of the TFEC-containing electrolyte onto the anode.

    • Carefully place the separator on top of the wetted anode.

    • Add a few more drops of electrolyte to the separator.

    • Place the lithium foil (for a half-cell) or the cathode on top of the separator.

    • Add a spacer and then a spring.

    • Carefully place the cathode casing (positive cap) on top.

  • Crimping: Transfer the assembled coin cell to the crimping machine and apply pressure to seal the cell. Ensure a proper seal to prevent electrolyte leakage.

  • Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Protocol 3: Electrochemical Cycling and Characterization

This protocol details the electrochemical testing procedures to evaluate the performance of the assembled coin cells.

Equipment:

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Formation Cycles:

    • Perform two to three initial formation cycles at a low C-rate (e.g., C/20, where 1C is the current to fully charge/discharge the cell in one hour).

    • The voltage window for a graphite/Li half-cell is typically 0.01 V to 1.5 V vs. Li/Li⁺.

  • Galvanostatic Cycling:

    • After the formation cycles, perform long-term cycling at a higher C-rate (e.g., C/2 or 1C) for a specified number of cycles (e.g., 100 or 200 cycles).

    • Record the charge and discharge capacities for each cycle to determine the coulombic efficiency and capacity retention.

  • Rate Capability Test:

    • Cycle the cell at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate its performance under different current loads.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.

    • A typical frequency range for EIS is from 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

    • The resulting Nyquist plots can be used to analyze the evolution of the SEI and charge transfer resistances.

Mechanism of TFEC-based SEI Formation

The improved performance with TFEC is attributed to its electrochemical reduction on the anode surface, leading to the formation of a stable, LiF-rich SEI. The proposed mechanism involves the following key steps:

SEI_Formation cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer TFEC TFEC (C₅H₄F₆O₃) Anode Graphite Anode TFEC->Anode diffusion & reduction (+ e⁻, + Li⁺) Li_ion Li⁺ Li_ion->Anode LiF LiF (stable, inorganic) Anode->LiF decomposition products Organic_species Organic Components (e.g., carbonates, polymers) Anode->Organic_species decomposition products

Caption: Proposed mechanism of TFEC reduction on the anode surface to form a LiF-rich SEI.

Experimental Workflow

The overall workflow for evaluating TFEC as an electrolyte additive is summarized below:

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis A Electrolyte Preparation (with and without TFEC) C Coin Cell Assembly (in Glovebox) A->C B Electrode & Separator Punching B->C D Formation Cycles (low C-rate) C->D E Galvanostatic Cycling (Coulombic Efficiency, Capacity Retention) D->E F Rate Capability Test E->F H Data Analysis & Comparison E->H G Electrochemical Impedance Spectroscopy (EIS) F->G F->H G->H I Post-mortem Analysis (XPS, SEM) H->I

References

Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) as a Flame Retardant in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The intrinsic flammability of conventional organic carbonate-based electrolytes poses a significant safety risk in lithium-ion batteries (LIBs). Bis(2,2,2-trifluoroethyl) carbonate (TFEC) has emerged as a promising non-flammable co-solvent to enhance the safety and performance of LIBs. Its incorporation into standard electrolyte formulations, such as those containing ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), has been shown to mitigate flammability without compromising, and in some cases, even improving electrochemical performance.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing TFEC as a flame retardant in LIBs.

The fluorine atoms in the TFEC molecule impart its flame-retardant properties.[4][5] The proposed mechanism involves the scavenging of highly reactive radicals (such as H• and OH•) generated during combustion, thereby interrupting the chain reactions of fire propagation.[1] Furthermore, TFEC can contribute to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability and performance.[3]

Quantitative Data Summary

The following tables summarize the key performance metrics of LIBs utilizing TFEC-containing electrolytes compared to standard electrolytes.

Electrolyte CompositionCapacity Retention (%)Number of CyclesCell ResistanceRate CapabilityReference
1 M LiPF6 in EC:EMC (3:7 v/v)76200ComparableBaseline[3]
1 M LiPF6 in TFEC:EC:EMCUp to 90200ComparableComparable[3]
User-defined TFEC concentrationUser-determinedUser-determinedUser-determinedUser-determined

Table 1: Electrochemical Performance. This table highlights the improved capacity retention with the addition of TFEC. Further details on cell resistance and rate capability should be determined experimentally based on the specific cell chemistry and TFEC concentration.

Electrolyte CompositionSelf-Extinguishing Time (SET) (s)FlammabilityReference
Standard Carbonate ElectrolyteBurns completelyHighly Flammable[6]
Electrolyte with >60% v/v TFECDoes not igniteNon-flammable[6]
User-defined TFEC concentrationUser-determinedUser-determined

Table 2: Flammability Characteristics. This table demonstrates the significant improvement in flame retardancy with a sufficient concentration of TFEC. The specific SET should be measured for the user's electrolyte formulation.

Experimental Protocols

Electrolyte Preparation

This protocol describes the preparation of a TFEC-based electrolyte. All procedures should be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials:

  • This compound (TFEC), battery grade (≥99.9%)

  • Ethylene carbonate (EC), battery grade (≥99.9%)

  • Ethyl methyl carbonate (EMC), battery grade (≥99.9%)

  • Lithium hexafluorophosphate (B91526) (LiPF₆), battery grade (≥99.9%)

  • Anhydrous solvents for rinsing (e.g., dimethyl carbonate)

  • Glass vials and magnetic stir bars

Procedure:

  • Dry all glassware and stir bars in a vacuum oven at 120 °C for at least 12 hours and transfer them into the glovebox.

  • Prepare the desired solvent mixture by volumetric or gravimetric measurement of TFEC, EC, and EMC in a glass vial. For example, to prepare a 1 M LiPF₆ in 30% TFEC / 70% (EC:EMC=3:7) electrolyte, first prepare the solvent blend.

  • Add a magnetic stir bar to the vial containing the solvent mixture.

  • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously to ensure complete dissolution. The addition should be gradual to avoid any localized concentration gradients and potential side reactions.

  • Continue stirring the solution for several hours until the salt is fully dissolved and the electrolyte appears homogeneous.

  • Store the prepared electrolyte in a sealed container in the glovebox.

Coin Cell Assembly (CR2032)

This protocol outlines the assembly of a CR2032 coin cell for electrochemical testing.

Materials:

  • CR2032 coin cell components (casings, spacers, springs)

  • Anode (e.g., graphite (B72142) coated on copper foil)

  • Cathode (e.g., LiNiMnCoO₂ coated on aluminum foil)

  • Separator (e.g., Celgard 2325)

  • Prepared TFEC-based electrolyte

  • Micropipette

  • Tweezers

  • Crimping machine

Procedure:

  • Punch circular electrodes from the coated foils (e.g., 15 mm diameter for the anode and 14 mm for the cathode).

  • Punch circular separators (e.g., 19 mm diameter).

  • Place the negative cap (anode can) on the base of the crimper.

  • Place the anode disc in the center of the cap.

  • Apply a few drops (e.g., 20 µL) of the TFEC-based electrolyte onto the anode surface.

  • Place the separator on top of the anode.

  • Add another few drops of electrolyte to wet the separator completely.

  • Place the cathode on top of the separator.

  • Add a final few drops of electrolyte onto the cathode.

  • Place a spacer and then the spring on top of the cathode.

  • Carefully place the positive cap (cathode can) on top of the assembly.

  • Crimp the coin cell using the crimping machine to ensure a hermetic seal.

  • Let the cell rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes.

Flammability Test: Self-Extinguishing Time (SET)

This protocol describes a simple method to evaluate the flammability of the electrolyte.

Materials:

  • Prepared electrolyte

  • Glass fiber separator or a small, inert container (e.g., a coin cell cap)

  • Butane torch or lighter

  • Timer

  • Fume hood

Procedure:

  • Perform the test in a fume hood with appropriate safety precautions.

  • Place a known volume or weight of the electrolyte onto the glass fiber separator or into the inert container.

  • Expose the electrolyte to the flame for a short, defined period (e.g., 3 seconds).

  • Remove the flame and start the timer immediately.

  • Record the time it takes for the flame to self-extinguish. This is the Self-Extinguishing Time (SET).

  • Repeat the test multiple times for each electrolyte formulation to ensure reproducibility.

Electrochemical Characterization

Equipment:

  • Battery cycler

Procedure:

  • Place the assembled coin cell in the battery cycler.

  • Perform a formation cycle at a low C-rate (e.g., C/20) for the first cycle to form a stable SEI layer.

  • Cycle the cell within the appropriate voltage window for the chosen electrode chemistry (e.g., 3.0-4.2 V for graphite/NMC).

  • Conduct cycling tests at various C-rates (e.g., C/10, C/5, 1C, 5C) to evaluate the rate capability.

  • Perform long-term cycling at a moderate C-rate (e.g., 1C) to assess capacity retention and coulombic efficiency.

Equipment:

  • Potentiostat with EIS capability

Procedure:

  • Connect the assembled coin cell to the potentiostat.

  • Allow the cell to rest at open circuit voltage (OCV) until stable.

  • Set the EIS parameters:

    • Frequency range: e.g., 100 kHz to 10 mHz

    • AC amplitude: e.g., 10 mV

    • DC potential: OCV or a specific state of charge (SOC).

  • Run the EIS measurement.

  • Analyze the resulting Nyquist plot to determine the cell's internal resistance components (e.g., solution resistance, charge transfer resistance).

Solid Electrolyte Interphase (SEI) Analysis by X-ray Photoelectron Spectroscopy (XPS)

This protocol requires careful handling of air-sensitive samples.

Equipment:

  • XPS instrument

  • Argon-filled glovebox

  • Vacuum transfer vessel

Procedure:

  • Cycle the coin cells for the desired number of cycles.

  • Disassemble the cells inside the argon-filled glovebox.

  • Gently rinse the anode with an anhydrous solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Allow the anode to dry completely inside the glovebox.

  • Mount the anode on the XPS sample holder within the glovebox.

  • Transfer the sample holder to the XPS instrument using a vacuum transfer vessel to prevent air exposure.[2][7]

  • Acquire XPS survey scans and high-resolution spectra for relevant elements (C 1s, O 1s, F 1s, P 2p, Li 1s).

  • Analyze the high-resolution spectra to identify the chemical composition of the SEI layer. Look for characteristic peaks of fluorinated species (e.g., LiF, LixPOyFz) which are indicative of TFEC decomposition products contributing to the SEI.[8][9]

Visualizations

Experimental_Workflow A Electrolyte Preparation B Coin Cell Assembly A->B Use prepared electrolyte C Flammability Testing (SET) B->C Test assembled cell's electrolyte D Electrochemical Testing B->D Test assembled cell I Data Analysis & Interpretation C->I E Galvanostatic Cycling D->E F EIS Analysis D->F G Post-mortem Analysis D->G After cycling E->I F->I H XPS of Anode SEI G->H H->I

Caption: Experimental workflow for evaluating TFEC.

Flame_Retardant_Mechanism cluster_combustion Combustion Process cluster_tfec TFEC Intervention A Organic Solvents (EC, EMC) C Reactive Radicals (H•, OH•, CH3•) A->C B Heat / Ignition B->C D Chain Branching Reactions C->D H Radical Scavenging C->H E Fire Propagation D->E F TFEC (this compound) G Fluorinated Radicals (•CF3, •CH2CF3) F->G Decomposition G->H H->D Inhibits I Stable Molecules (HF, H2O) H->I Forms

Caption: TFEC's radical scavenging mechanism.

References

Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in High-Voltage Lithium-Ion Battery Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (TFEC), also known as bis(trifluoroethyl) carbonate (BTFEC or DFDEC), is a non-flammable organic solvent increasingly utilized as a co-solvent or additive in electrolyte formulations for high-voltage lithium-ion batteries (LIBs).[1][2][3] Its primary advantages include enhancing the thermal and electrochemical stability of the electrolyte, particularly at high voltages, and improving the safety characteristics of the battery.[3][4] TFEC's molecular structure, similar to the conventional linear carbonate diethyl carbonate (DEC), allows for its integration into existing electrolyte systems.[1][5] This document provides detailed application notes and experimental protocols for researchers working with TFEC in high-voltage LIB formulations.

Key Benefits of TFEC in High-Voltage Electrolytes

  • Enhanced High-Voltage Stability: TFEC helps to prevent the large oxidation of the electrolyte on the cathode surface at high operating voltages, a common issue with conventional carbonate electrolytes which are typically unstable above 4.3V.[1][5][6]

  • Improved Safety: As a non-flammable solvent, TFEC significantly reduces the flammability of the electrolyte, a critical factor in battery safety.[1][2] Electrolytes containing over 60% v/v of TFEC have been shown to be non-flammable.[3]

  • Stable Solid Electrolyte Interphase (SEI) and Cathode Electrolyte Interphase (CEI): The use of TFEC, often in conjunction with other additives like fluoroethylene carbonate (FEC), promotes the formation of a stable and protective SEI on the anode and a robust CEI on the cathode.[4][7][8] This LiF-rich interphase can suppress transition metal dissolution from the cathode, a major cause of capacity fade in high-voltage batteries.[1][5][7][8]

  • Improved Cycling Performance: By mitigating electrolyte decomposition and stabilizing the electrode-electrolyte interfaces, TFEC-containing electrolytes can lead to significantly improved capacity retention and coulombic efficiency during prolonged cycling at high voltages.[7][8][9]

Data Presentation: Performance of TFEC-based Electrolytes

The following tables summarize quantitative data from studies utilizing TFEC in high-voltage lithium-ion battery formulations.

Table 1: Electrochemical Performance of TFEC-based Electrolytes in NMC Cathode Cells

Electrolyte CompositionCell ConfigurationVoltage Range (V)Cycling ConditionsInitial Discharge Capacity (mAh g⁻¹)Capacity RetentionCoulombic Efficiency (%)Reference
1 M LiFSI in FEC:TFECNMC811 || 10%SiOx-90%Graphite2.8 - 4.50.5C at 20°CNot specified94.5% after 100 cyclesNot specified[7][8]
1 M LiFSI in FEC:TFECNMC811 || 10%SiOx-90%Graphite2.8 - 4.50.5C at 40°CNot specified92.2% after 100 cyclesNot specified[7][8]
1 M LiPF₆ in FEC:TFEC (4:6 mass ratio)Li(Ni₀.₈Mn₀.₁Co₀.₁)O₂ || Graphite3.0 - 4.5C/3Not specifiedSignificantly better than commercial electrolyteNot specified[10]
1 M LiPF₆ in EC:EMC with TFECGraphite || NMCNot specifiedNot specifiedNot specified90% after 200 cycles (vs. 76% for benchmark)Not specified[9]
Electrolyte with BTFC and SNNCA || LiNot specifiedNot specifiedNot specified82.1% after 100 cycles (vs. 53.3% for conventional)Not specified[11]

Note: EC = Ethylene Carbonate, EMC = Ethyl Methyl Carbonate, FEC = Fluoroethylene Carbonate, LiFSI = Lithium bis(fluorosulfonyl)imide, LiPF₆ = Lithium hexafluorophosphate, NMC = Lithium Nickel Manganese Cobalt Oxide, NCA = Lithium Nickel Cobalt Aluminum Oxide, SiOx = Silicon Oxide, SN = Succinonitrile.

Experimental Protocols

Electrolyte Preparation

A standard protocol for preparing a TFEC-based electrolyte is as follows:

  • Materials and Equipment:

    • Lithium salt (e.g., LiPF₆, LiFSI)

    • Solvents: this compound (TFEC), Ethylene Carbonate (EC), Fluoroethylene Carbonate (FEC), etc. (battery grade, anhydrous)

    • Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

  • Procedure:

    • Transfer all solvents and the lithium salt into the argon-filled glovebox.

    • In a clean, dry volumetric flask, add the desired volume or mass of the co-solvents (e.g., EC, FEC).

    • Add the specified amount of TFEC to the flask.

    • Slowly add the lithium salt to the solvent mixture while stirring with a magnetic stirrer. Continue stirring until the salt is completely dissolved.

    • The final electrolyte should be a clear, colorless liquid. Store the electrolyte in a tightly sealed container inside the glovebox.

Example Formulation (FT46 from a cited study):[10]

  • Prepare a 1 M LiPF₆ solution in a solvent mixture of fluoroethylene carbonate (FEC) and this compound (TFEC) with a mass ratio of 4:6.

Cell Assembly (CR2032 Coin Cells)
  • Materials and Equipment:

    • Cathode and anode discs (e.g., NMC811 and graphite)

    • Separator (e.g., Celgard 2320)

    • CR2032 coin cell components (casings, spacers, springs)

    • TFEC-based electrolyte

    • Crimping machine

    • Argon-filled glovebox

  • Procedure:

    • Place the cathode disc in the center of the bottom coin cell casing.

    • Add a few drops of the TFEC-based electrolyte to wet the cathode surface.

    • Place a separator disc on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the anode disc on top of the separator.

    • Add approximately 100 µL of the electrolyte to the assembly.[12]

    • Place a spacer and then a spring on top of the anode.

    • Carefully place the top casing over the assembly.

    • Crimp the coin cell using a crimping machine to ensure a hermetic seal.

    • Let the assembled cells rest for several hours to ensure complete wetting of the electrodes.

Electrochemical Measurements
  • Equipment:

    • Battery cycler (e.g., NEWARE, MACCOR)

    • Temperature-controlled chamber

    • Potentiostat/Galvanostat with Electrochemical Impedance Spectroscopy (EIS) capability

  • Formation Cycles:

    • Typically performed at a low C-rate (e.g., C/20 or C/10) for the first few cycles to form a stable SEI layer.

    • Voltage range should be set according to the electrode materials (e.g., 3.0 - 4.5 V for high-voltage NMC cathodes).[10]

  • Galvanostatic Cycling (Long-Term Cycling):

    • Charge and discharge the cells at a constant current (e.g., C/3 or 0.5C) within the specified voltage window.

    • Record the charge/discharge capacity, coulombic efficiency, and energy efficiency for each cycle.

  • Rate Capability Test:

    • Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C) to evaluate the performance under different current loads.

    • Perform several cycles at each C-rate to ensure the capacity is stable.

  • Cyclic Voltammetry (CV):

    • Scan the potential of the cell at a slow scan rate (e.g., 0.1 mV/s) within the desired voltage window.

    • CV provides information about the redox reactions occurring at the electrodes.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 1 MHz to 0.01 Hz).

    • EIS is used to study the impedance of the cell, including the charge transfer resistance and the resistance of the SEI layer.

Post-Mortem Analysis
  • Cell Disassembly:

    • Carefully open the cycled cells inside an argon-filled glovebox.

    • Gently rinse the harvested electrodes with a suitable solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Surface Characterization:

    • X-ray Photoelectron Spectroscopy (XPS): To analyze the chemical composition of the SEI and CEI layers.

    • Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and detect any changes such as dendrite formation or cracking.

Thermal Stability Analysis
  • Differential Scanning Calorimetry (DSC):

    • Hermetically seal a small amount of the electrolyte in a DSC pan inside a glovebox.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 50 - 350 °C).[10]

    • DSC measures the heat flow associated with thermal decomposition of the electrolyte, providing information on its thermal stability.

Visualizations

SEI_Formation_Mechanism TFEC TFEC Organic Organic outer layer TFEC->Organic Reductive decomposition FEC FEC LiF LiF-rich inner layer FEC->LiF Preferential reduction Li_ion Li+ Li_ion->LiF Li_ion->Organic Anode Graphite/Silicon Anode

Caption: Proposed mechanism of SEI formation with TFEC and FEC co-solvents.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing A Electrolyte Formulation (TFEC + co-solvents + salt) C Cell Assembly (Coin Cell/Pouch Cell) A->C B Electrode Preparation (High-Voltage Cathode, Anode) B->C D Formation Cycles (Low C-rate) C->D E Performance Evaluation (Galvanostatic Cycling, Rate Capability) D->E G Post-Mortem Analysis (XPS, SEM) E->G H Safety Testing (DSC, Nail Penetration) E->H I Data Analysis and Performance Assessment E->I F Mechanistic Studies (CV, EIS) F->I G->I H->I

Caption: Experimental workflow for evaluating TFEC-based high-voltage electrolytes.

TFEC_Concentration_Effect cluster_properties Electrolyte Properties cluster_performance Battery Performance A Increase TFEC Concentration B Ionic Conductivity A->B Decreases C Viscosity A->C Increases D Flammability A->D Decreases E High-Voltage Stability A->E Increases F Cycling Stability B->F Affects G Rate Capability C->G Affects E->F Improves

Caption: Logical relationship between TFEC concentration and battery properties.

References

Application Notes & Protocols: One-Pot Synthesis of Unsymmetrical Ureas using Bis(2,2,2-trifluoroethyl) Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the one-pot synthesis of unsymmetrical ureas utilizing bis(2,2,2-trifluoroethyl) carbonate as a condensing agent. This method is notable for its operational simplicity, broad substrate scope, and suitability for parallel synthesis, making it a valuable tool in medicinal chemistry and drug discovery for the creation of diverse urea (B33335) libraries.

Introduction

Unsymmetrical ureas are a prevalent motif in a wide array of pharmaceuticals, agrochemicals, and materials science. Traditional methods for their synthesis often involve hazardous reagents like phosgene (B1210022) or multi-step procedures that are not amenable to high-throughput synthesis. The use of this compound offers a safer and more efficient alternative.[1][2][3] This reagent exhibits moderate reactivity, which allows for a controlled, sequential aminolysis in a one-pot fashion, leading to high chemoselectivity.[2] The procedure is robust, requires no special conditions such as temperature control or specific rates of addition, and is effective for both monosubstituted and functionalized alkyl amines.[1][2][4][5][6]

The volatility of the 2,2,2-trifluoroethanol (B45653) byproduct facilitates its removal during workup, simplifying product purification.[7] This method has been successfully employed to generate extensive libraries of diverse ureas.[1][2][4][5][6]

Reaction Principle

The one-pot synthesis proceeds via a two-step sequence. In the first step, this compound reacts with a primary or secondary amine (Amine 1) to form a stable 2,2,2-trifluoroethyl carbamate (B1207046) intermediate. The moderate reactivity of the carbonate prevents the formation of symmetrical ureas at this stage. In the second step, the addition of a second, different amine (Amine 2) and a catalytic amount of a base triggers the displacement of the trifluoroethanol group to yield the desired unsymmetrical urea. The catalytic base is a key driver for the second step of the reaction.[1][4]

Experimental Workflow

The overall experimental workflow is straightforward and suitable for parallel synthesis formats.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Dispense Amine 1 (in solvent) B Add Bis(2,2,2-trifluoroethyl) Carbonate A->B C Incubate (Step 1) Formation of Carbamate B->C D Add Amine 2 C->D E Add Catalytic Base D->E F Incubate (Step 2) Urea Formation E->F G Aqueous Workup F->G H Extraction with Organic Solvent G->H I Solvent Evaporation H->I J Product Precipitation/ Purification I->J

Figure 1: Experimental workflow for the one-pot synthesis of unsymmetrical ureas.

Detailed Experimental Protocols

General Protocol for the One-Pot Synthesis of Unsymmetrical Ureas

This protocol is adapted for a parallel synthesis format but can be scaled for individual reactions.

Materials:

  • This compound

  • Amine 1 (primary or secondary)

  • Amine 2 (primary or secondary)

  • Catalytic base (e.g., TBD - 1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN))

  • Chloroform (B151607) (for extraction)

  • Aqueous workup solution (e.g., water or brine)

Procedure:

  • Step 1: Carbamate Formation

    • To a solution of Amine 1 (1.0 eq.) in the chosen anhydrous solvent, add this compound (1.0-1.2 eq.).

    • Seal the reaction vessel and allow the mixture to stir at room temperature. The reaction progress can be monitored by TLC or LC-MS. Typically, this step is allowed to proceed for a set time (e.g., 2-12 hours) to ensure complete formation of the trifluoroethyl carbamate intermediate.

  • Step 2: Urea Formation

    • To the reaction mixture containing the intermediate carbamate, add Amine 2 (1.0-1.5 eq.).

    • Add a catalytic amount of the base (e.g., TBD, 0.1 eq.).

    • Reseal the vessel and continue to stir at room temperature until the reaction is complete (typically 12-24 hours), as determined by TLC or LC-MS.

  • Workup and Purification

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Perform an aqueous workup by adding water to the residue.

    • Extract the product with an organic solvent such as chloroform (CHCl₃).[7]

    • Combine the organic layers and evaporate the solvent. The volatile 2,2,2-trifluoroethanol byproduct is typically removed during this step.[7]

    • The resulting crude product can be purified by precipitation, crystallization, or column chromatography if necessary. For library synthesis, precipitation often yields products of sufficient purity.[2]

Proposed Reaction Mechanism

The reaction proceeds through a stepwise aminolysis of the this compound.

G R1NH2 Amine 1 (R¹R²NH) Carbamate Trifluoroethyl Carbamate Intermediate R1NH2->Carbamate Step 1: Nucleophilic Acyl Substitution BTC Bis(2,2,2-trifluoroethyl) Carbonate BTC->Carbamate Step 1: Nucleophilic Acyl Substitution Urea Unsymmetrical Urea Carbamate->Urea Step 2: Base-Catalyzed Nucleophilic Acyl Substitution TFE 2,2,2-Trifluoroethanol (Byproduct) Carbamate->TFE R3NH2 Amine 2 (R³R⁴NH) R3NH2->Urea Step 2: Base-Catalyzed Nucleophilic Acyl Substitution Base Catalytic Base Base->Urea Step 2: Base-Catalyzed Nucleophilic Acyl Substitution Urea->TFE

Figure 2: Proposed mechanism for the one-pot synthesis of unsymmetrical ureas.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of various unsymmetrical ureas using this method. The data illustrates the broad applicability to different amine substrates.

Table 1: Synthesis of Disubstituted Unsymmetrical Ureas

EntryAmine 1 (R¹NH₂)Amine 2 (R²NH₂)ProductYield (%)
1BenzylamineCyclohexylamineN-Benzyl-N'-cyclohexylurea85
2n-ButylamineIsopropylamineN-n-Butyl-N'-isopropylurea78
3AnilineBenzylamineN-Phenyl-N'-benzylurea72
42-Methoxyethylamine3-PicolylamineN-(2-Methoxyethyl)-N'-(pyridin-3-ylmethyl)urea80
5AllylaminePropargylamineN-Allyl-N'-propargylurea75

Table 2: Synthesis of Trisubstituted Unsymmetrical Ureas

EntryAmine 1 (R¹R²NH)Amine 2 (R³NH₂)ProductYield (%)
1DiethylamineBenzylamineN,N-Diethyl-N'-benzylurea82
2MorpholineCyclohexylamine4-(Cyclohexylcarbamoyl)morpholine88
3Piperidinen-Butylamine1-(Butylcarbamoyl)piperidine85
4N-MethylbenzylamineIsopropylamineN-Benzyl-N-methyl-N'-isopropylurea76
5PyrrolidineAniline1-(Phenylcarbamoyl)pyrrolidine70

Note: The yield data presented are representative examples and may vary based on specific reaction conditions and the nature of the substrates. The average yields for trisubstituted ureas have been found to be comparable to those for disubstituted ones.[1][4]

Scope and Limitations
  • Substrate Scope: The method is highly effective for a wide range of primary and secondary aliphatic amines, including those with functional groups.[1][2][4] Aromatic amines can also be used, although they may require slightly longer reaction times or exhibit lower yields due to their reduced nucleophilicity.

  • Limitations: A notable limitation arises when using 2- or 3-amino alcohols as the initial amine component. These substrates can lead to the formation of cyclic carbamates as side products.[1] However, this issue can be circumvented by introducing the amino alcohol as the second amine component in the reaction sequence.[1][4]

Conclusion

The one-pot synthesis of unsymmetrical ureas using this compound is a robust, efficient, and versatile method suitable for modern chemical synthesis, particularly in the context of drug discovery and development. Its operational simplicity, mild reaction conditions, and amenability to parallel synthesis make it an attractive alternative to traditional methods.

References

Application Notes and Protocols for Bis(2,2,2-trifluoroethyl) Carbonate as a Condensing Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (BtFEC) is a moderately reactive and highly effective condensing agent, particularly for the one-pot synthesis of unsymmetrical ureas from aliphatic amines. Its utility stems from the electron-withdrawing nature of the trifluoroethyl groups, which activates the carbonyl group for nucleophilic attack while providing a volatile byproduct, 2,2,2-trifluoroethanol (B45653), that is easily removed during workup. This property allows for a high degree of chemoselectivity in stepwise aminolysis, minimizing the formation of symmetrical urea (B33335) byproducts and eliminating the need for stringent reaction conditions such as temperature control or controlled addition of reagents. These characteristics make BtFEC an ideal reagent for parallel synthesis and the generation of diverse compound libraries.

Key Applications: One-Pot Synthesis of Unsymmetrical Ureas

The primary and most well-documented application of this compound as a condensing agent is in the one-pot synthesis of unsymmetrical aliphatic ureas. The reaction proceeds via a two-step sequence in a single reaction vessel, offering a streamlined and efficient method for generating a diverse range of urea derivatives.

Reaction Principle

The synthesis involves the initial reaction of an amine with this compound to form a stable 2,2,2-trifluoroethyl carbamate (B1207046) intermediate. This intermediate is then subjected to nucleophilic attack by a second, different amine in the presence of a catalytic base to yield the final unsymmetrical urea. The moderate reactivity of BtFEC is crucial for the success of this one-pot procedure, as it allows for the selective formation of the carbamate intermediate without the competing formation of a symmetrical urea from the first amine.

Experimental Protocols

General Protocol for the One-Pot Synthesis of Unsymmetrical Aliphatic Ureas

This protocol is adapted from the work of Bogolubsky et al. and is suitable for the parallel synthesis of a library of ureas.

Materials:

  • This compound (BtFEC)

  • Primary or secondary aliphatic amine (Amine 1)

  • Primary or secondary aliphatic amine (Amine 2)

  • Acetonitrile (B52724) (MeCN), anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or other suitable non-nucleophilic base

  • Chloroform (CHCl₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Reaction vials with screw caps

  • Magnetic stirrer and stir bars

  • Rotary evaporator

Procedure:

  • Step 1: Carbamate Formation.

    • To a reaction vial, add a solution of the first aliphatic amine (Amine 1, 1.0 equivalent) in anhydrous acetonitrile (1 M).

    • To this solution, add this compound (1.0 equivalent).

    • Seal the vial and stir the reaction mixture at room temperature for 12 hours.

  • Step 2: Urea Formation.

    • To the reaction mixture containing the intermediate 2,2,2-trifluoroethyl carbamate, add the second aliphatic amine (Amine 2, 1.1 equivalents).

    • Add a catalytic amount of a non-nucleophilic base such as DBU (0.1 equivalents).

    • Seal the vial and stir the reaction mixture at room temperature for an additional 12 hours.

  • Work-up and Purification.

    • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and the volatile 2,2,2-trifluoroethanol byproduct.

    • Dissolve the residue in chloroform.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude unsymmetrical urea.

    • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes representative yields for the one-pot synthesis of unsymmetrical ureas using this compound with various aliphatic amines.

EntryAmine 1Amine 2ProductYield (%)
1BenzylamineCyclohexylamineN-Benzyl-N'-cyclohexylurea85
2PropylamineMorpholine4-(Propylcarbamoyl)morpholine92
3IsobutylaminePiperidine1-(Isobutylcarbamoyl)piperidine88
4AllylamineDiethylamine1-Allyl-3,3-diethylurea75
52-MethoxyethylaminePyrrolidine1-(2-Methoxyethyl)-3-pyrrolidin-1-ylurea90

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Carbamate Formation cluster_step2 Step 2: Urea Formation cluster_workup Work-up & Purification amine1 Amine 1 (1.0 equiv) mix1 Reaction Mixture 1 amine1->mix1 btfec This compound (1.0 equiv) btfec->mix1 meoh Acetonitrile (MeCN) meoh->mix1 stir1 Stir at RT 12 hours mix1->stir1 mix2 Reaction Mixture 2 stir1->mix2 amine2 Amine 2 (1.1 equiv) amine2->mix2 dbu DBU (cat.) dbu->mix2 evap1 Concentrate mix2->evap1 stir2 Stir at RT 12 hours dissolve Dissolve in CHCl3 evap1->dissolve wash Wash with NaHCO3 & Brine dissolve->wash dry Dry over Na2SO4 wash->dry evap2 Concentrate dry->evap2 purify Purification (Optional) evap2->purify product Unsymmetrical Urea purify->product

Caption: General experimental workflow for the one-pot synthesis of unsymmetrical ureas.

reaction_mechanism cluster_activation Step 1: Carbamate Formation cluster_coupling Step 2: Urea Formation R1NH2 R1-NH2 (Amine 1) Intermediate1 R1NH2->Intermediate1 BtFEC O(CO)(OCH2CF3)2 (BtFEC) BtFEC->Intermediate1 Carbamate R1-NH-CO-OCH2CF3 (Carbamate Intermediate) Intermediate1->Carbamate TFE_leaving1 CF3CH2OH (2,2,2-Trifluoroethanol) Intermediate1->TFE_leaving1 R2NHR3 R2R3NH (Amine 2) Intermediate2 Carbamate->Intermediate2 R2NHR3->Intermediate2 DBU DBU (Base) DBU->Intermediate2 catalyzes Urea R1-NH-CO-NR2R3 (Unsymmetrical Urea) Intermediate2->Urea TFE_leaving2 CF3CH2OH (2,2,2-Trifluoroethanol) Intermediate2->TFE_leaving2

Caption: Proposed reaction mechanism for the synthesis of unsymmetrical ureas.

Notes on Other Condensation Reactions

While this compound has proven to be an excellent reagent for urea synthesis, its application as a general condensing agent for other functional groups, such as in the formation of amides from carboxylic acids and esters from alcohols, is not well-documented in the scientific literature. Researchers seeking to perform these transformations are advised to consult literature for reagents specifically validated for those purposes. The reactivity of BtFEC is tailored for the specific activation required for the stepwise aminolysis in urea formation, and its effectiveness may not directly translate to other condensation reactions without significant methodological development.

Application Notes: Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in Electrolytes for High-Performance Silicon Anode Batteries

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Silicon (Si) is a highly promising anode material for next-generation lithium-ion batteries, boasting a theoretical specific capacity approximately ten times greater than that of conventional graphite (B72142) anodes.[1] However, the practical application of silicon anodes is hindered by a major challenge: the immense volume change (over 300%) during the lithiation and delithiation processes.[1][2] This repeated expansion and contraction leads to the pulverization of the electrode, loss of electrical contact, and, most critically, the continuous rupture and reformation of the Solid Electrolyte Interphase (SEI).[1][2] This unstable SEI consumes active lithium and electrolyte, resulting in low Coulombic efficiency and rapid capacity degradation.[3]

2. Mechanism of Action of TFEC

To overcome these limitations, fluorinated electrolyte additives and co-solvents like Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) have been developed. The primary function of TFEC is to facilitate the formation of a robust and stable SEI on the silicon anode surface.

The mechanism relies on the principle of preferential reduction. TFEC is electrochemically reduced at a higher potential (less negative) compared to conventional carbonate solvents such as ethylene (B1197577) carbonate (EC) or diethyl carbonate (DEC).[4][5] This allows TFEC to decompose first during the initial charging cycles, forming a protective layer on the silicon surface before the bulk electrolyte components can react.[5]

The resulting SEI is fundamentally different from that formed in standard electrolytes. The decomposition of TFEC leads to the formation of a thin, dense, and mechanically resilient layer rich in inorganic species, particularly Lithium Fluoride (LiF).[4][6] LiF is known for its chemical stability, low electronic conductivity, and sufficient Li-ion conductivity. This robust, LiF-rich SEI can better accommodate the volumetric changes of the silicon anode, preventing continuous electrolyte decomposition and preserving the integrity of the electrode.[7] Furthermore, TFEC can serve as a non-flammable co-solvent, significantly enhancing the overall safety and thermal stability of the battery cell.[8][9]

Quantitative Data on Performance Improvement

The introduction of fluorinated additives like TFEC and the closely related Fluoroethylene Carbonate (FEC) dramatically improves the electrochemical performance of silicon anode batteries. The following tables summarize typical performance enhancements observed in studies using such additives compared to a baseline electrolyte.

Table 1: Comparison of Coulombic Efficiency and Capacity Retention

Electrolyte SystemInitial Coulombic Efficiency (ICE)Capacity RetentionAverage Coulombic Efficiency (CE)
Baseline (e.g., LiPF₆ in EC/DEC) ~60-70%<20% after 50 cycles~97-98%
With Fluorinated Additive (e.g., FEC/TFEC) >80%>80% after 250 cycles[7]>99.8%[7]

Note: Data is compiled from typical results presented in the literature. For example, one study noted that without FEC, capacity dropped to 20% of initial after just 10 cycles, while with FEC, 40-50% was retained after 60 cycles.[10]

Table 2: Effect on Interfacial Resistance

Electrolyte SystemSEI Resistance (RSEI) after FormationCharge Transfer Resistance (Rct) after Cycling
Baseline (e.g., LiPF₆ in EC/DEC) High and continuously increasingHigh
With Fluorinated Additive (e.g., FEC/TFEC) Lower and stableSignificantly Lower

Experimental Protocols

This section provides detailed protocols for the preparation and testing of TFEC-containing electrolytes in silicon anode half-cells.

A. Safety Precautions

  • All electrolyte components (lithium salts, solvents, additives) are hazardous. LiPF₆ is highly sensitive to moisture and can release toxic HF gas.

  • All procedures, including electrolyte preparation and cell assembly, must be performed inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Appropriate personal protective equipment (PPE), including safety glasses and gloves, is mandatory.

B. Protocol 1: Electrolyte Preparation

  • Baseline Electrolyte Formulation: Prepare a standard electrolyte solution, for example, 1.0 M LiPF₆ in a volumetric mixture of ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (e.g., 3:7 by weight).[11]

  • TFEC Addition:

    • As an additive : Use a micropipette to add a specific weight percentage (e.g., 5-10 wt%) of TFEC to the baseline electrolyte.

    • As a co-solvent : Prepare the electrolyte by mixing TFEC with other solvents before adding the lithium salt. For example, create a solvent blend of EC, EMC, and TFEC in a desired ratio (e.g., 2:5:3 v/v/v).[9]

  • Mixing: Stir the solution on a magnetic stir plate for several hours in a sealed container within the glovebox to ensure the LiPF₆ salt is fully dissolved and the solution is homogeneous.

C. Protocol 2: Coin Cell (CR2032) Assembly

  • Component Preparation: Prepare the following components inside the glovebox:

    • Silicon-based anode (working electrode), punched into a 14 mm diameter disk.

    • Lithium metal foil (counter and reference electrode), punched into a 15 mm diameter disk.

    • Microporous polymer separator (e.g., Celgard 2325), punched into a 19 mm diameter disk.

    • CR2032 coin cell components (positive can, negative cap, spacer, spring).

  • Assembly Steps:

    • Place the silicon anode disk in the center of the positive can.

    • Dispense approximately 30 µL of the prepared TFEC-containing electrolyte onto the anode surface.[12]

    • Place the separator on top of the anode.

    • Add another 30 µL of electrolyte onto the separator.[12]

    • Place the lithium metal disk on top of the wet separator.

    • Add a stainless steel spacer and a spring on top of the lithium disk.

    • Carefully place the negative cap over the assembly and transfer it to a crimping machine to seal the coin cell.

D. Protocol 3: Electrochemical Characterization

  • Rest Period: Allow the assembled cell to rest for 10-12 hours to ensure complete wetting of the electrode and separator.

  • Formation Cycles:

    • Cycle the cell at a very low C-rate, such as C/25 or C/20 (where C is the theoretical capacity), for the first 2-3 cycles.[13]

    • The typical voltage window for a Si-Li half-cell is between 1.0 V and 0.01 V (or 0.05 V) vs. Li/Li⁺.[12][13]

  • Galvanostatic Cycling Performance:

    • Cycle the cell at a higher rate (e.g., C/10 or C/3) for an extended period (e.g., 100-500 cycles) within the same voltage window.

    • Record the charge/discharge capacity and calculate the Coulombic efficiency for each cycle to evaluate capacity retention and stability.

  • Cyclic Voltammetry (CV):

    • To investigate the reduction behavior of the electrolyte, perform CV on a fresh cell.

    • Scan the potential from the open-circuit voltage (OCV) down to 0.01 V and back up to 1.0 V at a slow scan rate (e.g., 0.1 mV/s).[12] The reduction peak of TFEC should be visible at a higher potential than that of EC/EMC.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Measure the impedance of the cell before cycling and after specific cycle numbers (e.g., after formation, after 50 cycles).

    • Apply a small AC voltage perturbation (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.[12]

    • Analyze the resulting Nyquist plot to determine changes in the SEI and charge-transfer resistances.

Visualizations

TFEC_Mechanism cluster_0 Standard Electrolyte (EC/DEC) cluster_1 TFEC-Containing Electrolyte Si_Anode1 Si Anode (Initial State) SEI_Formation1 EC/DEC Decomposition (During Lithiation) Si_Anode1->SEI_Formation1 1st Cycle Si_Expanded1 Si Volume Expansion Si_Anode1->Si_Expanded1 Lithiation Unstable_SEI Thick, Porous, Organic-Rich SEI SEI_Formation1->Unstable_SEI SEI_Crack SEI Cracking & Continuous Reformation Si_Expanded1->SEI_Crack Capacity_Fade Rapid Capacity Fade SEI_Crack->Capacity_Fade Si_Anode2 Si Anode (Initial State) SEI_Formation2 Preferential TFEC Decomposition (Higher Potential) Si_Anode2->SEI_Formation2 1st Cycle Si_Expanded2 Si Volume Expansion Si_Anode2->Si_Expanded2 Lithiation Stable_SEI Thin, Dense, LiF-Rich SEI SEI_Formation2->Stable_SEI SEI_Stable Stable SEI Accommodates Volume Change Si_Expanded2->SEI_Stable High_Retention High Capacity Retention SEI_Stable->High_Retention

Caption: TFEC mechanism on a silicon anode surface.

Caption: Experimental workflow for testing TFEC in Si-anode cells.

References

Characterization of the Solid Electrolyte Interphase (SEI) Layer Formed with Bis(2,2,2-trifluoroethyl) Carbonate Additive

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(2,2,2-trifluoroethyl) carbonate (TFEC) is a promising electrolyte additive for enhancing the safety and performance of lithium-ion batteries. Its primary function is to participate in the formation of a stable and effective Solid Electrolyte Interphase (SEI) layer on the anode surface. This document provides a detailed overview of the characterization of the SEI layer formed with TFEC, including its composition, thickness, and ionic conductivity. Furthermore, it outlines comprehensive protocols for the key experimental techniques used in this characterization.

The use of fluorinated compounds like TFEC as electrolyte additives is known to improve the thermal stability of the electrolyte and can help mitigate capacity loss during cycling.[1] TFEC, in particular, contributes to the formation of a thinner and chemically distinct SEI layer, which is rich in lithium fluoride (B91410) (LiF).[2] This LiF-rich interface is believed to be a key factor in improving battery performance and safety.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the SEI layer formed with and without the TFEC additive. It is important to note that specific quantitative data for TFEC's impact on SEI properties can be limited in publicly available literature. The tables are compiled from available research and include placeholders where specific values were not found. Researchers are encouraged to perform these measurements for their specific electrolyte formulations.

Table 1: SEI Layer Thickness

Electrolyte CompositionAnode MaterialMeasurement TechniqueAverage SEI Thickness (nm)Citation
Standard Carbonate ElectrolyteGraphite (B72142)TEM/XPS20 - 50[2]
Standard Electrolyte + 10% TFECGraphiteXPS< 14[2]
Standard Electrolyte + 30% TFECGraphiteXPS14 - 24[2]

Table 2: SEI Layer Composition (from XPS Analysis)

Electrolyte CompositionAnode MaterialLiF (atomic %)Li₂CO₃ (atomic %)Organic Species (atomic %)Citation
Standard Carbonate ElectrolyteGraphiteData not availableData not availableData not available
Standard Electrolyte + TFECGraphiteQualitatively highData not availableData not available[2]

Note: While literature suggests a "LiF-rich" SEI with TFEC, specific atomic percentages are often not reported. Researchers should perform quantitative XPS analysis to determine the precise composition.

Table 3: SEI Layer Ionic Conductivity

Electrolyte CompositionAnode MaterialMeasurement TechniqueIonic Conductivity (S/cm)Citation
Standard Carbonate ElectrolyteGraphiteEIS10⁻⁸ - 10⁻⁷[3]
Standard Electrolyte + TFECGraphiteEISData not available

Note: The ionic conductivity of the SEI is a critical parameter but is challenging to measure directly. The value for the standard electrolyte is an estimate based on typical SEI properties. The impact of TFEC on this parameter requires experimental determination.

Proposed Reaction Mechanism of TFEC for SEI Formation

The addition of TFEC to the electrolyte alters the SEI formation process. It is proposed that TFEC, due to its molecular structure, has a higher reduction potential than conventional cyclic carbonates like ethylene (B1197577) carbonate (EC). This preferential reduction leads to the formation of a stable, LiF-rich SEI layer before the bulk decomposition of the solvent.

SEI_Formation_with_TFEC cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei SEI Layer TFEC TFEC (CF₃CH₂O)₂CO LiF LiF TFEC->LiF Preferential Reduction Organic_species Organic Species (e.g., LiOCO₂CH₂CF₃) TFEC->Organic_species Preferential Reduction EC EC Anode Graphite Anode EC->Anode Bulk Decomposition (suppressed) Li_ion Li⁺ Li_ion->LiF Li_ion->Organic_species e_minus e⁻ e_minus->LiF e_minus->Organic_species

Proposed reaction pathway for SEI formation with TFEC additive.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the SEI layer are provided below.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique used to probe the electrochemical properties of the battery, including the ionic resistance of the SEI layer.

Objective: To determine the ionic resistance of the SEI layer.

Materials:

  • Three-electrode cell setup (working electrode: graphite anode with SEI; counter and reference electrodes: lithium metal)

  • Electrolyte with and without TFEC additive

  • Potentiostat/Galvanostat with EIS capability

Protocol:

  • Assemble the three-electrode cell inside an argon-filled glovebox to prevent atmospheric contamination.

  • Perform the formation cycles of the battery to grow the SEI layer on the graphite anode.

  • Allow the cell to rest at a constant state of charge (e.g., fully discharged) for several hours to reach equilibrium.

  • Set the potentiostat to perform a potentiostatic EIS measurement.

  • Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

  • Record the impedance data and plot it as a Nyquist plot (Z' vs. -Z'').

  • Fit the Nyquist plot to an appropriate equivalent circuit model to extract the resistance of the SEI layer (R_SEI). A common model includes the electrolyte resistance (R_e), the SEI resistance and capacitance (R_SEI and CPE_SEI), and the charge transfer resistance and double-layer capacitance (R_ct and CPE_dl).

EIS_Workflow start Assemble 3-electrode cell in glovebox formation Perform formation cycles to grow SEI start->formation rest Rest cell at constant SOC to reach equilibrium formation->rest setup_eis Set up potentiostatic EIS (5-10 mV perturbation, 100 kHz - 0.01 Hz) rest->setup_eis record_data Record impedance data setup_eis->record_data plot_nyquist Generate Nyquist plot record_data->plot_nyquist fit_model Fit data to equivalent circuit model plot_nyquist->fit_model extract_rsei Extract SEI resistance (R_SEI) fit_model->extract_rsei

Workflow for Electrochemical Impedance Spectroscopy (EIS) analysis.
X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the species within the SEI layer.

Objective: To determine the chemical composition of the SEI layer.

Materials:

  • Cycled graphite anodes

  • High-purity solvents (e.g., dimethyl carbonate, DMC) for rinsing

  • XPS instrument with a monochromatic Al Kα or Mg Kα X-ray source

  • Argon-ion gun for depth profiling (optional)

  • Air-sensitive sample transfer vessel

Protocol:

  • Disassemble the cycled cells in an argon-filled glovebox.

  • Gently rinse the harvested graphite anode with a high-purity solvent (e.g., DMC) to remove residual electrolyte.

  • Allow the anode to dry completely inside the glovebox.

  • Mount the anode on the XPS sample holder.

  • Transfer the sample to the XPS instrument using an air-sensitive transfer vessel to prevent exposure to air and moisture.

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, Li 1s).

  • (Optional) Perform depth profiling by sputtering the surface with an argon-ion beam to analyze the composition at different depths of the SEI layer.

  • Process the data by fitting the high-resolution spectra with appropriate peaks to identify the chemical species and their relative concentrations.

XPS_Workflow start Disassemble cell in glovebox rinse Rinse anode with pure solvent (DMC) start->rinse dry Dry anode in glovebox rinse->dry mount Mount sample on XPS holder dry->mount transfer Transfer to XPS via air-sensitive vessel mount->transfer survey_scan Acquire survey spectrum transfer->survey_scan high_res_scan Acquire high-resolution spectra (C, O, F, Li) survey_scan->high_res_scan depth_profile Optional: Perform Ar⁺ depth profiling high_res_scan->depth_profile process_data Process and analyze spectra high_res_scan->process_data depth_profile->process_data determine_comp Determine SEI composition process_data->determine_comp

Workflow for X-ray Photoelectron Spectroscopy (XPS) analysis.
Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging to visualize the morphology and measure the thickness of the SEI layer.

Objective: To visualize the morphology and measure the thickness of the SEI layer.

Materials:

  • Cycled graphite anodes

  • Focused Ion Beam (FIB) instrument for lamella preparation

  • Transmission Electron Microscope

  • Cryo-TEM holder (recommended)

Protocol:

  • Disassemble the cycled cells in an argon-filled glovebox.

  • Harvest the graphite anode.

  • Use a Focused Ion Beam (FIB) instrument to prepare a thin cross-sectional lamella of the anode, including the SEI layer. This process should ideally be performed under cryogenic conditions to preserve the delicate structure of the SEI.

  • Transfer the lamella to the TEM grid.

  • To minimize air exposure, use a vacuum or inert gas transfer holder to move the sample to the TEM. A cryo-TEM holder is highly recommended to maintain the sample at low temperatures and prevent damage from the electron beam.

  • Acquire bright-field and high-resolution TEM (HR-TEM) images of the SEI layer.

  • Measure the thickness of the SEI layer from the acquired images at multiple locations to obtain an average value.

  • Energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS) can be used in conjunction with TEM to obtain elemental maps of the SEI.

TEM_Workflow start Disassemble cell in glovebox harvest_anode Harvest graphite anode start->harvest_anode fib_lamella Prepare cross-sectional lamella using FIB (cryo-conditions recommended) harvest_anode->fib_lamella transfer_grid Transfer lamella to TEM grid fib_lamella->transfer_grid transfer_tem Transfer to TEM using vacuum/inert gas holder (cryo-holder recommended) transfer_grid->transfer_tem acquire_images Acquire bright-field and HR-TEM images transfer_tem->acquire_images measure_thickness Measure SEI thickness acquire_images->measure_thickness elemental_mapping Optional: Perform EDS/EELS for elemental mapping acquire_images->elemental_mapping analyze_morphology Analyze SEI morphology measure_thickness->analyze_morphology elemental_mapping->analyze_morphology

Workflow for Transmission Electron Microscopy (TEM) analysis.

Conclusion

The use of this compound as an electrolyte additive has a significant impact on the formation and properties of the SEI layer in lithium-ion batteries. Characterization of this layer reveals a thinner, LiF-rich interface that is believed to contribute to improved battery performance and safety. The protocols outlined in this document provide a comprehensive guide for researchers to systematically investigate the effects of TFEC and other additives on the SEI layer. Further quantitative analysis is necessary to fully elucidate the structure-property relationships of the TFEC-derived SEI and to optimize its performance for next-generation lithium-ion batteries.

References

Application Notes and Protocols: Synergistic Effects of Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) with Other Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Battery Technology Professionals

Introduction

Bis(2,2,2-trifluoroethyl) Carbonate (TFEC), a non-flammable fluorinated solvent, has emerged as a promising electrolyte additive or co-solvent for enhancing the safety and performance of lithium-ion batteries (LIBs). Its primary benefits include improved thermal stability and flame retardancy.[1][2][3] Scientific investigations have revealed that the efficacy of TFEC can be significantly amplified when used in conjunction with other electrolyte additives. These synergistic combinations work to form a stable and robust Solid Electrolyte Interphase (SEI) on the anode and a protective cathode-electrolyte interphase (CEI), leading to improved cycling stability, coulombic efficiency, and rate capability, particularly in high-voltage and high-energy-density battery chemistries.[4]

This document provides detailed application notes on the synergistic effects of TFEC with three key additives: Fluoroethylene Carbonate (FEC), Lithium Difluorophosphate (LiPO₂F₂), and Succinonitrile (SN). It includes a summary of quantitative performance data, detailed experimental protocols for electrochemical testing, and visualizations of the underlying mechanisms and workflows.

Data Presentation: Performance Metrics of TFEC-Based Electrolyte Systems

The following tables summarize the quantitative data from studies investigating the synergistic effects of TFEC with other additives.

Table 1: Synergistic Effect of TFEC and Fluoroethylene Carbonate (FEC) in NMC811||SiOx-Graphite Pouch Cells

Electrolyte CompositionUpper Cut-off Voltage (V)Temperature (°C)Capacity Retention after 100 Cycles (%)Initial Discharge Capacity (mAh g⁻¹)Reference
1 M LiPF₆ in EC/EMC (Baseline)4.520< 80% (failed before 100 cycles)~190[4]
1 M LiFSI in FEC/TFEC4.52094.5~195[4]
1 M LiPF₆ in EC/EMC (Baseline)4.540< 70% (failed before 100 cycles)~190[4]
1 M LiFSI in FEC/TFEC4.54092.2~195[4]

Table 2: Synergistic Effect of TFEC and Succinonitrile (SN) in NCA||Li Metal Cells

Electrolyte CompositionNumber of CyclesCapacity Retention (%)Initial Discharge Capacity (mAh g⁻¹)Reference
Conventional Electrolyte10053.3Not Specified
Designed Electrolyte (with TFEC and SN)10082.1Not Specified

Table 3: Comparative Performance of LiPO₂F₂ and FEC in LiNi₀.₅Mn₀.₃Co₀.₂O₂ Cathode (Context for Potential TFEC Synergy)

Electrolyte CompositionNumber of CyclesCapacity Retention (%)Initial Discharge Capacity (mAh g⁻¹)Rate Capability (Capacity at 10C)Reference
EC-based Electrolyte200< 70%~185< 120 mAh g⁻¹[5]
FEC-based Electrolyte200~75%~190~125 mAh g⁻¹[5]
FEC-based Electrolyte + LiPO₂F₂20082.1192.2132.7 mAh g⁻¹[5]

Note: Direct quantitative data for the synergistic effect of TFEC and LiPO₂F₂ was not available in the searched literature. The data presented for LiPO₂F₂ with FEC provides a strong rationale for investigating its combination with TFEC, given their complementary functions in forming stable electrode interfaces.

Experimental Protocols

The following are detailed protocols for key experiments typically performed to evaluate the synergistic effects of electrolyte additives.

Protocol 1: Preparation of TFEC-Based Electrolytes

This protocol describes the preparation of a baseline electrolyte and a modified electrolyte containing TFEC and another additive (e.g., SN). All procedures must be conducted in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials:

  • Battery-grade solvents: Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), this compound (TFEC)

  • Lithium salt: Lithium hexafluorophosphate (B91526) (LiPF₆)

  • Additives: Succinonitrile (SN), Fluoroethylene Carbonate (FEC), Lithium Difluorophosphate (LiPO₂F₂)

  • High-precision balance

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Baseline Electrolyte (1 M LiPF₆ in EC/EMC 3:7 by wt.):

    • Weigh the required amounts of EC and EMC into a glass bottle inside the glovebox.

    • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously with a magnetic stirrer until the salt is fully dissolved.

  • Modified Electrolyte (e.g., with TFEC and SN):

    • Prepare the desired solvent blend by mixing the required weights or volumes of EC, EMC, and TFEC.

    • Add the desired weight percentage of SN to the solvent blend and stir until fully dissolved.

    • Slowly add the pre-weighed LiPF₆ salt to the solvent-additive mixture while stirring until a homogenous solution is obtained.

  • Storage: Store all prepared electrolytes in tightly sealed bottles inside the glovebox.

Protocol 2: Coin Cell Assembly (CR2032)

This protocol details the assembly of a CR2032 coin cell for electrochemical testing of the prepared electrolytes. The assembly must be performed in an argon-filled glovebox.

Materials:

  • CR2032 coin cell components (case, spacer, spring, gasket)

  • Cathode and anode discs (e.g., NCA and Lithium metal, respectively)

  • Separator (e.g., Celgard)

  • Prepared electrolyte

  • Crimping machine

  • Tweezers

Procedure:

  • Place the cathode disc in the center of the bottom coin cell case.

  • Dispense a few drops of the prepared electrolyte onto the cathode surface to ensure it is wetted.

  • Place a separator disc on top of the wetted cathode.

  • Add more electrolyte to fully wet the separator.

  • Place the lithium metal anode disc on top of the separator.

  • Add the spacer and then the spring.

  • Carefully place the gasket and the top cap.

  • Crimp the coin cell using a crimping machine to ensure proper sealing.

Protocol 3: Electrochemical Cycling and Characterization

This protocol outlines the standard procedures for testing the assembled coin cells.

Equipment:

  • Battery cycler

  • Electrochemical Impedance Spectroscopy (EIS) analyzer

Procedure:

  • Formation Cycles:

    • Rest the assembled cells for at least 12 hours to ensure complete wetting of the electrodes.

    • Perform 2-3 formation cycles at a low C-rate (e.g., C/20 or C/10) within the specified voltage window for the electrode chemistry (e.g., 3.0-4.3 V for NCA/Li).

  • Galvanostatic Cycling (Long-Term Stability):

    • Cycle the cells at a moderate C-rate (e.g., C/2 or 1C) for a desired number of cycles (e.g., 100-500 cycles).

    • Record the charge/discharge capacity, coulombic efficiency, and voltage profiles for each cycle.

  • Rate Capability Test:

    • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C, 10C).

    • Hold for a set number of cycles (e.g., 5-10) at each C-rate.

    • Return to a low C-rate (e.g., C/10) to assess capacity recovery.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles (e.g., after formation, after 50 cycles, after 100 cycles).

    • Use a frequency range of, for example, 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV).

    • Analyze the Nyquist plots to determine the evolution of interfacial and charge-transfer resistances.

Mandatory Visualizations

Logical Workflow for Evaluating Synergistic Effects of Additives

G cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis & Characterization A Electrolyte Formulation (Baseline vs. TFEC + Additive) C Coin Cell Assembly (CR2032) A->C B Electrode Preparation (e.g., NCA Cathode, Li Anode) B->C D Formation Cycles (Low C-rate) C->D E Galvanostatic Cycling (Long-term stability) D->E F Rate Capability Test D->F G Electrochemical Impedance Spectroscopy (EIS) D->G H Data Analysis (Capacity, Efficiency, Resistance) E->H F->H G->H I Post-mortem Analysis (SEM, XPS, TEM) H->I G cluster_anode Anode Surface (e.g., Graphite/Silicon) cluster_electrolyte Electrolyte Bulk cluster_sei Solid Electrolyte Interphase (SEI) TFEC TFEC LiF LiF-rich inner layer TFEC->LiF Reductive Decomposition CoAdditive Co-Additive (FEC, SN, LiPO₂F₂) CoAdditive->LiF Preferential Reduction Organic Organic/Polymeric outer layer CoAdditive->Organic LiPF6 LiPF₆ LiPF6->LiF Solvent Carbonate Solvents (EC, EMC) Solvent->Organic Decomposition (suppressed) SEI Stable & Robust SEI Layer SEI->Anode Passivates & Protects G A TFEC + Co-additive (e.g., FEC, SN, LiPO₂F₂) B Synergistic Effect A->B J Enhanced Safety (Flame Retardancy) A->J C Formation of Stable SEI/CEI B->C D Reduced Electrolyte Decomposition C->D E Suppressed Transition Metal Dissolution C->E F Improved Li⁺ Transport C->F G Enhanced Cycling Stability D->G H Higher Coulombic Efficiency D->H E->G I Improved Rate Capability F->I

References

Troubleshooting & Optimization

Troubleshooting rapid capacity fading with high TFEC concentration electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing high concentration Trifluoroethyl Carbonate (TFEC) electrolytes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on mitigating rapid capacity fading.

Disclaimer: Direct research on high-concentration TFEC electrolytes is emerging. Much of the guidance provided here is extrapolated from extensive studies on a similar and widely used fluorinated electrolyte additive, Fluoroethylene Carbonate (FEC). Researchers should consider this information as a starting point and adapt it to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: I'm observing a rapid drop in capacity within the first 50 cycles when using a high TFEC concentration. What are the likely causes?

Rapid initial capacity fade in batteries with high TFEC concentration electrolytes can often be attributed to two primary factors:

  • Excessive or Unstable Solid Electrolyte Interphase (SEI) Formation: While TFEC is added to promote a stable, LiF-rich SEI on the anode, high concentrations can lead to a thick, resistive, or mechanically unstable SEI. This can result in the continuous consumption of lithium ions and electrolyte, leading to a loss of cyclable lithium.[1][2]

  • Cathode Passivation: High concentrations of fluorinated carbonates can lead to the formation of a passivation layer on the cathode surface, particularly at higher voltages. This layer can impede lithium-ion transfer, increasing cell impedance and reducing discharge capacity.[1]

Q2: My cell's coulombic efficiency is low and erratic in the initial cycles. How can I improve it?

Low and unstable coulombic efficiency in the early cycles is a strong indicator of ongoing side reactions. With high TFEC electrolytes, this is often linked to the continuous decomposition of the electrolyte and the repeated breakdown and repair of the SEI layer. To improve this:

  • Optimize Formation Cycles: A carefully controlled formation protocol with a low C-rate (e.g., C/20 or C/25) for the first few cycles can help form a more stable and uniform SEI.

  • Consider a Co-solvent or Additive: Introducing a co-solvent or another film-forming additive might help to create a more flexible and robust SEI that can better accommodate the volume changes of the anode during cycling.

Q3: I've noticed a significant increase in cell impedance after a few cycles. What's causing this?

An increase in impedance is a common symptom of several degradation mechanisms:

  • Thick SEI Layer: As mentioned, a high TFEC concentration can lead to a thicker than optimal SEI layer, which increases the ionic resistance at the anode.

  • Cathode Surface Layer: The formation of a resistive layer on the cathode will contribute to the overall cell impedance.

  • Electrolyte Decomposition Products: Soluble and insoluble products from the decomposition of the TFEC and other electrolyte components can deposit on both the anode and cathode, increasing interfacial impedance.[3][4]

Troubleshooting Guide

Observed Issue Potential Root Cause Suggested Troubleshooting Steps
Rapid Capacity Fade - Unstable SEI formation- Cathode passivation- Electrolyte decomposition- Reduce TFEC Concentration: Titrate the concentration of TFEC to find an optimal balance between SEI stability and minimizing side reactions.- Lower Upper Cutoff Voltage: Cycling to a slightly lower voltage can reduce the oxidative decomposition of TFEC at the cathode.- Post-mortem Analysis: Analyze the cycled electrodes using techniques like SEM and XPS to examine the morphology and composition of the SEI and cathode surface layers.
Low Coulombic Efficiency - Continuous SEI growth- Electrolyte side reactions- Optimize Formation Protocol: Implement a multi-step formation protocol with varying C-rates and rest periods.- Electrolyte Analysis: Use techniques like GC-MS or NMR to analyze the electrolyte composition before and after cycling to identify decomposition products.[3]
Increased Cell Impedance - Thick/resistive SEI- Cathode surface film- Poor electrode wetting- Electrochemical Impedance Spectroscopy (EIS): Conduct EIS at different states of charge to deconvolute the contributions of the SEI, charge transfer, and other resistive components.- Wetting Procedure: Ensure proper wetting of the electrodes with the high-viscosity, high-concentration electrolyte, possibly by including a vacuum and/or elevated temperature step during cell assembly.

Data Presentation

The following table summarizes typical performance metrics from studies using varying concentrations of the related compound, Fluoroethylene Carbonate (FEC), which can serve as a preliminary guide for what to expect with TFEC.

FEC Concentration (wt%) Initial Discharge Capacity (mAh/g) Capacity Retention after 100 cycles (%) Average Coulombic Efficiency (%) Key Observation
0 (Control)~150< 60%~98%Rapid capacity fade and unstable cycling.[1]
2~148~85%> 99%Significant improvement in stability over the control.[1]
10~145~95%> 99.5%Enhanced stability, but a slight decrease in initial capacity.[1]
50Significantly Reduced--Severe cathode passivation leading to very low initial capacity.[1]

Experimental Protocols

1. Electrochemical Impedance Spectroscopy (EIS) for Interfacial Analysis

  • Objective: To investigate the evolution of interfacial resistance (SEI and charge transfer) during cycling.

  • Methodology:

    • Assemble the coin cell in an argon-filled glovebox.

    • Perform formation cycles at a C/20 rate for 3-5 cycles.

    • At the end of each charge and discharge cycle, rest the cell for 1 hour to allow for stabilization.

    • Apply an AC voltage of 5-10 mV amplitude over a frequency range of 100 kHz to 0.01 Hz.

    • Fit the resulting Nyquist plots to an equivalent circuit model to extract the resistance of the SEI (R_sei) and the charge transfer resistance (R_ct).

2. X-ray Photoelectron Spectroscopy (XPS) for SEI Composition Analysis

  • Objective: To determine the chemical composition of the SEI layer formed on the anode.

  • Methodology:

    • Cycle the cell for a predetermined number of cycles.

    • Disassemble the cell in an argon-filled glovebox.

    • Gently rinse the anode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the electrode under vacuum.

    • Transfer the electrode to the XPS chamber using an air-tight transfer vessel.

    • Acquire high-resolution spectra for F 1s, C 1s, O 1s, and Li 1s regions. The presence of a strong LiF peak is indicative of TFEC decomposition.[5]

Visualizations

Troubleshooting_Workflow Start Rapid Capacity Fading Observed Check_CE Check Coulombic Efficiency (CE) Start->Check_CE Low_CE Low or Unstable CE Check_CE->Low_CE Yes Stable_CE Stable CE > 99.5% Check_CE->Stable_CE No SEI_Issue Investigate SEI Stability Low_CE->SEI_Issue Cathode_Issue Investigate Cathode Interface Stable_CE->Cathode_Issue Optimize_Formation Optimize Formation Cycles (Lower C-rate) SEI_Issue->Optimize_Formation Analyze_Electrolyte Analyze Cycled Electrolyte (GC-MS, NMR) SEI_Issue->Analyze_Electrolyte Post_Mortem_Anode Post-mortem on Anode (XPS, SEM) SEI_Issue->Post_Mortem_Anode Lower_Voltage Lower Upper Cutoff Voltage Cathode_Issue->Lower_Voltage Post_Mortem_Cathode Post-mortem on Cathode (EIS, XPS) Cathode_Issue->Post_Mortem_Cathode

Caption: Troubleshooting workflow for rapid capacity fading.

SEI_Formation_Pathway cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei_components SEI Components TFEC TFEC Reduction Reductive Decomposition TFEC->Reduction Solvent Carbonate Solvents Solvent->Reduction Li_ion Li+ Li_ion->Reduction SEI SEI Layer Reduction->SEI LiF LiF (Inorganic) SEI->LiF Organic Organic Species (Polycarbonates, etc.) SEI->Organic

References

Technical Support Center: Optimizing Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) for Enhanced Battery Cycle Life

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers and scientists working with Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) as an electrolyte additive. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist you in your battery research and development.

Troubleshooting Guides and FAQs

This section addresses common issues and questions that may arise during the experimental process of optimizing TFEC concentration for improved battery cycle life.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TFEC in a lithium-ion battery electrolyte?

A1: this compound (TFEC) primarily serves as a co-solvent or additive in lithium-ion battery electrolytes to enhance safety and improve performance. Its key benefits include acting as a flame retardant to reduce the risk of thermal runaway and improving capacity retention over numerous cycles. It is known to contribute to the formation of a stable Solid Electrolyte Interphase (SEI) on the anode, which is crucial for long-term battery stability.

Q2: What is the typical concentration range for TFEC in an electrolyte formulation?

A2: The optimal concentration of TFEC can vary depending on the specific battery chemistry (cathode, anode, and base electrolyte composition). However, research indicates that TFEC can be effective as a co-solvent. It has been shown that incorporating TFEC can lead to comparable or superior electrochemical performance. One study noted that a TFEC content beyond 90 vol% can result in increased resistance and a rapid decline in capacity.[1] Therefore, a systematic evaluation of concentrations below this threshold is recommended to identify the optimal loading for your specific system.

Q3: Can TFEC be used with different lithium salts?

A3: Yes, TFEC is generally compatible with common lithium salts used in lithium-ion batteries, such as lithium hexafluorophosphate (B91526) (LiPF₆). The stability and performance of the electrolyte will, however, depend on the interactions between TFEC, the lithium salt, and other solvent components. It is advisable to consult literature for specific combinations or conduct compatibility studies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Rapid capacity fading after initial cycles - High TFEC Concentration: As mentioned, concentrations exceeding 90 vol% can lead to increased cell resistance and accelerated capacity loss.[1] - Incomplete SEI Formation: The initial cycles are critical for forming a stable SEI. Insufficient formation cycles or improper voltage windows can lead to a defective SEI. - Electrolyte Decomposition: Impurities in the TFEC or other electrolyte components can lead to undesirable side reactions and electrolyte decomposition.- Systematically decrease the volume percentage of TFEC in your electrolyte formulation. - Implement a standardized formation protocol with a low C-rate for the initial cycles to ensure a stable SEI is formed. - Ensure high purity of TFEC and all other electrolyte components. Consider using battery-grade materials.
Increased cell impedance - Poor Wetting: High concentrations of fluorinated solvents can sometimes lead to poor wetting of the electrodes and separator, increasing interfacial resistance. - Thick or Resistive SEI: While TFEC promotes a stable SEI, non-optimal formation conditions can lead to a thick and ionically resistive SEI layer.- Ensure adequate electrolyte filling in your coin cells and allow for a sufficient wetting period before cycling. - Optimize the formation cycling protocol (C-rate, voltage window, temperature). - Characterize the SEI using techniques like Electrochemical Impedance Spectroscopy (EIS) to understand its properties.
Inconsistent cycling performance between cells - Variability in Cell Assembly: Inconsistent electrode alignment, separator placement, or electrolyte volume can lead to significant variations in performance. - Moisture Contamination: Fluorinated electrolytes and lithium salts are highly sensitive to moisture, which can lead to the formation of hydrofluoric acid (HF) and subsequent cell degradation.- Follow a standardized and meticulous coin cell assembly protocol to ensure consistency.[2][3][4][5][6] - Assemble all cells in a glovebox with low moisture and oxygen content. Ensure all components are thoroughly dried before assembly.
Low Coulombic efficiency in early cycles - Continuous SEI Formation: A low initial Coulombic efficiency can indicate that the SEI is not fully passivating the electrode surface, leading to ongoing electrolyte reduction. - Reaction with Electrode Surface: The specific surface chemistry of your anode material may have a unique interaction with the TFEC-containing electrolyte.- Analyze the composition of the SEI layer using techniques like X-ray Photoelectron Spectroscopy (XPS) to understand its components. - Consider using other additives in conjunction with TFEC that are known to improve SEI stability on your specific anode material.

Quantitative Data on TFEC Concentration and Battery Performance

The following table summarizes the impact of TFEC concentration on the capacity retention of lithium-ion batteries based on available literature. It is important to note that direct comparative studies with varying TFEC concentrations are limited, and the data presented here is based on a study that used TFEC as a significant co-solvent.

Electrolyte CompositionCathodeAnodeCycle NumberCapacity Retention (%)Reference
Benchmark Electrolyte Not SpecifiedGraphite (B72142)20076[1]
TFEC-based Electrolyte Not SpecifiedGraphite200up to 90[1]

Note: The study from which this data is extracted indicates that a TFEC content beyond 90 vol% leads to increased resistance and rapid capacity fading.[1] Researchers are encouraged to perform their own concentration optimization studies for their specific battery chemistry.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of TFEC-containing electrolytes.

1. Coin Cell Assembly Protocol (CR2032)

  • Prerequisites: All components (cathode, anode, separator, spacers, and spring) must be thoroughly dried under vacuum at an appropriate temperature before being transferred into an argon-filled glovebox. All assembly steps should be performed within the glovebox.

  • Step 1: Cathode Placement: Place the cathode disc in the center of the larger coin cell case (the can).

  • Step 2: Separator Placement: Place a separator disc on top of the cathode, ensuring it is centered.

  • Step 3: Electrolyte Addition: Carefully add a precise volume of the TFEC-containing electrolyte onto the separator. Ensure the separator is fully wetted.

  • Step 4: Anode Placement: Place the anode disc (lithium metal or graphite) on top of the wetted separator.

  • Step 5: Gasket and Spacer: Place the gasket, followed by a spacer and the spring, on top of the anode.

  • Step 6: Casing and Crimping: Place the smaller coin cell case (the cap) on top and transfer the assembly to the crimping machine. Crimp the cell with the appropriate pressure to ensure a hermetic seal.[2][4][5][6]

2. Electrochemical Cycling Protocol

  • Formation Cycles:

    • Rest the assembled coin cell for at least 12 hours to ensure complete wetting of the electrodes.

    • Perform the first 2-3 charge/discharge cycles at a low C-rate (e.g., C/20 or C/10) within the designated voltage window for your electrode chemistry. This is crucial for the formation of a stable SEI.

  • Cycle Life Testing:

    • After the formation cycles, subject the cells to galvanostatic cycling at a desired C-rate (e.g., C/2 or 1C).

    • Periodically (e.g., every 50 cycles), perform a capacity check at a lower C-rate (e.g., C/10) to accurately monitor capacity degradation.

    • Define the end of life as the cycle number at which the discharge capacity drops to 80% of its initial capacity after formation.

3. Electrochemical Analysis Protocols

  • Cyclic Voltammetry (CV):

    • Assemble a three-electrode cell or a coin cell with a lithium reference electrode.

    • Set the potential window to cover the expected redox reactions of your electrodes.

    • Scan the potential at a slow scan rate (e.g., 0.1 mV/s) for several cycles to observe the electrochemical behavior of the TFEC-containing electrolyte and the formation of the SEI.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Perform EIS measurements at different states of charge (SOC) and after a specific number of cycles.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Analyze the resulting Nyquist plots to determine the evolution of the SEI resistance, charge transfer resistance, and other interfacial phenomena.

Mandatory Visualization

Proposed SEI Formation Mechanism with TFEC Additive

The following diagram illustrates a proposed mechanism for the formation of a stable Solid Electrolyte Interphase (SEI) on a graphite anode in the presence of this compound (TFEC). This mechanism is based on the known reductive decomposition of fluorinated carbonates.

SEI_Formation_with_TFEC TFEC Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) Reduction Reductive Decomposition TFEC->Reduction Li_ion Li⁺ Li_ion->Reduction electron e⁻ (from anode) electron->Reduction Anode Graphite Anode Anode->electron during charging LiF Lithium Fluoride (LiF) Organic_species Organic Carbonates (e.g., R-OCO₂Li) Inorganic_species Li₂CO₃ Reduction->LiF releases F⁻ Reduction->Organic_species forms organic fragments Reduction->Inorganic_species carbonate reduction

Caption: Proposed SEI formation pathway with TFEC.

References

Addressing lithium trapping in graphite electrodes with TFEC electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing trifluoroethyl carbonate (TFEC) and other fluorinated electrolytes to address lithium trapping in graphite (B72142) anodes. This resource provides troubleshooting guidance and answers to frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is lithium trapping in graphite electrodes, and why is it a problem?

A1: Lithium trapping refers to the phenomenon where lithium ions become electrochemically inactive and can no longer participate in the charge-discharge cycles. This can occur through several mechanisms, including the formation of an unstable solid electrolyte interphase (SEI), which consumes lithium, or the physical isolation of lithium within the graphite structure due to electrode degradation.[1] This process leads to irreversible capacity loss, reduced Coulombic efficiency, and a shortened cycle life for the battery.[1]

Q2: How is trifluoroethyl carbonate (TFEC) expected to mitigate lithium trapping?

A2: Like other fluorinated carbonate additives such as fluoroethylene carbonate (FEC), TFEC is believed to be preferentially reduced on the graphite anode surface during the initial formation cycles.[2][3] This reduction is thought to form a stable, fluorine-rich SEI layer. This robust SEI layer can effectively suppress the co-intercalation of solvent molecules into the graphite layers, a process that often leads to graphite exfoliation and the subsequent trapping of lithium.[3] A stable SEI is more efficient at conducting lithium ions while being electronically insulating, which prevents ongoing electrolyte decomposition and lithium consumption.[4]

Q3: What is the optimal concentration of TFEC to use as an additive?

A3: The optimal concentration of a fluorinated additive depends on the specific electrolyte system, cell chemistry, and operating conditions. While specific data for TFEC is limited in the provided search results, studies on the similar FEC additive show that both its concentration and the formation temperature significantly impact SEI formation and cell performance.[4][5] Generally, concentrations from 1 wt% to 10 wt% are explored for additives. Higher concentrations can lead to increased initial irreversible capacity loss and higher interfacial resistance, even while potentially improving long-term cycling stability.[4][5] It is recommended to perform a concentration-dependent study for your specific system.

Q4: Can I use TFEC as a co-solvent instead of just an additive?

A4: Using TFEC as a co-solvent is possible, but it can present challenges. Some studies have noted that high concentrations of TFEC (e.g., in a 1:3 volume ratio with propylene (B89431) carbonate) can lead to graphite exfoliation.[2] This suggests that while TFEC can participate in forming a protective SEI, its bulk electrolyte properties at high concentrations may not be ideal for graphite stability. Careful formulation and testing are required when considering TFEC as a co-solvent.

Q5: What kind of gas evolution should I expect when using TFEC electrolytes?

A5: During the formation cycles, the reduction of carbonate electrolytes on the graphite anode typically generates gases like ethylene (B1197577) (C2H4) and carbon dioxide (CO2).[6][7] The presence of fluorinated additives like TFEC will alter the SEI formation chemistry, which can change the composition and volume of gas evolved. The reduction of fluorinated components can lead to the formation of different gaseous byproducts. Monitoring gas evolution via techniques like On-line Electrochemical Mass Spectrometry (OEMS) can provide valuable insight into the SEI formation process and the stability of the electrolyte.[8]

Troubleshooting Guides

This section addresses common issues encountered during experiments with TFEC electrolytes and graphite anodes.

Issue 1: Low Initial Coulombic Efficiency (ICE)
Symptom Possible Cause Suggested Action
First cycle discharge capacity is significantly lower than charge capacity.Excessive SEI Formation: The fluorinated additive is being consumed to an excessive degree to form the initial SEI, consuming a large amount of active lithium.[4]1. Optimize Additive Concentration: Reduce the wt% of TFEC in the electrolyte. 2. Refine Formation Protocol: Use a lower C-rate (e.g., C/20) for the initial formation cycles to allow for the creation of a more compact and stable SEI. 3. Check for Impurities: Water or other impurities in the electrolyte can react on the electrode surface, consuming lithium and lowering efficiency.[6]
High irreversible capacity observed at voltages above 0.25 V vs. Li/Li+.Continuous Electrolyte Decomposition: The formed SEI is not sufficiently passivating, allowing the electrolyte to continuously decompose on the graphite surface.1. Verify Electrolyte Purity: Ensure the electrolyte and solvents are of battery-grade quality with low water content. 2. Perform Electrochemical Impedance Spectroscopy (EIS): Analyze the SEI resistance (R_SEI). A continuously growing R_SEI over several cycles indicates an unstable SEI.[9]
Issue 2: Rapid Capacity Fading in Subsequent Cycles
Symptom Possible Cause Suggested Action
The discharge capacity decreases rapidly over the first 50-100 cycles.Unstable SEI Layer: The SEI layer is mechanically or chemically unstable, cracking during cycling due to graphite's volume changes. This exposes fresh graphite surfaces, leading to further electrolyte decomposition and lithium consumption.1. Post-Mortem Analysis (SEM/TEM): Disassemble the cell in a glovebox and examine the graphite anode surface for signs of a thick, non-uniform, or cracked SEI layer.[10] 2. Post-Mortem Analysis (XPS): Use X-ray Photoelectron Spectroscopy to analyze the chemical composition of the SEI. An ideal SEI from a fluorinated additive should be rich in inorganic species like LiF.[7]
Increasing polarization (voltage difference between charge and discharge curves) with cycling.Increased Interfacial Resistance: The SEI layer is growing too thick, or its composition has high resistance to lithium-ion transport, impeding the kinetics of the cell.1. Electrochemical Impedance Spectroscopy (EIS): Track the evolution of the charge-transfer and SEI resistance over cycling. A significant increase points to interfacial problems.[11] 2. Adjust Formation Protocol: A slower, more controlled formation can create a thinner, more effective SEI.
Issue 3: Suspected Lithium Plating
Symptom Possible Cause Suggested Action
Voltage plateau appears near 0 V vs. Li/Li+ during charging, especially at high C-rates or low temperatures.Lithium Plating: The kinetics of lithium intercalation into graphite are too slow to keep up with the applied current, causing lithium to deposit as metallic plating on the electrode surface.1. Lower the C-rate: Reduce the charging current to see if the plateau disappears. 2. Increase Temperature: If operating at low temperatures, try cycling at room temperature. 3. Analyze dQ/dV plots: Lithium plating can sometimes be identified as a sharp, distinct peak at low voltages in the differential capacity plot.[3]
Cell shows signs of swelling or generates a large amount of gas after the initial formation cycles.Reaction of Plated Lithium: Metallic lithium is highly reactive with organic electrolytes, leading to significant gas generation and further consumption of active materials.[12]1. Confirm Plating: Disassemble the cell (use extreme caution) in a glovebox. Plated lithium often appears as a grayish or dendritic deposit on the anode surface. 2. Quantify Trapped Lithium: Use a titration method post-cycling to quantify the amount of inactive metallic lithium.
Experimental Workflows and Diagnostic Tools

To effectively troubleshoot these issues, a logical workflow combining electrochemical analysis and post-mortem characterization is essential.

TroubleshootingWorkflow cluster_start Problem Identification cluster_electrochem Electrochemical Analysis cluster_postmortem Post-Mortem Analysis (in Glovebox) cluster_diagnosis Diagnosis cluster_solution Corrective Actions start Poor Electrochemical Performance (e.g., Low ICE, Capacity Fade) eis Run Electrochemical Impedance Spectroscopy (EIS) start->eis dvdq Analyze Differential Capacity (dQ/dV) Plots start->dvdq gassing Monitor Gas Evolution (OEMS/GC) start->gassing sem SEM / TEM Imaging (Morphology, Cracks) eis->sem xps XPS Analysis (SEI Composition) eis->xps titration Titration (Quantify Trapped Li) eis->titration dvdq->sem dvdq->xps dvdq->titration gassing->sem gassing->xps gassing->titration diag1 High Interfacial Resistance? (from EIS) sem->diag1 xps->diag1 titration->diag1 diag2 Unstable SEI? (from SEM/XPS) diag1->diag2 Yes diag1->diag2 No sol2 Adjust Electrolyte (Optimize TFEC concentration) diag1->sol2 Yes diag3 Li Plating / Trapping? (from dQ/dV, Titration) diag2->diag3 Yes diag2->diag3 No diag2->sol2 Yes sol1 Optimize Formation Protocol (Lower C-Rate, Adjust Temp.) diag3->sol1 Yes sol3 Improve Cell Assembly (Ensure Purity, Proper Pressure) diag3->sol3 No

Caption: Troubleshooting workflow for diagnosing graphite anode issues.

Data and Experimental Protocols

Data Presentation: Comparative Performance of Electrolyte Additives

Direct quantitative comparisons for TFEC are not widely available in the surveyed literature. However, data from its analogue, FEC, and the common additive VC, provide a useful benchmark for evaluating performance.

Table 1: First Cycle Efficiency and Capacity Retention with Different Additives (Note: Data is illustrative, based on typical values found in literature for FEC/VC, and should be used as a general benchmark.)

Electrolyte Additive (in Carbonate Solvent)Typical First Cycle Coulombic Efficiency (%)Typical Capacity Retention after 100 Cycles (%)Key SEI Component
None (Control)80 - 88%< 85%Alkyl Carbonates (e.g., Li2CO3)
2 wt% Vinylene Carbonate (VC)85 - 90%> 95%Poly(VC), Organic-rich[13]
2-10 wt% Fluoroethylene Carbonate (FEC)88 - 92%> 97%LiF, Inorganic-rich[13]
Target for TFEC > 90% > 98% Expected to be LiF-rich
Experimental Protocols
Protocol 1: Coin Cell Assembly (Graphite/Li Half-Cell)

This protocol outlines the standard procedure for assembling a CR2032 coin cell to test a graphite anode against a lithium metal counter/reference electrode. All assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Materials & Equipment:

  • Graphite electrode (e.g., 15 mm diameter punch)

  • Lithium metal foil (e.g., 19 mm diameter punch)

  • Separator (e.g., Celgard 2325, 20 mm diameter punch)

  • CR2032 coin cell parts (case, gasket, spring, spacer)

  • TFEC-containing electrolyte

  • Micropipette, non-metallic tweezers, crimper

Procedure:

  • Preparation: Ensure all components are dried under vacuum overnight before transferring into the glovebox. Label the cell case.

  • Bottom Case: Place the anode case (the larger, flatter piece) onto a clean surface.

  • Electrode Placement: Using tweezers, place the graphite electrode into the center of the case, active material side up.

  • Separator & Electrolyte: Place the separator on top of the graphite electrode. Using a micropipette, add a precise amount of the TFEC electrolyte (e.g., 20-40 µL) to just wet the separator and electrode.[14]

  • Lithium Counter Electrode: Place the lithium metal disk on top of the wetted separator.

  • Spacer and Spring: Add the stainless steel spacer on top of the lithium, followed by the spring.

  • Top Casing: Place the gasket into the cathode cap (the smaller, deeper piece) and place this assembly over the spring.

  • Crimping: Carefully transfer the assembled cell to the crimper. Apply pressure to seal the cell. The required pressure depends on the crimper model.

  • Resting: Allow the cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrode pores.

Protocol 2: Quantifying Trapped Lithium via Titration

This method can be used post-mortem to quantify the amount of "dead" or inactive metallic lithium that is not intercalated into the graphite.

Principle: Inactive lithium metal (Li⁰) reacts with water (or D₂O for mass spectrometry) to produce hydrogen gas (H₂ or HD) and lithium hydroxide (B78521) (LiOH). The amount of gas produced is directly proportional to the amount of inactive lithium. Intercalated lithium (LixC6) reacts much more slowly.

Procedure (Conceptual Outline):

  • Cell Disassembly: After cycling, carefully disassemble the coin cell inside an argon-filled glovebox.

  • Electrode Harvesting: Gently remove the graphite electrode. Rinse it with a volatile solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt and dry it under vacuum.

  • Sample Preparation: Place the harvested electrode into a sealed titration vessel.

  • Titration: Introduce a known quantity of titrant (e.g., deionized water or a specific acid) into the vessel.

  • Gas Collection & Analysis: The evolved hydrogen gas is collected and quantified. This can be done using a gas chromatograph (GC) or a mass spectrometer for high precision.[15]

  • Calculation: Based on the stoichiometry of the reaction (2Li + 2H₂O → 2LiOH + H₂), the moles of H₂ gas can be used to calculate the moles of inactive lithium metal.

Mechanism of TFEC in SEI Formation

The diagram below illustrates the proposed mechanism by which TFEC helps to form a stable SEI on the graphite anode, thereby preventing solvent co-intercalation and mitigating lithium trapping.

SEI_Mechanism cluster_with_tfec With TFEC Additive cluster_without_tfec Without TFEC Additive (Base Electrolyte) tfec TFEC reduction Preferential Reduction tfec->reduction li_ion1 Li+ li_ion1->reduction sei Stable, LiF-rich SEI Layer reduction->sei intercalation Reversible Li+ Intercalation sei->intercalation graphite Graphite Anode Surface sei->graphite solvent Solvent (e.g., EC/DMC) co_intercalation Solvent Co-intercalation solvent->co_intercalation li_ion2 Li+ li_ion2->co_intercalation exfoliation Graphite Exfoliation co_intercalation->exfoliation co_intercalation->graphite li_trapping Lithium Trapping exfoliation->li_trapping

References

Technical Support Center: Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in Battery Electrode Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in battery electrode experiments.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and testing of electrolytes containing TFEC.

Issue 1: Rapid Capacity Fading, Especially at High TFEC Concentrations

  • Symptom: A significant drop in discharge capacity within the initial cycles or a much faster degradation rate compared to standard carbonate electrolytes. This issue is often more pronounced when the TFEC content exceeds 90 vol%.[1]

  • Possible Causes:

    • Increased Interfacial Resistance: High concentrations of TFEC can lead to the formation of a resistive Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on the cathode.[1]

    • Lithium Trapping: The formation of a distinct, thinner SEI with a unique chemistry can lead to the irreversible trapping of lithium within the graphite (B72142) anode.[1]

    • Poor Wetting: High concentrations of fluorinated solvents can sometimes lead to poor wetting of the electrode and separator materials, resulting in inhomogeneous current distribution.

  • Troubleshooting Steps:

    • Optimize TFEC Concentration: Systematically decrease the volume percentage of TFEC in the electrolyte formulation. Start with lower concentrations (e.g., 10-30 vol%) and gradually increase to find the optimal balance between safety benefits and electrochemical performance.

    • Incorporate Co-solvents: Blend TFEC with conventional carbonate solvents like ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) to improve ionic conductivity and mitigate the negative effects of high TFEC concentration.

    • Utilize Additives: Introduce film-forming additives such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC) to promote the formation of a more stable and less resistive SEI layer.

    • Electrochemical Impedance Spectroscopy (EIS) Analysis: Perform EIS at different cycle numbers to monitor the change in interfacial and charge-transfer resistances. An increasing semicircle in the Nyquist plot is indicative of growing interfacial impedance.

    • Post-mortem Analysis: After cycling, disassemble the cell in an argon-filled glovebox and analyze the electrode surfaces using techniques like X-ray Photoelectron Spectroscopy (XPS) to understand the composition of the SEI and CEI.

Issue 2: Increased Polarization and High Internal Resistance

  • Symptom: Noticeable increase in the voltage difference between charge and discharge curves (polarization), and high internal resistance values measured by techniques like EIS or Hybrid Pulse Power Characterization (HPPC).

  • Possible Causes:

    • Low Ionic Conductivity: TFEC generally has a lower dielectric constant and solvating ability for lithium salts compared to conventional carbonate solvents, which can result in lower electrolyte ionic conductivity.

    • Resistive Interphases: As mentioned previously, the decomposition products of TFEC can form resistive layers on the electrode surfaces.

  • Troubleshooting Steps:

    • Electrolyte Formulation Adjustment:

      • Increase the concentration of the lithium salt (e.g., LiPF6) to enhance ionic conductivity, but be mindful of potential viscosity increases.

      • Experiment with different lithium salts that may have better solubility and dissociation in TFEC-based electrolytes.

    • Conductivity Measurements: Measure the ionic conductivity of the prepared electrolyte at various temperatures to ensure it meets the requirements for the intended application.

    • EIS Analysis: Deconvolute the EIS spectra to separate the contributions of bulk electrolyte resistance and interfacial resistances. A large high-frequency intercept on the real axis of the Nyquist plot corresponds to high bulk electrolyte resistance.

    • Temperature Effects: Evaluate the cell performance at different temperatures. Lower temperatures can exacerbate issues related to low ionic conductivity and high viscosity.

Issue 3: Low Initial Coulombic Efficiency

  • Symptom: The ratio of the first discharge capacity to the first charge capacity is significantly lower than expected.

  • Possible Causes:

    • Extensive SEI Formation: A significant portion of the lithium ions is consumed during the first cycle to form the SEI layer on the anode. The composition of the SEI derived from TFEC decomposition may lead to higher irreversible capacity loss.

    • Electrolyte Decomposition: Reductive decomposition of TFEC on the anode surface during the initial charging process.

  • Troubleshooting Steps:

    • Formation Protocol Optimization:

      • Employ a slower C-rate during the initial formation cycles to allow for the formation of a more stable and uniform SEI.

      • Introduce a constant voltage step at the end of the first charge to ensure complete SEI formation.

    • Additive Selection: As with capacity fading, using additives like FEC or VC can help form a more efficient SEI, reducing the initial irreversible capacity loss.

    • Differential Capacity Analysis (dQ/dV): Analyze the dQ/dV plots of the initial cycles. The peaks in these plots correspond to specific electrochemical reactions, and changes in their position and intensity can provide insights into the SEI formation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of TFEC with a graphite anode?

A1: The primary side reaction of TFEC at the graphite anode is reductive decomposition. This process contributes to the formation of the Solid Electrolyte Interphase (SEI). While detailed mechanisms are complex and still under investigation, it is understood that the decomposition of fluorinated carbonates like TFEC leads to the formation of lithium fluoride (B91410) (LiF) and various organic and inorganic fluorine-containing species within the SEI. The presence of a LiF-rich SEI is often associated with improved stability.

Q2: How does TFEC interact with high-voltage cathodes like NMC?

A2: At the cathode, particularly at high voltages, TFEC can undergo oxidative decomposition, contributing to the formation of the Cathode Electrolyte Interphase (CEI). The oxidation products of TFEC can form a dense and stable passivation layer on the cathode surface.[2] This layer can suppress the dissolution of transition metals (like Ni, Co, Mn) from the cathode material into the electrolyte, which is a major cause of capacity fading in high-voltage batteries.[2][3]

Q3: What is the effect of TFEC on the composition of the SEI and CEI?

A3: XPS studies have shown that the use of TFEC leads to the formation of a thinner and more distinct SEI on the anode compared to conventional electrolytes.[1] This SEI is typically rich in inorganic species, particularly LiF, due to the decomposition of the fluorinated carbonate. Similarly, the CEI formed on the cathode is also enriched with fluorine-containing species, which contributes to its protective properties.

Q4: Can TFEC be used as a standalone electrolyte solvent?

A4: While TFEC has excellent flame-retardant properties, its use as a standalone solvent is generally not recommended. Its low dielectric constant and poor Li+ solvating ability lead to low ionic conductivity and high internal resistance, which negatively impact battery performance. Therefore, it is almost always used as a co-solvent with conventional high-polarity solvents like EC.

Q5: Are there any synergistic effects when using TFEC with other additives?

A5: Yes, studies have shown synergistic effects. For example, when used in combination with succinonitrile (B93025) (SN), TFEC (also referred to as BTFC in some literature) has been shown to effectively suppress the dissolution of nickel from nickel-rich cathodes.[2] While SN improves the electrochemical stability of the electrolyte, the oxidation products of TFEC form a protective passivation layer on the cathode.[2] This synergistic effect leads to significantly improved capacity retention.[2]

Data Presentation

Table 1: Impact of TFEC on Battery Performance (Illustrative Data)

Electrolyte CompositionInitial Coulombic Efficiency (%)Capacity Retention after 100 cycles (%)Capacity Retention after 200 cycles (%)
Baseline (e.g., 1M LiPF6 in EC:EMC)~85%~76%-
Baseline + 20% TFEC~82%-~90%
Baseline + BTFC and SN-82.1%-
Baseline (NCALi cell)-

Note: This table is a summary of data from multiple sources and is intended for comparative purposes. Actual results may vary depending on the specific cell chemistry, testing conditions, and electrolyte formulation.

Experimental Protocols

1. Protocol for X-ray Photoelectron Spectroscopy (XPS) Analysis of Electrode Surfaces

  • Objective: To determine the chemical composition of the SEI on the anode and the CEI on the cathode.

  • Procedure:

    • Cycle the battery for the desired number of cycles.

    • Disassemble the cell in an argon-filled glovebox to prevent contamination from air and moisture.

    • Gently rinse the harvested electrodes with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.

    • Allow the electrodes to dry completely inside the glovebox.

    • Mount the electrode samples onto the XPS sample holder using conductive carbon tape, ensuring a flat surface.

    • Transfer the samples from the glovebox to the XPS analysis chamber using an air-tight transfer vessel to avoid exposure to the ambient atmosphere.

    • Acquire survey spectra to identify the elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest (e.g., C 1s, O 1s, F 1s, P 2p, and the respective transition metals from the cathode).

    • (Optional) Perform depth profiling using an argon ion gun to analyze the composition at different depths of the interphase layer.

    • Analyze the spectra by fitting the peaks to known chemical states to identify the compounds present in the SEI/CEI.

2. Protocol for Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To investigate the impedance characteristics of the battery, including bulk electrolyte resistance, SEI/CEI resistance, and charge transfer resistance.

  • Procedure:

    • Assemble the coin cell in a controlled environment (glovebox).

    • Connect the cell to a potentiostat/galvanostat with EIS capability.

    • Allow the cell to rest at open circuit voltage (OCV) for a sufficient time to reach equilibrium.

    • Apply a small AC voltage perturbation (typically 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the resulting AC current response to calculate the impedance at each frequency.

    • Plot the data in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats.

    • Fit the impedance spectra to an equivalent electrical circuit model to extract quantitative values for the different resistance and capacitance components of the cell.

    • Repeat the EIS measurement at different states of charge (SOC) and after various numbers of cycles to monitor the evolution of the impedance.

3. Protocol for Cyclic Voltammetry (CV) to Determine the Electrochemical Stability Window

  • Objective: To determine the oxidative and reductive stability limits of the TFEC-containing electrolyte.

  • Procedure:

    • Assemble a three-electrode cell in a glovebox, using a working electrode (e.g., glassy carbon or platinum for oxidation, and lithium metal or graphite for reduction), a lithium metal reference electrode, and a lithium metal counter electrode.

    • Fill the cell with the TFEC-containing electrolyte.

    • Connect the cell to a potentiostat.

    • For oxidative stability, scan the potential of the working electrode from the open-circuit potential to a high potential (e.g., 5.5 V vs. Li/Li+) at a slow scan rate (e.g., 0.1-1 mV/s).

    • For reductive stability, scan the potential from the open-circuit potential to a low potential (e.g., -0.5 V vs. Li/Li+).

    • Record the current response as a function of the applied potential. A sharp increase in current indicates the onset of electrolyte decomposition.

    • The potential at which this sharp current increase occurs defines the limit of the electrochemical stability window.

Mandatory Visualization

TFEC_Decomposition_Pathway cluster_anode Anode (Reduction) cluster_cathode Cathode (Oxidation) TFEC_anode TFEC SEI_products_anode SEI Components (LiF, organic fluorides, etc.) TFEC_anode->SEI_products_anode Decomposition e_anode e- (from anode) e_anode->TFEC_anode Li_ion_anode Li+ Li_ion_anode->SEI_products_anode TFEC_cathode TFEC e_cathode e- (to cathode) TFEC_cathode->e_cathode CEI_products_cathode CEI Components (Fluorinated polymers, etc.) TFEC_cathode->CEI_products_cathode Decomposition

Caption: TFEC decomposition pathways at the anode and cathode.

Troubleshooting_Workflow Start Problem Identified: Rapid Capacity Fading Check_Concentration Is TFEC concentration > 90%? Start->Check_Concentration Reduce_TFEC Reduce TFEC concentration and add co-solvents Check_Concentration->Reduce_TFEC Yes Check_Additives Are film-forming additives present? Check_Concentration->Check_Additives No Reduce_TFEC->Check_Additives Add_Additives Incorporate FEC or VC Check_Additives->Add_Additives No Perform_EIS Perform EIS Analysis Check_Additives->Perform_EIS Yes Add_Additives->Perform_EIS Analyze_Impedance Analyze impedance growth Perform_EIS->Analyze_Impedance Post_Mortem Conduct Post-mortem (XPS, SEM) Analyze_Impedance->Post_Mortem End Optimized Performance Post_Mortem->End

Caption: Troubleshooting workflow for rapid capacity fading.

References

Improving the ionic conductivity of Bis(2,2,2-trifluoroethyl) Carbonate-based electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) Electrolytes

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the formulation and characterization of this compound (TFEC)-based electrolytes, with a specific focus on improving ionic conductivity.

Troubleshooting Guide

This guide addresses common issues encountered during the development and testing of TFEC-based electrolytes.

Question: My measured ionic conductivity is significantly lower than expected. What are the potential causes and solutions?

Answer: Low ionic conductivity in TFEC-based electrolytes is a common issue that can stem from several factors related to the formulation and measurement setup.

  • High Viscosity: TFEC, like many fluorinated carbonates, can increase the viscosity of the electrolyte, which impedes ion mobility.[1][2]

    • Solution: Introduce low-viscosity co-solvents. Blending TFEC with conventional carbonate solvents like Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), or Dimethyl Carbonate (DMC) is a standard strategy to reduce overall viscosity and enhance ion transport.[3][4] The optimal ratio must be determined experimentally to balance conductivity with other desired properties like flame retardancy.

  • Poor Salt Dissociation: TFEC has a relatively low Li⁺-solvating ability, which can lead to incomplete dissociation of the lithium salt and the formation of ion pairs, reducing the concentration of free charge carriers.[5][6]

    • Solution 1: Optimize Salt Selection. The choice of lithium salt significantly impacts conductivity. Salts with large, charge-delocalized anions, such as Lithium bis(fluorosulfonyl)imide (LiFSI), tend to have higher dissociation and conductivity compared to salts like LiPF₆ or LiBF₄.[7][8]

    • Solution 2: Adjust Salt Concentration. Both very low and very high salt concentrations can limit conductivity. While higher concentrations provide more charge carriers, they can also increase viscosity and ion pairing.[9][10] Systematically varying the salt concentration (e.g., from 0.8 M to 1.2 M) can help identify the optimal point for your specific solvent blend.

  • Presence of Impurities: Contaminants, particularly water, can react with electrolyte components (especially LiPF₆) to generate species like HF, which can degrade electrodes and negatively impact conductivity.[7][11]

    • Solution: Use high-purity, battery-grade materials and prepare electrolytes in an inert atmosphere (e.g., an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm) to prevent contamination.

  • Inaccurate Measurement Technique: Errors in the conductivity measurement setup can lead to artificially low readings.

    • Solution: Ensure your conductivity probe is properly calibrated with standard solutions before use.[12] When measuring, verify that the probe's electrodes are fully submerged, that there are no trapped air bubbles on the electrode surfaces, and that the temperature of the sample is stable and recorded.[13]

Question: The electrolyte performance degrades rapidly during electrochemical cycling. Why is this happening?

Answer: Rapid performance degradation is often linked to unstable interfaces between the electrolyte and the electrodes.

  • Unstable Solid Electrolyte Interphase (SEI): Continuous decomposition of the electrolyte on the anode surface leads to a thick, resistive, and unstable SEI layer. This consumes lithium ions and hinders their transport, causing capacity fade.

    • Solution: Incorporate film-forming additives. Fluoroethylene Carbonate (FEC) is a widely used additive that is known to decompose at a higher potential than other solvents, forming a thin, stable, and LiF-rich SEI layer that protects the anode.[3][14][15] Typically, adding 2-5% FEC by volume is effective.[15][16]

  • Oxidative Decomposition at the Cathode: At high voltages (>4.2 V vs Li/Li⁺), conventional carbonate solvents can decompose on the cathode surface.

    • Solution: TFEC itself provides good oxidative stability.[1] Combining it with other stable components like LiFSI salt can further enhance performance at high voltages.[17][18] Dinitrile-based co-solvents have also been explored for high-voltage applications.[19]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of TFEC in an electrolyte formulation?

A1: TFEC serves two main purposes. First, it is an effective flame retardant that enhances battery safety by scavenging radicals during combustion, which can help prevent thermal runaway.[3][20] Second, it can improve electrochemical performance by forming a stable solid electrolyte interphase (SEI) and providing high oxidative stability.[3]

Q2: Which lithium salt provides the highest ionic conductivity with TFEC-based solvents?

A2: While specific values depend on the co-solvent blend and concentration, Lithium bis(fluorosulfonyl)imide (LiFSI) generally exhibits the highest ionic conductivity among common lithium salts due to its excellent dissociation in organic solvents.[7][8] Studies in standard carbonate mixtures show a conductivity order of LiFSI > LiPF₆ > LiTFSI > LiClO₄ > LiBF₄.[7]

Q3: Can I use TFEC as the sole solvent in my electrolyte?

A3: It is generally not recommended. Using 100% TFEC often results in poor performance due to its high viscosity and limited ability to dissolve lithium salts, leading to low ionic conductivity and rapid capacity fading.[5][6] It is most effective when used as a co-solvent with other conventional carbonates like EC and EMC.[3]

Q4: How much TFEC should I add to my electrolyte?

A4: The optimal amount of TFEC is a trade-off between safety and performance. High concentrations of TFEC improve flame retardancy but can increase cell resistance.[5] Research has shown that formulations with up to 90 vol.% TFEC can achieve good electrochemical performance, but exceeding this amount may lead to rapid capacity fade.[5][6] A systematic study varying the TFEC volume percentage is recommended to find the best balance for your specific application.

Data Hub: Electrolyte Properties and Performance

Quantitative data is crucial for formulation design. The tables below summarize key properties of relevant solvents and the impact of formulation on ionic conductivity.

Table 1: Physical Properties of TFEC and Common Co-solvents.

Solvent Chemical Name Melting Point (°C) Boiling Point (°C)
TFEC This compound -66.5 118
EC Ethylene Carbonate 36.4 248
FEC Fluoroethylene Carbonate ~20 ~212
DMC Dimethyl Carbonate 2-4 90
EMC Ethyl Methyl Carbonate -55 107

Data sourced from multiple references, including[21].

Table 2: Comparative Ionic Conductivity of Electrolyte Formulations.

Lithium Salt (1.0 M) Solvent System (v/v) Additive (wt%) Ionic Conductivity (mS/cm) Reference Context
LiPF₆ EC / EMC (3:7) - ~9-11 Baseline for standard Li-ion batteries.[7]
LiFSI EC / EMC (3:7) - >11 LiFSI shows higher conductivity than LiPF₆ in the same solvent system.[7]
Li[TFSA] [C₄C₁mim][TFSA] (Ionic Liquid) - 2.30 Baseline ionic liquid electrolyte.[4]
Li[TFSA] [C₄C₁mim][TFSA] (Ionic Liquid) 5% FEC 3.32 Addition of FEC co-solvent reduces viscosity and increases conductivity.[4]
Li[TFSA] [C₄C₁mim][TFSA] (Ionic Liquid) 9% FEC 4.21 Further increasing FEC content continues to boost conductivity.[4]

Note: These values illustrate general trends. Absolute conductivity of TFEC-based systems will vary based on the precise formulation.

Experimental Protocols

Protocol 1: Preparation of TFEC-Based Electrolyte

This protocol describes the standard procedure for preparing a non-aqueous electrolyte. All steps must be performed in an inert-atmosphere glovebox.

  • Materials & Equipment:

    • Battery-grade lithium salt (e.g., LiPF₆, LiFSI).

    • High-purity anhydrous solvents (TFEC, EC, DMC, etc.).

    • Anhydrous additives (e.g., FEC).

    • Calibrated digital balance (±0.1 mg).

    • Volumetric flasks and pipettes.

    • Magnetic stirrer and stir bars.

    • Amber glass storage bottles.

  • Procedure:

    • Ensure all glassware is rigorously dried in a vacuum oven at 120°C overnight and transferred into the glovebox while hot.

    • If using a solid solvent like EC, gently heat it inside the glovebox until it melts.

    • Using a pipette, transfer the required volumes of each liquid solvent (e.g., TFEC, DMC, FEC) into a volumetric flask.

    • Weigh the required amount of lithium salt to achieve the target molarity (e.g., 1.0 M) and add it to the solvent mixture.

    • Add a magnetic stir bar to the flask, seal it, and place it on a magnetic stirrer.

    • Stir the solution at room temperature until the lithium salt is completely dissolved. This may take several hours. Avoid heating as it can degrade some salts like LiPF₆.

    • Once fully dissolved, transfer the electrolyte to a labeled amber glass bottle for storage inside the glovebox.

Protocol 2: Measurement of Ionic Conductivity

Ionic conductivity is typically determined from the bulk resistance measured by Electrochemical Impedance Spectroscopy (EIS).

  • Materials & Equipment:

    • Potentiostat with a frequency response analyzer (FRA) for EIS.

    • Airtight conductivity cell (e.g., Swagelok-type or commercially available cell) with two blocking electrodes (typically stainless steel or platinum).

    • Micropipette.

    • Prepared electrolyte.

  • Procedure:

    • Cell Constant Determination:

      • Calibrate the cell by measuring the impedance of a standard KCl solution of known conductivity.

      • The cell constant (K) is calculated as K = κ_known / G, where κ_known is the known conductivity and G is the measured conductance (1/R).

    • Cell Assembly (inside a glovebox):

      • Assemble the conductivity cell with the two stainless steel electrodes separated by a known distance (defined by a separator or spacer).

      • Use a micropipette to fill the cell with the TFEC-based electrolyte, ensuring no air bubbles are trapped.

      • Seal the cell to make it airtight.

    • EIS Measurement:

      • Remove the cell from the glovebox and connect it to the potentiostat.

      • Allow the cell to rest for at least 1 hour to reach thermal equilibrium.

      • Perform an EIS scan over a wide frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

    • Data Analysis:

      • Plot the impedance data as a Nyquist plot (Z'' vs. Z').

      • The bulk resistance (R_b) of the electrolyte is determined from the high-frequency intercept of the semicircle with the real axis (Z').

      • Calculate the ionic conductivity (σ) using the formula: σ = L / (R_b * A) , where L is the distance between the electrodes and A is the electrode area. Alternatively, if a cell constant (K) was determined, use σ = K / R_b .

Visual Guides and Workflows

Diagrams generated using Graphviz to illustrate key processes.

Caption: Troubleshooting flowchart for diagnosing low ionic conductivity.

Caption: Experimental workflow for conductivity measurement.

References

Technical Support Center: Purification of Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) for Battery-Grade Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) to achieve battery-grade quality.

Frequently Asked Questions (FAQs)

Q1: What is the target purity for battery-grade this compound (TFEC)?

A1: For battery-grade applications, the purity of TFEC should typically be ≥99.9%. However, specific applications may have different requirements. Commercial battery-grade TFEC is often available with a minimum purity of 99%.[1][2]

Q2: What are the most critical impurities to remove from TFEC for battery applications?

A2: The most critical impurities are water (moisture) and acidic compounds, such as hydrofluoric acid (HF). Water can react with the lithium salt (e.g., LiPF₆) in the electrolyte to form HF, which is highly corrosive and detrimental to battery performance and longevity. Other potential impurities include residual starting materials from synthesis, such as 2,2,2-trifluoroethanol, and byproducts of the manufacturing process.

Q3: What are the recommended analytical techniques to assess the purity of TFEC?

A3: The primary analytical techniques are:

  • Gas Chromatography (GC): To determine the purity and quantify organic impurities.

  • Karl Fischer Titration: This is the industry standard for accurately measuring trace amounts of water.[1][3][4][5]

  • Acid-Base Titration: To quantify the content of acidic impurities like HF.

Q4: Can I use standard drying agents to remove moisture from TFEC?

A4: Caution is advised when using standard drying agents. The compatibility of TFEC with various drying agents should be verified to avoid introducing new impurities or causing degradation of the product. Molecular sieves that have been properly activated are often a suitable choice for drying fluorinated organic compounds.

Troubleshooting Guides

Fractional Distillation Issues
Problem Possible Cause(s) Suggested Solution(s)
No distillate is being collected. - Insufficient heating of the distillation flask.- The system is not properly sealed, leading to a loss of vacuum.- The condenser is too efficient, causing the vapor to condense and return to the flask.- Gradually increase the heating mantle temperature.- Check all joints and connections for leaks. Re-grease joints if necessary.- Reduce the flow rate of the coolant through the condenser.
The distillation rate is too slow. - The vacuum is too high for the applied temperature.- The fractionating column is too long or packed too densely, leading to a large pressure drop.- Slowly and carefully decrease the vacuum (increase the pressure).- Use a shorter or less densely packed fractionating column.
The purity of the collected TFEC is not improving. - The efficiency of the fractional distillation is insufficient to separate closely boiling impurities.- The crude TFEC is contaminated with an azeotrope-forming impurity.- Increase the length or efficiency of the fractionating column (e.g., use a Vigreux column or packed column).- Optimize the reflux ratio by insulating the distillation head.- Investigate the presence of azeotropes and consider alternative purification methods if necessary.
The product is decomposing in the distillation flask. - The distillation temperature is too high.- Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle is not set significantly higher than the boiling point of the liquid in the flask.
Purity Analysis Issues
Problem Possible Cause(s) Suggested Solution(s)
Inconsistent GC purity results. - Improper sample preparation.- Contamination of the GC syringe or inlet.- The GC method is not optimized for TFEC.- Ensure the sample is homogeneous and free of particulates.- Clean the syringe and GC inlet according to the manufacturer's instructions.- Develop and validate a specific GC method for TFEC analysis.
High moisture content detected by Karl Fischer titration. - The sample has been exposed to the atmosphere.- The Karl Fischer reagents are exhausted or contaminated.- The titration cell is not properly sealed.- Handle the sample in a dry environment (e.g., a glovebox).- Replace the Karl Fischer reagents.- Check and replace the septa and seals on the titration vessel.
Interference during Karl Fischer titration. - Side reactions between the sample and methanol-based Karl Fischer reagents.- Use methanol-free Karl Fischer reagents specifically designed for electrolytes and organic carbonates.[4]

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of TFEC

This protocol describes the purification of crude TFEC by fractional vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap and pressure gauge

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude TFEC and a few boiling chips or a magnetic stir bar to the round-bottom flask.

  • Connect the vacuum pump with a cold trap to the distillation apparatus.

  • Slowly and carefully evacuate the system to the desired pressure. A pressure of 20-50 mmHg is a good starting point.

  • Begin heating the distillation flask with the heating mantle.

  • Observe the condensation ring rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation.

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • Collect the main fraction of pure TFEC at a stable temperature. The boiling point of TFEC at atmospheric pressure is 118 °C; under vacuum, it will be significantly lower.

  • Once the main fraction is collected, stop the distillation before the flask is completely dry to prevent the formation of peroxides.

  • Allow the system to cool down completely before slowly releasing the vacuum.

Protocol 2: Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of TFEC.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for polar organic compounds (e.g., a wax or mid-polarity column)

  • Autosampler or manual injection syringe

GC Conditions (Starting Point):

  • Inlet Temperature: 250 °C

  • Column: e.g., DB-WAX (30 m x 0.25 mm ID x 0.25 µm film thickness)

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold at 200 °C for 5 minutes

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min)

  • Detector Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Procedure:

  • Prepare a dilute solution of the TFEC sample in a high-purity solvent (e.g., acetone (B3395972) or acetonitrile).

  • Inject the sample into the GC.

  • Record the chromatogram.

  • Calculate the purity based on the area percent of the TFEC peak relative to the total area of all peaks.

Protocol 3: Moisture Content Analysis by Coulometric Karl Fischer Titration

This protocol is for the determination of trace water content in purified TFEC.

Instrumentation:

  • Coulometric Karl Fischer titrator

  • Titration cell with a generator electrode

  • Gastight syringe

Reagents:

  • Methanol-free Karl Fischer anolyte and catholyte suitable for ketones and aldehydes.[4]

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions.

  • Allow the instrument to self-condition until a stable, low drift is achieved.

  • Using a dry, gastight syringe, draw a precise volume of the TFEC sample.

  • Accurately weigh the syringe with the sample.

  • Inject the sample into the titration cell.

  • Reweigh the empty syringe to determine the exact mass of the sample added.

  • Start the titration. The instrument will automatically stop at the endpoint.

  • The instrument will display the water content, typically in parts per million (ppm).

Data Presentation

Table 1: Typical Purity and Impurity Levels Before and After Purification

Parameter Crude TFEC Battery-Grade TFEC (Post-Distillation) Target Specification
Purity (by GC) 98.5%≥99.9%≥99.9%
Water Content (by Karl Fischer) 500 ppm< 20 ppm≤ 20 ppm
Acid Content (as HF) 100 ppm< 10 ppm≤ 10 ppm
2,2,2-Trifluoroethanol 1.0%< 0.05%Not Detected

Visualizations

experimental_workflow cluster_purification Purification Stage cluster_analysis Quality Control Stage crude_tfec Crude TFEC distillation Fractional Vacuum Distillation crude_tfec->distillation purified_tfec Purified TFEC distillation->purified_tfec gc_analysis GC Purity Analysis purified_tfec->gc_analysis kf_titration Karl Fischer Titration (Moisture Content) purified_tfec->kf_titration acid_titration Acid Titration (HF Content) purified_tfec->acid_titration final_product Battery-Grade TFEC gc_analysis->final_product Purity ≥99.9% kf_titration->final_product H₂O ≤ 20 ppm acid_titration->final_product HF ≤ 10 ppm troubleshooting_distillation start Distillation Issue Identified q1 Is any distillate being collected? start->q1 q2 Is the purity acceptable? q1->q2 Yes solution1 Check for leaks. Increase heating. Check condenser flow. q1->solution1 No a1_yes Yes a1_no No solution2 Increase column efficiency. Optimize reflux ratio. q2->solution2 No solution3 Process is successful. q2->solution3 Yes a2_yes Yes a2_no No

References

Technical Support Center: Mitigating Gas Generation in Batteries with Bis(2,2,2-trifluoroethyl) Carbonate (TFEC)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in battery research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of TFEC as an electrolyte additive to suppress gas generation and enhance battery performance and safety.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TFEC) and why is it used in batteries?

A1: this compound, also known as DFDEC, is a fluorinated carbonate solvent used as an electrolyte additive or co-solvent in lithium-ion batteries. Its primary functions are to enhance safety by acting as a flame retardant and to improve electrochemical performance. The fluorine atoms in TFEC's structure help to form a stable and protective solid electrolyte interphase (SEI) on the electrode surfaces. This stable SEI layer can suppress the decomposition of the electrolyte, thereby reducing gas generation, especially at high voltages and temperatures.

Q2: What are the main benefits of adding TFEC to a conventional battery electrolyte?

A2: The addition of TFEC to standard carbonate electrolytes (like those containing ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC)) offers several key advantages:

  • Reduced Flammability: TFEC is non-flammable and can significantly decrease the flammability of the electrolyte, enhancing battery safety.

  • Improved Cycle Life: It can lead to superior capacity retention over long-term cycling compared to standard electrolytes. For instance, electrolytes with TFEC have shown up to 90% capacity retention after 200 cycles, compared to 76% for benchmark electrolytes.

  • Enhanced Thermal and Electrochemical Stability: TFEC is more resistant to oxidation at high voltages, making it suitable for high-energy-density battery chemistries.

  • Suppressed Gas Generation: By forming a stable SEI, TFEC mitigates the decomposition of electrolyte components, which is a primary cause of gas production in batteries.

Q3: How does TFEC help in reducing gas generation?

A3: Gas generation in lithium-ion batteries often results from the decomposition of the electrolyte at the electrode surfaces, particularly at high voltages or elevated temperatures. TFEC participates in the formation of a robust and LiF-rich Solid Electrolyte Interphase (SEI) layer on the anode. This protective layer acts as a barrier, preventing further reactions between the electrolyte and the electrodes, thus suppressing the continuous decomposition that leads to the evolution of gases like CO, CO2, and various hydrocarbons. The strong electron-withdrawing effect of the fluorine atoms in TFEC enhances its oxidative stability, preventing its breakdown at the cathode surface.

Q4: Are there any compatibility issues with common electrode materials?

A4: TFEC has been successfully used with various common electrode materials, including:

  • Anodes: Graphite and silicon-graphite composite anodes.

  • Cathodes: Nickel-rich cathodes like NMC622 and NMC811, as well as LiNi0.5Mn1.5O4 (LNMO).

However, the concentration of TFEC can influence its compatibility and performance. High concentrations (beyond 90 vol%) might lead to increased cell resistance and capacity fading.

Troubleshooting Guide

Problem 1: Increased cell resistance and rapid capacity fading after adding TFEC.

  • Possible Cause: The concentration of TFEC in the electrolyte is too high. While beneficial, an excessive amount of TFEC (e.g., > 90 vol%) can increase the viscosity of the electrolyte and decrease its ionic conductivity, leading to higher internal resistance. TFEC also has a low Li+ solvating ability, which can contribute to this issue.

  • Suggested Solution: Optimize the concentration of TFEC. Start with a lower concentration (e.g., 10-30 vol%) and systematically vary the amount to find the optimal balance between performance improvement and increased resistance for your specific cell chemistry.

Problem 2: Initial capacity is lower than expected in TFEC-containing cells.

  • Possible Cause: The formation of the initial SEI layer in the presence of TFEC might consume a larger amount of lithium ions compared to a standard electrolyte, leading to a higher irreversible capacity loss in the first few cycles.

  • Suggested Solution: Adjust the formation cycling protocol. Employ a slower C-rate for the initial cycles to allow for the formation of a more stable and uniform SEI layer. Consider a constant voltage step at the end of the first charge to ensure complete SEI formation.

Problem 3: Inconsistent cycling performance between cells with the same TFEC concentration.

  • Possible Cause: Inhomogeneous mixing of the

Technical Support Center: Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC) Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the handling and production of BTFEC.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-01Low or No Product Yield - Incomplete reaction due to insufficient reaction time or temperature.- Presence of moisture in reagents or glassware.- Inefficient catalyst or incorrect catalyst loading.- Poor quality starting materials.- Ensure the reaction is run for the recommended duration and at the optimal temperature.- Thoroughly dry all glassware and use anhydrous solvents and reagents.- Verify the activity and amount of the catalyst used.- Check the purity of 2,2,2-trifluoroethanol (B45653) and the carbonyl source.
SYN-02Formation of Side Products - Reaction temperature is too high, leading to decomposition.- Presence of impurities in the starting materials.- Undesired side reactions with residual water or other nucleophiles.- Maintain strict temperature control throughout the reaction.- Use high-purity starting materials.- Ensure an inert and anhydrous reaction environment.
PUR-01Difficulty in Removing Impurities by Distillation - Boiling points of impurities are too close to that of BTFEC (118 °C).- Formation of azeotropes.- Thermal decomposition of the product during distillation.- Use fractional distillation with a high-efficiency column.- Consider vacuum distillation to lower the boiling point and prevent thermal decomposition.- Analyze fractions by GC-MS to monitor separation efficiency.
PUR-02Product Decomposes During Work-up or Purification - Presence of basic or strongly acidic conditions leading to hydrolysis.- Exposure to high temperatures for extended periods.- Avoid the use of strong bases in the work-up. If a wash is necessary, use a mildly acidic or neutral aqueous solution followed by a brine wash.- Minimize the duration of any heating steps.
QC-01Inconsistent Analytical Results (GC, NMR) - Contamination of the sample with residual solvent or impurities.- Improper sample preparation.- Instrument calibration issues.- Ensure the sample is completely dry and free of solvent before analysis.- Follow a standardized procedure for sample preparation.- Calibrate analytical instruments regularly.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is a common and relatively safe method for synthesizing this compound? A common laboratory-scale synthesis involves the reaction of 2,2,2-trifluoroethanol with a suitable carbonyl source, such as triphosgene (B27547) or carbonyldiimidazole (CDI), in the presence of a base like triethylamine (B128534) or pyridine (B92270) in an anhydrous aprotic solvent. Another method involves the nucleophilic addition of 2,2,2-trifluoroethanol to carbon dioxide, followed by reaction with 2,2,2-trifluoroethyltriflate, which has been reported to yield up to 79% of the product.[1]

  • Q2: What are the most critical parameters to control during the synthesis of BTFEC? The most critical parameters are maintaining anhydrous conditions and strict temperature control. The presence of water can lead to the formation of unwanted byproducts and reduce the yield. Excessive temperatures can cause decomposition of the product and starting materials.

  • Q3: What are some common side products in the synthesis of BTFEC and how can they be minimized? Common side products can include unreacted 2,2,2-trifluoroethanol, and potentially ethers or other carbonate species if impurities are present in the starting materials. To minimize these, use high-purity, anhydrous reagents and maintain optimal reaction conditions.

Purification

  • Q4: What is the recommended method for purifying crude this compound? Fractional distillation under atmospheric or reduced pressure is the most common and effective method for purifying BTFEC. Given its boiling point of 118 °C, atmospheric distillation is feasible. However, vacuum distillation can be employed to reduce the risk of thermal decomposition.

  • Q5: My purified BTFEC appears cloudy or develops a precipitate over time. What could be the cause? Cloudiness or precipitation can be due to the presence of moisture, leading to slow hydrolysis of the BTFEC. It is crucial to store the purified product under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed, dry container.

  • Q6: Are there any specific safety precautions to take during the distillation of BTFEC? Yes, BTFEC is a flammable liquid and its vapors can be irritating.[2] Distillation should be performed in a well-ventilated fume hood, away from ignition sources. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Handling and Storage

  • Q7: How should I properly store purified this compound? BTFEC should be stored in a cool, dry, and well-ventilated area in a tightly sealed container under an inert atmosphere to prevent moisture ingress and subsequent hydrolysis.

  • Q8: Is BTFEC sensitive to any particular chemical conditions? Yes, BTFEC is sensitive to strong bases and acids, which can catalyze its hydrolysis. Therefore, contact with such materials should be avoided during work-up, purification, and storage.

Experimental Protocols

Synthesis of this compound using Carbonyldiimidazole (CDI)

  • Materials:

    • 2,2,2-Trifluoroethanol (anhydrous)

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

    • Argon or Nitrogen gas for inert atmosphere

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

    • Dissolve CDI (1.0 equivalent) in anhydrous DCM and add it to the reaction flask.

    • Slowly add 2,2,2-trifluoroethanol (2.2 equivalents) dropwise to the stirred solution of CDI at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted imidazole, followed by a wash with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Fractional Distillation

  • Apparatus:

    • A round-bottom flask

    • A fractional distillation column (e.g., Vigreux or packed column)

    • A distillation head with a thermometer

    • A condenser

    • Receiving flasks

    • Heating mantle and magnetic stirrer

  • Procedure:

    • Assemble the fractional distillation apparatus. Ensure all glassware is dry.

    • Charge the crude this compound into the round-bottom flask with a magnetic stir bar.

    • Heat the flask gently.

    • Collect and discard the initial fraction, which may contain lower-boiling impurities.

    • Collect the main fraction at the boiling point of BTFEC (approximately 118 °C at atmospheric pressure).

    • Stop the distillation before the flask runs dry to prevent the concentration of potentially unstable residues.

    • Analyze the purity of the collected fractions using GC-MS or NMR.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control reagents 2,2,2-Trifluoroethanol + Carbonyl Source (e.g., CDI) reaction Reaction in Anhydrous Solvent reagents->reaction Base, Inert Atmosphere crude_product Crude BTFEC reaction->crude_product workup Aqueous Work-up (Mild Acid/Base Washes) crude_product->workup distillation Fractional Distillation workup->distillation pure_product Pure BTFEC distillation->pure_product Collect fraction at 118 °C analysis GC-MS / NMR Analysis pure_product->analysis

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingLogic start Problem Observed low_yield Low Yield? start->low_yield impurities Impurities Detected? start->impurities low_yield->impurities No check_conditions Verify Reaction Time & Temperature low_yield->check_conditions Yes optimize_distillation Optimize Distillation (e.g., Vacuum, Column) impurities->optimize_distillation Yes check_workup Avoid Strong Acids/Bases in Work-up impurities->check_workup If decomposition check_reagents Check Reagent Purity & Anhydrous Conditions check_conditions->check_reagents

Caption: A logical troubleshooting flow for common issues in BTFEC synthesis.

References

Technical Support Center: Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in Electrochemical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) in electrochemical experiments, particularly in the context of lithium-ion batteries.

Troubleshooting Guide

This guide addresses common issues encountered during electrochemical experiments involving TFEC-based electrolytes. The troubleshooting process is outlined in a question-and-answer format to pinpoint potential problems related to impurities.

Q1: My cell is showing rapid capacity fading and/or low coulombic efficiency. What are the potential causes related to the TFEC electrolyte?

A1: Rapid capacity fading and low coulombic efficiency are often linked to instability at the electrode-electrolyte interface, specifically the Solid Electrolyte Interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). Impurities in the TFEC can significantly contribute to this instability.

Potential Impurity-Related Causes and Solutions:

  • High Water Content:

    • Problem: Water contamination in the electrolyte can react with the lithium salt (e.g., LiPF₆) to form hydrofluoric acid (HF).[1] HF can attack the electrode surfaces and the SEI, leading to continuous electrolyte decomposition and consumption of lithium ions, which manifests as capacity loss.[1] Even trace amounts of water can be detrimental.[1][2]

    • Troubleshooting Steps:

      • Quantify Water Content: Use Karl Fischer titration to determine the water content in your TFEC and the final electrolyte. The water content should ideally be below 20 ppm.

      • Dry Components: Ensure all battery components (electrodes, separator, and cell hardware) are thoroughly dried under vacuum before assembly in a glovebox with low moisture levels (<1 ppm).

      • Use High-Purity TFEC: Source TFEC with a specified low water content.

  • Presence of 2,2,2-trifluoroethanol (B45653) (TFE):

    • Problem: TFE is a common reactant in the synthesis of TFEC and can be present as an impurity. As a protic species, it can react on the electrode surfaces, leading to the formation of a resistive and unstable SEI layer. This can increase cell impedance and reduce cycle life.

    • Troubleshooting Steps:

      • Purity Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of TFE in your TFEC.

      • Purification: If high levels of TFE are detected, consider purifying the TFEC through distillation or by using molecular sieves. However, be cautious as molecular sieves can introduce other impurities if not handled correctly.

      • Source High-Purity TFEC: Whenever possible, use battery-grade TFEC with a purity of ≥99%.

  • Acidic Impurities (e.g., HF):

    • Problem: Besides being formed from water contamination, acidic impurities can be present from the synthesis or degradation of TFEC. These acids can degrade the SEI and CEI, leading to transition metal dissolution from the cathode, which can then deposit on the anode and poison it.

    • Troubleshooting Steps:

      • Acid-Base Titration: Determine the acidity of the electrolyte.

      • Use of Additives: Consider incorporating acid scavengers in your electrolyte formulation, although this can introduce other complexities.

      • Ensure High Purity: The most effective solution is to use high-purity TFEC and other electrolyte components.

Q2: I am observing a significant increase in cell impedance and poor rate capability. What could be the issue?

A2: Increased impedance points to problems with ion transport, either within the electrolyte or across the electrode-electrolyte interfaces.

Potential Impurity-Related Causes and Solutions:

  • Formation of a Resistive SEI/CEI:

    • Problem: Impurities like water and TFE can lead to the formation of a thick, resistive, and non-uniform SEI layer on the anode and a detrimental CEI on the cathode.[2] This impedes the movement of lithium ions, thereby increasing the internal resistance of the cell and limiting its ability to perform at high charge/discharge rates.

    • Troubleshooting Steps:

      • Electrochemical Impedance Spectroscopy (EIS): Use EIS to analyze the different contributions to the cell's impedance (e.g., SEI resistance, charge transfer resistance). A significant increase in the semi-circle corresponding to the SEI resistance over cycling is indicative of this issue.

      • Purity Analysis: As with capacity fading, analyze the purity of your TFEC using GC-MS and Karl Fischer titration.

      • Post-mortem Analysis: After cycling, disassemble the cell in a glovebox and analyze the surface of the electrodes using techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy (SEM) to characterize the morphology and composition of the SEI/CEI.

Logical Troubleshooting Workflow

troubleshooting_workflow start Start: Electrochemical Performance Issue issue Identify Primary Symptom(s) start->issue capacity_fade Rapid Capacity Fading / Low Coulombic Efficiency issue->capacity_fade high_impedance High Impedance / Poor Rate Capability issue->high_impedance check_water Check for Water Contamination capacity_fade->check_water check_organic Check for Organic Impurities (e.g., TFE) capacity_fade->check_organic check_acid Check for Acidic Impurities (e.g., HF) capacity_fade->check_acid high_impedance->check_water high_impedance->check_organic eis Perform Electrochemical Impedance Spectroscopy high_impedance->eis karl_fischer Perform Karl Fischer Titration check_water->karl_fischer gc_ms Perform GC-MS Analysis check_organic->gc_ms titration Perform Acid-Base Titration check_acid->titration remedy_water Remedy: Dry Components, Use High-Purity Solvent karl_fischer->remedy_water remedy_organic Remedy: Purify Solvent, Source High-Purity TFEC gc_ms->remedy_organic remedy_acid Remedy: Use Acid Scavengers, Ensure High Purity titration->remedy_acid remedy_sei Remedy: Optimize Electrolyte Formulation, Control Impurity Levels eis->remedy_sei

Caption: Troubleshooting workflow for identifying and addressing performance issues related to TFEC impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound (TFEC) and where do they come from?

A1: The most common impurities in TFEC originate from its synthesis process and subsequent handling. These include:

  • 2,2,2-trifluoroethanol (TFE): An unreacted starting material from the synthesis of TFEC.

  • Water (H₂O): Can be introduced during synthesis, purification, or from atmospheric exposure during handling and electrolyte preparation.

  • Other Carbonates: By-products from side reactions during synthesis.

  • Acidic Impurities (e.g., Hydrofluoric Acid - HF): Can form from the reaction of TFEC or other fluorinated components with trace amounts of water, especially in the presence of a lithium salt like LiPF₆.

Q2: How do these impurities affect the formation of the Solid Electrolyte Interphase (SEI)?

A2: The SEI is a crucial passivation layer that forms on the anode surface during the initial charging cycles. A stable and uniform SEI is essential for long-term battery performance.

  • Protic Impurities (Water and TFE): These impurities are electrochemically active and can be reduced on the anode surface. Their decomposition products can lead to the formation of a thick, non-uniform, and ionically resistive SEI. This can lead to continuous electrolyte consumption and poor cycling stability.

  • Acidic Impurities (HF): HF can dissolve components of the SEI, preventing the formation of a stable passivation layer. This exposes the fresh anode surface to the electrolyte, leading to ongoing parasitic reactions.

Q3: What are the recommended analytical techniques to check the purity of TFEC?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying volatile organic impurities such as residual TFE and other carbonate by-products.

  • Karl Fischer Titration: This is the gold standard for accurately determining the water content in the solvent and the final electrolyte, even at parts-per-million (ppm) levels.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used as a qualitative check for the presence of hydroxyl (-OH) groups from water and alcohol impurities, as well as for confirming the carbonate functional group of TFEC.

Data Presentation

The following tables summarize the potential impact of key impurities on the electrochemical performance of lithium-ion batteries. The quantitative values are indicative and can vary based on the specific cell chemistry, testing conditions, and the concentration of the impurity.

Table 1: Impact of Water Content on Electrochemical Performance

Water Content (ppm)Expected Impact on Coulombic Efficiency (CE)Expected Impact on Capacity RetentionPrimary Degradation Mechanism
< 20High (>99.5%)GoodMinimal hydrolysis of LiPF₆, stable SEI formation.
50 - 100Reduced (98-99.5%)Moderate FadingIncreased HF formation, initial SEI instability, and some transition metal dissolution.[2]
> 200Low (<98%)Rapid FadingSevere HF attack on electrodes and SEI, significant electrolyte decomposition, and gas generation.[1]

Table 2: Impact of 2,2,2-trifluoroethanol (TFE) on Electrochemical Performance

TFE Content (ppm)Expected Impact on Cell ImpedanceExpected Impact on Rate CapabilityPrimary Degradation Mechanism
< 100Minimal IncreaseGoodLimited interference with SEI formation.
500 - 1000Noticeable IncreaseReducedFormation of a more resistive SEI due to TFE decomposition on the anode surface.
> 2000Significant IncreasePoorThick, non-uniform, and highly resistive SEI formation, leading to poor ionic conductivity.

Experimental Protocols

1. Quantification of Organic Impurities using Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify volatile organic impurities, such as 2,2,2-trifluoroethanol (TFE), in TFEC.

  • Instrumentation: A standard GC-MS system with a suitable capillary column (e.g., a mid-polarity column like a DB-1701 or SPB®-624) is recommended for good separation of carbonate solvents and their impurities.[3]

  • Sample Preparation:

    • Prepare a series of calibration standards of the expected impurities (e.g., TFE) in a high-purity solvent that does not co-elute with the analytes of interest (e.g., dichloromethane (B109758) or 1,4-dioxane).[3] The concentration range should bracket the expected impurity levels.

    • Prepare the TFEC sample by diluting it in the same solvent used for the standards. A dilution factor of 1:1000 is common for electrolyte analysis to avoid saturating the detector and to protect the instrument from the lithium salt if present.[3]

  • GC-MS Parameters (Example):

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

    • Split Ratio: 20:1[3]

    • Oven Program: 50 °C for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ionization Mode: Electron Ionization (EI)

    • Mass Range: 35-500 amu

  • Data Analysis:

    • Identify the peaks corresponding to impurities by comparing their retention times and mass spectra to the calibration standards and library data.

    • Quantify the impurities by constructing a calibration curve from the peak areas of the standards and applying it to the peak areas of the impurities in the TFEC sample.

Experimental Workflow for GC-MS Analysis

gcms_workflow start Start: TFEC Sample prep_sample Dilute TFEC Sample (1:1000 in Dichloromethane) start->prep_sample prep_standards Prepare Calibration Standards (e.g., TFE in Dichloromethane) gc_ms_analysis Inject into GC-MS System prep_standards->gc_ms_analysis prep_sample->gc_ms_analysis data_acquisition Acquire Chromatogram and Mass Spectra gc_ms_analysis->data_acquisition peak_identification Identify Impurity Peaks (Retention Time & Mass Spectrum) data_acquisition->peak_identification quantification Quantify Impurities using Calibration Curve peak_identification->quantification result Result: Impurity Concentration (ppm) quantification->result

Caption: Workflow for the quantification of organic impurities in TFEC using GC-MS.

2. Determination of Water Content using Karl Fischer Titration

  • Objective: To accurately measure the water content in TFEC or the final electrolyte.

  • Instrumentation: A coulometric Karl Fischer titrator is recommended for the low water content typically found in battery-grade solvents and electrolytes.

  • Reagents: Anhydrous Karl Fischer reagents suitable for ketones and aldehydes are often recommended for carbonate-based electrolytes to avoid side reactions.

  • Procedure:

    • The titration cell should be conditioned to a low, stable drift value before introducing the sample.

    • In a glovebox, use a gas-tight syringe to draw a known volume or weight of the TFEC sample.

    • Inject the sample directly into the conditioned titration cell.

    • The titration will proceed automatically, and the instrument will report the water content, typically in ppm or µg.

    • It is crucial to run blanks and standards to ensure the accuracy of the measurements.

  • Key Considerations:

    • All sample handling must be performed in a dry environment (e.g., an argon-filled glovebox) to prevent atmospheric moisture contamination.

    • Use clean, dry glassware and syringes.

References

Strategies to enhance the solubility of lithium salts in TFEC-containing electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Trifluoroethyl Methyl Carbonate (TFEC)-Containing Electrolytes. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with enhancing the solubility of lithium salts in these promising, non-flammable electrolyte systems. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

I. Troubleshooting Guide: Enhancing Lithium Salt Solubility in TFEC Electrolytes

Researchers may encounter difficulties in achieving the desired concentration of lithium salts in TFEC-based electrolytes. This guide provides a systematic approach to diagnosing and resolving common solubility issues.

Problem: Lithium salt is not fully dissolving or is precipitating out of the TFEC-containing solution.

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Start: Incomplete Salt Dissolution check_purity 1. Verify Purity of Solvents and Salt start->check_purity optimize_cosolvent 2. Optimize Co-solvent Ratio and Type check_purity->optimize_cosolvent Purity Confirmed end_fail Re-evaluate Formulation check_purity->end_fail Impurity Detected consider_additive 3. Introduce a Solubility- Enhancing Additive optimize_cosolvent->consider_additive Precipitation Persists end_success Success: Salt Dissolved optimize_cosolvent->end_success Issue Resolved adjust_mixing 4. Modify Mixing Parameters consider_additive->adjust_mixing Solubility Still Low consider_additive->end_success Issue Resolved adjust_mixing->end_success Issue Resolved adjust_mixing->end_fail Precipitation Persists

Caption: A step-by-step workflow for troubleshooting lithium salt solubility issues in TFEC electrolytes.

II. Frequently Asked Questions (FAQs)

Q1: What makes TFEC a desirable but challenging solvent for lithium-ion battery electrolytes?

A1: Trifluoroethyl methyl carbonate (TFEC) is a promising non-flammable co-solvent that can significantly enhance the safety of lithium-ion batteries. Its fluorinated structure also contributes to the formation of a stable solid electrolyte interphase (SEI) on the anode, which can improve battery performance and cycle life. However, the high viscosity and potentially lower dielectric constant of TFEC compared to conventional carbonate solvents can present challenges in dissolving a sufficient concentration of lithium salts, which is crucial for achieving high ionic conductivity.

Q2: Which lithium salts are commonly used with TFEC, and how do they compare in terms of expected solubility?

  • LiTFSI often exhibits the highest solubility due to its large, flexible anion and delocalized charge, which weakens the ionic bond and facilitates dissolution.

  • LiPF6 generally has good solubility in a wide range of carbonate solvents and is the industry standard.

  • LiBF4 may have lower solubility compared to LiPF6 and LiTFSI but can offer improved thermal stability.

Q3: How do co-solvents impact the solubility of lithium salts in TFEC-based electrolytes?

A3: Co-solvents are essential for optimizing the properties of TFEC-based electrolytes. They can enhance lithium salt solubility through several mechanisms:

  • Increasing Dielectric Constant: Co-solvents with a high dielectric constant, such as ethylene (B1197577) carbonate (EC) or fluoroethylene carbonate (FEC), can increase the overall polarity of the solvent blend, which aids in dissociating the lithium salt.

  • Reducing Viscosity: Low-viscosity co-solvents like ethyl methyl carbonate (EMC) or dimethyl carbonate (DMC) can improve ion mobility and may also help to solvate the lithium ions more effectively, thereby increasing the dissolution rate.

  • Specific Solvation Effects: Some co-solvents may have a stronger affinity for lithium ions, leading to the formation of stable solvation shells that promote the dissolution of the salt.

Q4: What are some potential additives to enhance lithium salt solubility in TFEC electrolytes?

A4: While not extensively documented for TFEC specifically, additives that have been shown to improve salt solubility in other carbonate-based electrolytes could be effective. These include:

  • Lewis Acids: Small amounts of Lewis acidic compounds can interact with the anions of the lithium salt, effectively shielding them and promoting the dissociation of the salt.

  • Crown Ethers: These can selectively chelate lithium ions, breaking up ion pairs and increasing the concentration of free ions in the solution. However, their impact on electrochemical stability must be carefully evaluated.

  • Fluorinated Ethers: These may offer a good balance of polarity and low viscosity, potentially improving both salt dissolution and ion transport.

Q5: Are there any safety precautions I should take when working with TFEC and lithium salts?

A5: Yes, proper safety protocols are crucial.

  • Handling: Always handle TFEC and lithium salts in a controlled environment, such as a glovebox with an inert atmosphere (e.g., argon), to prevent moisture contamination. Lithium salts can react with water to produce hazardous substances like hydrofluoric acid (HF).

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and compatible gloves.

  • Storage: Store TFEC and lithium salts in tightly sealed containers in a cool, dry place.

  • Disposal: Dispose of all materials in accordance with your institution's hazardous waste guidelines.

III. Quantitative Data on Lithium Salt Solubility

While specific solubility data for lithium salts in TFEC is not widely published, the following table provides a summary of the solubility of common lithium salts in other relevant carbonate solvents for comparative purposes. This data can serve as a baseline for estimating the expected solubility in TFEC-containing blends.

Lithium SaltSolvent SystemTemperature (°C)Solubility (mol/L)
LiPF6EC:EMC (3:7 by wt)25> 1.2
LiPF6PC25~1.5
LiTFSIPC25> 2.0
LiBF4PC25~1.0

Note: This table is a compilation of approximate values from various literature sources and should be used for estimation purposes only. Experimental verification is highly recommended.

IV. Experimental Protocols

Protocol 1: Gravimetric Method for Determining Lithium Salt Solubility

This protocol outlines a standard method for determining the saturation solubility of a lithium salt in a TFEC-based solvent system.

Objective: To determine the maximum concentration of a lithium salt that can be dissolved in a given TFEC-containing electrolyte at a specific temperature.

Materials:

  • Lithium salt (e.g., LiPF6, LiTFSI, LiBF4), dried under vacuum.

  • TFEC and any co-solvents, battery grade.

  • Inert atmosphere glovebox.

  • Analytical balance.

  • Magnetic stirrer and stir bars.

  • Temperature-controlled bath.

  • Volumetric flasks.

  • Syringe filters (chemically resistant, e.g., PTFE).

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or similar analytical instrument for lithium concentration determination.

Experimental Workflow

Solubility_Measurement_Workflow prep_solvent 1. Prepare Solvent Mixture in Glovebox add_salt 2. Add Excess Lithium Salt to Solvent prep_solvent->add_salt equilibrate 3. Equilibrate at Constant Temperature with Stirring (e.g., 24-48 hours) add_salt->equilibrate settle 4. Allow Undissolved Salt to Settle equilibrate->settle sample 5. Take Aliquot of Supernatant and Filter settle->sample dilute 6. Dilute Sample to a Known Volume sample->dilute analyze 7. Analyze Lithium Concentration (e.g., ICP-OES) dilute->analyze calculate 8. Calculate Solubility analyze->calculate

Caption: A workflow for the experimental determination of lithium salt solubility in a TFEC-based electrolyte.

Procedure:

  • Solvent Preparation: Inside an argon-filled glovebox, prepare the desired TFEC-containing solvent blend by weight or volume.

  • Salt Addition: To a known mass of the solvent blend in a sealed vial, add an excess amount of the dried lithium salt. The presence of undissolved salt at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled bath set to the desired temperature and stir the mixture vigorously using a magnetic stirrer for 24-48 hours to ensure equilibrium is reached.

  • Settling: Turn off the stirrer and allow the undissolved salt to settle at the bottom of the vial for at least 12 hours while maintaining the temperature.

  • Sampling: Carefully extract a known volume of the clear supernatant using a syringe and pass it through a chemically resistant syringe filter to remove any suspended solid particles.

  • Dilution: Accurately dilute the filtered sample with a suitable solvent (e.g., deionized water for ICP-OES analysis) to a known final volume.

  • Analysis: Determine the concentration of lithium in the diluted sample using a calibrated analytical technique such as ICP-OES.

  • Calculation: Back-calculate the concentration of the lithium salt in the original saturated electrolyte, taking into account the dilution factor. This will give you the solubility in units such as mol/L or g/L.

Protocol 2: Visual "Cloud Point" Titration for Rapid Screening

This is a semi-quantitative method for quickly estimating the effect of co-solvents or additives on solubility.

Objective: To rapidly assess how changes in the electrolyte formulation affect the solubility of a lithium salt.

Procedure:

  • Prepare a stock solution of the lithium salt in a good solvent (e.g., EC or PC) at a known high concentration.

  • In a separate vial, place a known volume of the TFEC-based solvent system you wish to test.

  • Slowly titrate the concentrated salt solution into the TFEC blend while stirring and observing for the first sign of persistent turbidity or precipitation (the "cloud point").

  • Record the volume of the salt solution added. This can be used to compare the relative solubilizing power of different TFEC blends. While not providing an absolute solubility value, this method is useful for screening a large number of formulations quickly.

Validation & Comparative

A Comparative Analysis of Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) and Fluoroethylene Carbonate (FEC) as Electrolyte Additives in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of enhanced performance and safety in lithium-ion batteries (LIBs), electrolyte additives play a pivotal role. Among the most promising candidates are fluorinated carbonates, which contribute to the formation of a stable solid electrolyte interphase (SEI) and can improve cycling stability and safety. This guide provides a comparative analysis of two such additives: Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) and Fluoroethylene Carbonate (FEC). While direct head-to-head comparisons under identical conditions are limited in publicly available literature, this document collates and analyzes existing data to offer a comprehensive overview of their respective properties and performance benefits.

Executive Summary

Both TFEC and FEC are recognized for their ability to enhance the performance of lithium-ion batteries. FEC is a well-established additive known for forming a stable and effective SEI layer, particularly on silicon anodes, leading to improved cycling stability. TFEC, a more heavily fluorinated molecule, is noted for its significant contributions to battery safety, particularly its flame-retardant properties, while also participating in the formation of a beneficial SEI. A recent study on a fluorine-rich electrolyte formulation combining FEC and a derivative of TFEC has demonstrated exceptional performance in high-voltage applications, suggesting a synergistic effect between these two types of fluorinated carbonates.

Performance Data: A Comparative Overview

The following tables summarize key performance metrics for TFEC and FEC based on available experimental data. It is important to note that the data is collated from different studies with varying experimental conditions.

Performance Metric This compound (TFEC) / Derivative Fluoroethylene Carbonate (FEC) Notes
Capacity Retention An electrolyte with a TFEC derivative (BFEC) and FEC showed 94.5% capacity retention after 100 cycles at 0.5C and 20°C in a high-voltage NMC811SiOx-Graphite cell.[1] At 40°C, the retention was 92.2% .[1] An electrolyte containing TFEC as a co-solvent demonstrated up to 90% capacity retention between the 5th and 200th cycle, compared to 76% for a benchmark electrolyte.[2][3]
Coulombic Efficiency High coulombic efficiencies are generally associated with stable SEI formation, a known attribute of TFEC-containing electrolytes.In a study on high-voltage Na-ion batteries, the addition of a similar fluorinated additive, DFEC, led to excellent long-term stability with high coulombic efficiency.[4]Quantitative head-to-head data on coulombic efficiency is not readily available.
Impedance The addition of TFEC in concentrations up to 70 vol% results in comparable cell resistance to a benchmark electrolyte. However, concentrations beyond 90 vol% lead to increased resistance.[2][3]Electrolytes with 10-15 wt% FEC showed the smallest impedance in a study on silicon anodes.Lower impedance is desirable as it indicates better ionic conductivity and less resistance to charge transfer.
Thermal Stability/Safety TFEC is investigated as a fire suppressant candidate for LIBs due to its non-flammable nature.[5] It is believed to enhance the thermal stability of the electrolyte.[5]The addition of FEC can improve the thermal stability of the SEI on the anode.[5]TFEC's primary advantage lies in its contribution to reducing the flammability of the electrolyte.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of electrolyte additives. Below are summaries of common experimental protocols used in the cited research.

Electrochemical Cycling
  • Cell Assembly: Pouch cells or coin cells are typically assembled in an argon-filled glovebox to prevent moisture and air contamination. The cells consist of a cathode (e.g., NMC811), an anode (e.g., SiOx-Graphite or silicon nanoparticles), a separator, and the electrolyte under investigation.

  • Formation Cycles: Cells undergo a few initial cycles at a low C-rate (e.g., C/20 or C/10) to form a stable SEI layer.

  • Cycling Protocol: The cells are then cycled at a specific C-rate (e.g., 0.5C) within a defined voltage window (e.g., 2.8-4.5 V) for a set number of cycles (e.g., 100 or 200).

  • Data Collection: Key parameters such as discharge capacity, coulombic efficiency, and voltage profiles are recorded for each cycle.

Electrochemical Impedance Spectroscopy (EIS)
  • Purpose: EIS is used to study the impedance characteristics of the battery, providing insights into the resistance of the electrolyte, the SEI layer, and charge transfer processes.

  • Procedure: The test is typically performed at a specific state of charge (e.g., 50% SOC) over a wide frequency range (e.g., 100 kHz to 10 mHz) with a small AC voltage amplitude (e.g., 5-10 mV).

  • Analysis: The resulting Nyquist plots are fitted to an equivalent circuit model to quantify the different resistance and capacitance components of the cell.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: XPS is a surface-sensitive technique used to determine the chemical composition of the SEI layer formed on the electrodes.

  • Sample Preparation: After cycling, the cells are carefully disassembled in an inert atmosphere. The electrodes are rinsed with a solvent (e.g., dimethyl carbonate) to remove residual electrolyte and then dried.

  • Analysis: The electrode surface is irradiated with X-rays, and the kinetic energy of the emitted photoelectrons is measured. The binding energies of the photoelectrons are characteristic of the elements and their chemical states, allowing for the identification of SEI components such as LiF, Li2CO3, and polymeric species.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)
  • Purpose: DSC is used to evaluate the thermal stability of the electrolytes and their interaction with the electrode materials.

  • Procedure: A small, hermetically sealed sample of the electrolyte (or electrolyte mixed with electrode material) is heated at a constant rate in the DSC instrument.

  • Data Collection: The heat flow to or from the sample is measured as a function of temperature. Exothermic peaks indicate decomposition reactions and potential thermal runaway events. The onset temperature of these peaks is a key indicator of thermal stability.[6][7][8][9]

Signaling Pathways and Experimental Workflows

The formation of a stable Solid Electrolyte Interphase (SEI) is a critical process influenced by electrolyte additives. The following diagrams illustrate the conceptual pathways of SEI formation for FEC and TFEC.

SEI_Formation_FEC cluster_electrolyte Electrolyte Phase cluster_anode Anode Surface cluster_sei SEI Layer FEC FEC LiF LiF FEC->LiF Reduction Poly_FEC Poly(FEC) FEC->Poly_FEC Reduction Li2CO3 Li2CO3 FEC->Li2CO3 Reduction Li_ion Li+ Li_ion->LiF Li_ion->Li2CO3 electron e- electron->FEC Anode Anode SEI_Formation_TFEC cluster_electrolyte Electrolyte Phase cluster_anode Anode Surface cluster_sei SEI Layer TFEC TFEC LiF_rich LiF-rich layer TFEC->LiF_rich Decomposition Organic_F Fluorinated Organic Species TFEC->Organic_F Decomposition Li_ion Li+ Li_ion->LiF_rich electron e- electron->TFEC Anode Anode

References

A Comparative Guide to Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) and Diethyl Carbonate (DEC) in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of safer, longer-lasting, and more efficient lithium-ion batteries (LIBs), the composition of the electrolyte plays a pivotal role. Traditionally, electrolytes are formulated with a lithium salt dissolved in a mixture of organic carbonate solvents, such as ethylene (B1197577) carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC). While effective, these conventional solvents are highly flammable, posing significant safety risks. This guide provides an objective comparison between the conventional solvent, Diethyl Carbonate (DEC), and a promising flame-retardant alternative, Bis(2,2,2-trifluoroethyl) Carbonate (TFEC), also known as DFDEC or BTFEC.

The introduction of fluorine into the carbonate structure significantly alters the physicochemical properties of the solvent. TFEC's non-flammability is a primary advantage, directly addressing the critical issue of thermal runaway in LIBs.[1][2][3] This is attributed to the ability of fluorinated compounds to scavenge oxygen radicals during combustion, thereby disrupting the chain reactions that lead to fire.[4] Beyond safety enhancements, TFEC has been shown to improve electrochemical performance, particularly in high-voltage applications and in the formation of a stable solid electrolyte interphase (SEI).[2][5]

This guide summarizes key experimental data, details the methodologies used to obtain these results, and provides visual diagrams to illustrate the fundamental differences in their function within a lithium-ion battery.

Quantitative Performance Comparison

The following tables summarize the key performance metrics of electrolytes containing TFEC compared to those with conventional DEC.

Table 1: Electrochemical Performance and Cycling Stability

Performance MetricElectrolyte System with DEC (Benchmark)Electrolyte System with TFECKey Findings & References
Capacity Retention 76% retention after 200 cycles (NMC622Graphite)
Capacity Retention (Ni-rich Cathode) 53.3% retention after 100 cycles (NCALi)
High-Voltage Cycling Rapid capacity fade at high voltages (>4.3V)94.5% retention after 100 cycles at 4.5V (NMC811
Coulombic Efficiency Lower initial efficiency, stabilizes over cyclesComparable or higher efficiency, indicating stable SEI formationTFEC contributes to a more stable passivation layer on the anode.[4]

Table 2: Safety and Physicochemical Properties

PropertyDiethyl Carbonate (DEC)This compound (TFEC)Key Findings & References
Flammability Highly flammableNon-flammable; acts as a flame retardantTFEC is a promising candidate for fire suppressant in LIBs, enhancing battery safety.[1][2][5]
Thermal Stability Onset of decomposition at ~170 °C when mixed with LiPF₆Higher thermal stabilityThe presence of LiPF₆ salt catalyzes the decomposition of DEC at lower temperatures.[6] TFEC's fluorinated structure contributes to greater thermal stability.[4]
Boiling Point 127 °C118 °CPhysical properties of the pure solvents.
Density ~0.97 g/mL1.51 g/mLPhysical properties of the pure solvents.
Li⁺ Solvating Ability StrongLowTFEC's low Li⁺-solvating ability is believed to influence the formation of a distinct and stable SEI.[4][7]

Logical and Experimental Workflow Diagrams

The diagrams below illustrate the key differences in SEI formation between the two solvents and a typical workflow for electrolyte evaluation.

SEI_Formation_Comparison DEC Diethyl Carbonate (DEC) + EC DEC_reduction Reductive Decomposition on Graphite (B72142) Anode DEC->DEC_reduction 1st Cycle SEI_DEC Thicker, Organic-rich SEI (e.g., Lithium Ethyl Carbonate) DEC_reduction->SEI_DEC TFEC This compound (TFEC) + EC TFEC_reduction Reductive Decomposition on Graphite Anode TFEC->TFEC_reduction 1st Cycle SEI_TFEC Thinner, Inorganic-rich SEI (LiF, Li₂CO₃) TFEC_reduction->SEI_TFEC

Caption: Comparison of SEI formation on a graphite anode.

Electrolyte_Evaluation_Workflow formulation Electrolyte Formulation (Solvents, Salt, Additives) physicochem Physicochemical Analysis (Conductivity, Viscosity) formulation->physicochem cell_assembly Cell Assembly (e.g., Coin Cell, Pouch Cell) formulation->cell_assembly safety_testing Safety & Thermal Analysis (Flammability, DSC) formulation->safety_testing physicochem->cell_assembly formation Formation Cycling (SEI Formation) cell_assembly->formation electrochem_testing Electrochemical Testing (Cycling, Rate, EIS) formation->electrochem_testing post_mortem Post-Mortem Analysis (XPS, SEM, TEM) electrochem_testing->post_mortem data_analysis Data Analysis & Comparison electrochem_testing->data_analysis safety_testing->data_analysis post_mortem->data_analysis

Caption: Standard workflow for LIB electrolyte evaluation.

Detailed Methodologies

The data presented in this guide are derived from standard electrochemical and analytical techniques used in battery research.

1. Cell Assembly and Components:

  • Cell Type: Experiments are typically conducted in laboratory-scale setups like coin cells (e.g., CR2032), Swagelok-type cells, or pouch cells for performance validation.[8]

  • Electrodes: A common configuration for full-cell testing involves a graphite anode and a lithium transition metal oxide cathode, such as LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622), LiNi₀.₈Co₀.₁Mn₀.₁O₂ (NMC811), or LiNi₀.₈Co₀.₁₅Al₀.₀₅O₂ (NCA).[4][7][9]

  • Electrolyte Preparation: The electrolyte typically consists of a 1 M concentration of a lithium salt, most commonly lithium hexafluorophosphate (B91526) (LiPF₆), dissolved in a mixture of carbonate solvents. For the studies cited, the benchmark electrolyte is often 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and a linear carbonate like DEC or ethyl methyl carbonate (EMC).[4][7][6] The experimental electrolytes replace DEC with TFEC in various volume percentages. All materials are handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent moisture contamination.[10]

2. Electrochemical Characterization:

  • Galvanostatic Cycling: Cells are charged and discharged at a constant current between set voltage limits to evaluate capacity retention, Coulombic efficiency, and cycle life. The current is often defined by a C-rate, where 1C corresponds to a full charge or discharge in one hour.[11][12]

  • Rate Capability Testing: The C-rate is systematically varied (e.g., from C/10 to 5C) to determine the cell's ability to deliver capacity at different charge/discharge speeds.[4]

  • Electrochemical Impedance Spectroscopy (EIS): This non-destructive technique is used to measure the impedance of the cell at different states of charge and after a certain number of cycles. It provides insights into the resistance of the SEI layer, charge transfer resistance, and ionic conductivity.[13]

3. SEI Characterization (Post-Mortem Analysis):

  • After cycling, cells are carefully disassembled in a glovebox. The electrodes are rinsed with a pure solvent (like DMC) to remove residual electrolyte and then analyzed.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI layer. This method is crucial for identifying components like LiF, Li₂CO₃, and various organic species, revealing the chemical differences between SEIs formed in DEC and TFEC.[4][14][15]

  • Transmission Electron Microscopy (TEM): Cryo-TEM can be used to visualize the morphology and thickness of the SEI layer on the electrode surface.[16][17]

4. Safety and Thermal Analysis:

  • Flammability Tests: The flammability of the electrolyte is often assessed through direct ignition tests, where the self-extinguishing time is measured.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal stability of the electrolyte and its reactivity with charged electrode materials. The onset temperature of exothermic reactions is a key indicator of thermal stability.[18]

Conclusion

The replacement of conventional linear carbonates like Diethyl Carbonate (DEC) with this compound (TFEC) presents a compelling strategy for developing safer and more durable lithium-ion batteries. Experimental evidence strongly supports that TFEC not only acts as an effective flame retardant but also enhances electrochemical performance.[1][3] Its primary benefits include significantly improved capacity retention, especially in high-voltage and Ni-rich cell chemistries, which is largely attributed to the formation of a thin, stable, and LiF-rich solid electrolyte interphase.[4][7][9] While factors such as cost and potential impacts on ionic conductivity must be considered for commercial applications, TFEC stands out as a critical component for the next generation of high-energy and safe LIBs.

References

A Comparative Guide to the Electrochemical Performance of TFEC and Other Fluorinated Carbonates in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of higher energy density and safer lithium-ion batteries, fluorinated carbonates have emerged as a critical class of electrolyte solvents and additives. Their unique properties, imparted by the presence of fluorine atoms, lead to enhanced electrochemical stability, improved safety characteristics, and the formation of a robust solid electrolyte interphase (SEI) on the anode. This guide provides an objective comparison of the electrochemical performance of bis(2,2,2-trifluoroethyl) carbonate (TFEC) against other prominent fluorinated carbonates, supported by experimental data.

Executive Summary

Fluorinated carbonates offer significant advantages over their non-fluorinated counterparts, including higher oxidative stability and reduced flammability. Among them, trifluoroethyl carbonate (TFEC) is a promising candidate for high-voltage lithium-ion batteries. This guide will delve into a comparative analysis of TFEC with other widely studied fluorinated carbonates such as fluoroethylene carbonate (FEC) and difluoroethylene carbonate (DFEC). The comparison will focus on key electrochemical performance metrics, including ionic conductivity, viscosity, electrochemical stability, and cycling performance.

Performance Comparison of Fluorinated Carbonates

The following table summarizes the key electrochemical performance data for TFEC and other fluorinated carbonates based on available research. It is important to note that the performance of these compounds is highly dependent on the specific electrolyte formulation, including the co-solvents and lithium salts used.

Fluorinated CarbonateElectrolyte CompositionIonic Conductivity (mS/cm)Viscosity (mPa·s)Electrochemical Stability Window (V vs. Li/Li⁺)Cycling Performance Highlights
TFEC 1 M LiPF₆ in EC/EMC/TFECComparable to standard electrolytes at lower TFEC contentIncreases with higher TFEC contentHigh anodic stabilityUp to 90% capacity retention after 200 cycles in NMC622
TFEC 1 M LiPF₆ in FEC/TFEC (4:6 w/w)Not specifiedNot specifiedStable up to 4.5 V94.9% capacity retention after 100 cycles in Li(Ni₀.₈Mn₀.₁Co₀.₁)O₂ cells.[1]
FEC 1 M LiPF₆ in FEC/DECLower than EC/DEC based electrolytesHigher than non-fluorinated carbonatesWide electrochemical stability windowSignificantly improves cycling stability of Li-metal and Si anodes.[2][3][4]
FEC 1 M (C₂H₅)₃CH₃NBF₄ in FEC:PC (1:19)Lower than PC-rich electrolytesIncreases with higher FEC contentNot specifiedHigher capacitance than FEC-rich electrolytes in supercapacitors.[5]
DFEC 1 M LiPF₆ in DFEC/FEMCGenerally lower than EC-based electrolytesNot specifiedHigher anodic stability than ECSuperior cycling performance in NMC532/graphite full cells compared to conventional electrolytes.

Experimental Protocols

The data presented in this guide is based on standard electrochemical testing methodologies. Below are detailed descriptions of the key experimental protocols used to evaluate the performance of these fluorinated carbonate-based electrolytes.

Ionic Conductivity Measurement

Ionic conductivity is a measure of an electrolyte's ability to conduct lithium ions. It is typically determined using electrochemical impedance spectroscopy (EIS).

  • Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or lithium) separated by a separator soaked in the electrolyte under investigation. The cell is hermetically sealed to prevent any atmospheric contamination.

  • EIS Measurement: An AC voltage of small amplitude (typically 5-10 mV) is applied across a wide range of frequencies (e.g., 1 MHz to 0.1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is extracted from the high-frequency intercept of the Nyquist plot with the real axis. The ionic conductivity (σ) is then calculated using the following formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.

Electrochemical Stability Window (ESW) Determination

The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. It is typically measured using linear sweep voltammetry (LSV) or cyclic voltammetry (CV).

  • Cell Assembly: A three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon for oxidative stability, and lithium or copper for reductive stability), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).

  • Voltammetry Scan: The potential of the working electrode is swept from the open-circuit voltage to a set upper (for oxidation) or lower (for reduction) limit at a slow scan rate (e.g., 0.1-1 mV/s).

  • Data Analysis: The onset potential of a sharp increase in current is considered the limit of the electrochemical stability window.

Cycling Performance Evaluation

The long-term stability and performance of an electrolyte are assessed by galvanostatic cycling of a full cell.

  • Cell Assembly: A coin cell or pouch cell is assembled with a specific anode (e.g., graphite, silicon) and cathode (e.g., NMC, LFP) separated by a separator soaked in the electrolyte.

  • Formation Cycles: The cell is typically subjected to a few initial cycles at a low current rate (e.g., C/20) to form a stable SEI layer.

  • Galvanostatic Cycling: The cell is then repeatedly charged and discharged between set voltage limits at a specific C-rate (e.g., C/3, 1C). The discharge capacity, coulombic efficiency, and capacity retention are monitored over a large number of cycles.

SEI Layer Analysis

The composition and morphology of the SEI layer are critical for battery performance and are analyzed using various surface-sensitive techniques.

  • Sample Preparation: After cycling, the cell is disassembled in an inert atmosphere (e.g., an argon-filled glovebox), and the electrode of interest is carefully rinsed with a volatile solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

  • Characterization Techniques:

    • X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition and bonding states of the elements within the SEI.

    • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and thickness of the SEI layer.

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the organic components in the SEI.

Mechanism of Performance Enhancement: The Role of the SEI

The superior performance of fluorinated carbonates is largely attributed to their ability to form a stable and effective Solid Electrolyte Interphase (SEI) on the anode surface.

SEI_Formation cluster_electrolyte Electrolyte Components cluster_anode Anode Surface cluster_sei SEI Layer Formation Fluorinated Carbonate Fluorinated Carbonate Reductive Decomposition Reductive Decomposition Fluorinated Carbonate->Reductive Decomposition Lithium Salt (LiPF6) Lithium Salt (LiPF6) Lithium Salt (LiPF6)->Reductive Decomposition Solvent Solvent Solvent->Reductive Decomposition Anode Anode LiF Formation LiF Formation Reductive Decomposition->LiF Formation Inorganic-rich Polycarbonate Formation Polycarbonate Formation Reductive Decomposition->Polycarbonate Formation Organic Stable SEI Stable SEI LiF Formation->Stable SEI Polycarbonate Formation->Stable SEI Stable SEI->Anode Protection

Caption: SEI formation mechanism with fluorinated carbonates.

During the initial charging cycles, the fluorinated carbonate molecules are preferentially reduced on the anode surface. This decomposition leads to the formation of a dense and uniform SEI layer rich in lithium fluoride (B91410) (LiF). The presence of LiF is crucial as it is an excellent electronic insulator but a good ionic conductor, effectively preventing further electrolyte decomposition while allowing for the smooth transport of lithium ions. The organic components of the SEI, such as polycarbonates, provide mechanical flexibility, which is particularly important for accommodating the large volume changes of next-generation anode materials like silicon.

Conclusion

Trifluoroethyl carbonate (TFEC) and other fluorinated carbonates represent a significant advancement in electrolyte technology for lithium-ion batteries. Their ability to enhance electrochemical stability, improve safety, and form a robust SEI layer makes them indispensable for the development of high-voltage and long-lasting energy storage systems. While TFEC shows great promise, the optimal choice of a fluorinated carbonate often depends on the specific application and cell chemistry. Further research focusing on novel fluorinated compounds and electrolyte formulations will continue to push the boundaries of lithium-ion battery performance.

References

A Comparative Guide to the Flame Retardancy of Bis(2,2,2-trifluoroethyl) Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for safer high-energy-density lithium-ion batteries has spurred research into non-flammable electrolytes. Bis(2,2,2-trifluoroethyl) carbonate (TFEC) has emerged as a promising flame-retardant co-solvent. This guide provides an objective comparison of the flame retardancy and electrochemical performance of TFEC-based electrolytes against conventional and other flame-retardant alternatives, supported by experimental data.

Executive Summary

This compound significantly enhances the flame retardancy of conventional carbonate-based electrolytes. Studies demonstrate that electrolytes containing at least 30% TFEC by volume exhibit flame-retardant properties, while those with 50% or more are considered non-flammable.[1] While offering safety benefits, high concentrations of TFEC (above 90%) can lead to increased cell resistance and a decline in capacity.[2] This guide presents a detailed comparison of TFEC with other flame-retardant additives, highlighting its performance in key safety and electrochemical metrics.

Flammability Performance: A Comparative Analysis

The primary measure of flame retardancy in electrolytes is the Self-Extinguishing Time (SET), which quantifies the duration a material continues to burn after the removal of an ignition source. A lower SET value indicates superior flame retardancy.

Table 1: Self-Extinguishing Time (SET) of Various Electrolyte Formulations

Electrolyte CompositionAdditive/Co-solventConcentration (% by vol.)Self-Extinguishing Time (s)Reference
1 M LiPF6 in EC/EMC (3:7)None (Baseline)0Burns completely[1]
1 M LiPF6 in EC/EMC/TFECTFEC30Flame-retarding[1]
1 M LiPF6 in EC/EMC/TFECTFEC50Non-flammable (SET ≈ 0)[1]
1 M LiFSI in FEC/BFECBFEC (TFEC)Not Specified2.5N/A
1 M LiPF6 in EC/DMC + TFPTFP10Non-flammable (SET ≈ 0)N/A
1 M LiPF6 in EC/DMC + TEPTEP10Flame-retardingN/A
1 M LiPF6 in EC/DMC + TPPTPP10Flame-retardingN/A

EC: Ethylene Carbonate, EMC: Ethyl Methyl Carbonate, DMC: Dimethyl Carbonate, FEC: Fluoroethylene Carbonate, BFEC: this compound, TFP: Tris(2,2,2-trifluoroethyl) phosphate, TEP: Triethyl phosphate, TPP: Triphenyl phosphate. Note: "Flame-retarding" indicates the electrolyte does not readily sustain a flame but specific SET values were not provided in the source. "Non-flammable" indicates the electrolyte self-extinguishes almost immediately upon removal of the ignition source.

Electrochemical Performance Comparison

An effective flame retardant should not significantly compromise the electrochemical performance of the battery. Key metrics include ionic conductivity, capacity retention, and rate capability.

Table 2: Electrochemical Performance of Electrolytes with Flame-Retardant Additives

Electrolyte CompositionAdditive/Co-solventConcentration (% by vol.)Ionic Conductivity (mS/cm)Capacity Retention (%) (after 200 cycles)Rate CapabilityReference
1 M LiPF6 in EC/EMC (3:7)None (Baseline)0~1176Good[2]
1 M LiPF6 in EC/EMC/TFECTFEC30~890Comparable to baseline[2]
1 M LiPF6 in EC/EMC/TFECTFEC50~687Comparable to baseline[2]
1 M LiPF6 in EC/EMC/TFECTFEC70~485Comparable to baseline[2]
1 M LiPF6 in EC/EMC/TFECTFEC>90LowRapid fadingPoor[2]
1 M LiPF6 in EC/DMC + TFPTFP10~7~80ModerateN/A

Note: Data for TFP is synthesized from multiple sources for comparative purposes and may not reflect head-to-head testing under identical conditions.

Experimental Protocols

Self-Extinguishing Time (SET) Test

A prevalent method for determining the flammability of liquid electrolytes is the direct ignition test.

Methodology:

  • Sample Preparation: 300 μL of the electrolyte is placed into a stainless steel casing (e.g., from a CR2025 coin cell).[1]

  • Ignition: The electrolyte is ignited using a controlled ignition source, such as a lighter or a butane (B89635) torch, for a specified duration (e.g., 1-3 seconds).

  • Observation: The ignition source is removed, and the time taken for the flame to completely extinguish is recorded as the Self-Extinguishing Time (SET).[1]

  • Replication: The measurement is repeated multiple times (e.g., three times) for each electrolyte to ensure accuracy and reproducibility.[1]

Some protocols may involve absorbing the electrolyte onto a carrier material, such as ceramic fiber paper, before ignition. In such cases, the SET is often normalized by the weight of the absorbed electrolyte.

SET_Test_Workflow cluster_prep Sample Preparation cluster_ignition Ignition & Observation cluster_analysis Data Analysis A Dispense 300 µL of Electrolyte B Place in Stainless Steel Casing A->B C Ignite with Lighter (1-3 seconds) B->C D Remove Ignition Source C->D E Record Time for Flame to Extinguish (SET) D->E F Repeat Test (e.g., 3 times) E->F G Calculate Average SET F->G

Workflow for the Self-Extinguishing Time (SET) Test.
Electrochemical Performance Testing

The electrochemical performance of the electrolytes is typically evaluated in a full-cell configuration (e.g., graphite (B72142) anode and a lithium metal oxide cathode).

Methodology:

  • Cell Assembly: Coin cells (e.g., CR2025) are assembled in an argon-filled glovebox.

  • Formation Cycles: The cells undergo a few initial charge/discharge cycles at a low C-rate to form a stable solid electrolyte interphase (SEI).

  • Galvanostatic Cycling: Cells are cycled at various C-rates to evaluate capacity retention and rate capability. The discharge capacity is recorded over a large number of cycles (e.g., 200).

  • Ionic Conductivity Measurement: The ionic conductivity of the electrolyte is measured using electrochemical impedance spectroscopy (EIS) at various temperatures.

Electrochemical_Testing_Workflow cluster_assembly Cell Assembly cluster_testing Electrochemical Characterization cluster_data Performance Metrics A Prepare Electrodes (Anode & Cathode) B Assemble Coin Cell in Glovebox A->B C Formation Cycles (Low C-rate) B->C D Galvanostatic Cycling (Various C-rates) C->D F Capacity Retention D->F G Rate Capability D->G E Ionic Conductivity (EIS) H Ionic Conductivity Data E->H

General workflow for electrochemical performance testing.

Signaling Pathways and Logical Relationships

The flame-retardant mechanism of fluorinated compounds like TFEC primarily involves gas-phase radical scavenging. During combustion, flammable organic solvents decompose and produce highly reactive H• and OH• radicals that propagate the flame. The fluorine atoms in TFEC act as radical traps, interrupting the chain reaction of combustion.

Flame_Retardancy_Mechanism cluster_combustion Combustion Process cluster_inhibition Flame Inhibition by TFEC A Flammable Solvent C H• & OH• Radicals A->C Decomposition B Heat D Flame Propagation C->D Chain Reaction G Radical Scavenging (e.g., HF formation) C->G H Combustion Suppression E TFEC F F• Radicals E->F Decomposition F->G G->H

Mechanism of flame retardancy by TFEC.

Conclusion

This compound is a highly effective flame-retardant co-solvent for lithium-ion battery electrolytes. It significantly improves the safety of the battery by reducing the flammability of the electrolyte, with concentrations of 50% and above rendering the electrolyte non-flammable. This enhanced safety is achieved with minimal compromise to the electrochemical performance, particularly at TFEC concentrations between 30% and 70%. However, researchers and developers should be mindful of the potential for increased resistance and capacity fade at very high concentrations of TFEC. Compared to some phosphorus-based additives, TFEC offers a good balance of safety and performance, making it a viable candidate for the development of next-generation, safer lithium-ion batteries. Further research focusing on optimizing the concentration of TFEC and its combination with other additives could lead to even greater improvements in both safety and performance.

References

Unlocking Performance: A Comparative Guide to TFEC-Based Electrolytes and Interfacial Resistance in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the vanguard of battery technology and drug development, optimizing the electrolyte-electrode interface is a critical frontier. This guide provides an objective comparison of trifluoroethyl carbonate (TFEC)-based electrolytes against conventional carbonate electrolytes, with a sharp focus on interfacial resistance as characterized by Electrochemical Impedance Spectroscopy (EIS). The presented data, compiled from recent studies, illuminates the potential of fluorinated electrolytes to enhance battery performance and longevity.

The Achilles' heel of many lithium-ion batteries lies at the solid-electrolyte interphase (SEI), a passivation layer that forms on the anode surface. The composition and stability of this layer are paramount, directly influencing ionic conductivity, and consequently, the battery's overall performance. An unstable SEI can lead to increased interfacial resistance, capacity fade, and safety concerns. The incorporation of fluorinated compounds like trifluoroethyl carbonate (TFEC) into electrolytes has emerged as a promising strategy to cultivate a more robust and efficient SEI.

Comparative Analysis of Interfacial Resistance

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various resistive and capacitive elements within an electrochemical cell. The resulting Nyquist plots can be modeled with equivalent circuits to quantify key parameters, including the interfacial resistance (R_ct), which is primarily associated with the charge transfer process at the electrode-electrolyte interface. A lower R_ct value generally signifies more facile lithium-ion kinetics across the interface.

The following table summarizes key findings from EIS studies, comparing the interfacial resistance of TFEC-containing electrolytes with standard carbonate-based electrolytes.

Electrolyte CompositionAnode MaterialKey Findings on Interfacial Resistance (R_ct)Reference
1 M LiPF6 in EC:EMC (Baseline)Graphite (B72142)Serves as a benchmark for comparison.[1]
1 M LiPF6 in EC:EMC + TFEC (various %)GraphiteAddition of TFEC leads to the formation of a thinner and more stable SEI, resulting in comparable or lower cell resistance at optimal concentrations. However, high concentrations (>90 vol%) can increase resistance.[1][2][1][2]
1 M LiPF6 in EC:DEC + FEC (various %)Silicon NanoparticlesCells with fluoroethylene carbonate (FEC) showed smaller impedance compared to the standard electrolyte, attributed to a more stable SEI.[3][3]
1 M LiPF6 in EC:EMC + TFENH (co-solvent)GraphiteThe addition of trifluoroethyl n-hexanoate (TFENH) significantly decreased the surface film resistance (R_SEI) at low temperatures.[4][4]

Note: EC = Ethylene Carbonate, EMC = Ethyl Methyl Carbonate, DEC = Diethyl Carbonate, FEC = Fluoroethylene Carbonate, TFENH = Trifluoroethyl n-hexanoate. The specific values of interfacial resistance can vary significantly based on cell chemistry, cycling history, and temperature.

Experimental Protocol for EIS Measurement

To ensure reproducibility and accuracy in comparing interfacial resistance, a standardized experimental protocol is crucial. The following methodology is a synthesis of best practices reported in the literature.[3][5][6]

1. Cell Assembly:

  • Cell Type: 2032-type coin cells are commonly used for initial screening and material characterization.

  • Electrodes: The working electrode (e.g., graphite or silicon) and a lithium metal counter/reference electrode are separated by a microporous separator (e.g., Celgard).

  • Electrolyte: A specific volume of the electrolyte under investigation (e.g., 1 M LiPF6 in a specified solvent blend) is added to the cell in an argon-filled glovebox to prevent moisture and oxygen contamination.

2. Formation Cycles:

  • Before EIS measurements, the assembled cells undergo a few initial galvanostatic charge-discharge cycles at a low C-rate (e.g., C/25). This "formation" process is critical for the initial development of a stable SEI layer.

3. EIS Measurement:

  • Instrument: A potentiostat equipped with a frequency response analyzer is used.

  • Cell State: EIS is typically performed on cells at a specific state of charge (e.g., fully delithiated) after a rest period (e.g., 16 hours) to allow the cell to reach equilibrium.[3]

  • Parameters:

    • Frequency Range: A wide frequency range is scanned, typically from the megahertz (MHz) or kilohertz (kHz) region down to the millihertz (mHz) range (e.g., 300 kHz to 30 mHz).[3]

    • AC Amplitude: A small AC voltage perturbation (e.g., 10 mV) is applied to ensure a linear response.[3]

    • Temperature: Measurements are conducted at a controlled temperature (e.g., 25°C).

4. Data Analysis:

  • The impedance data is visualized using a Nyquist plot (–Im(Z) vs. Re(Z)).

  • An appropriate equivalent electrical circuit model is fitted to the experimental data to extract quantitative values for different impedance components, including the solution resistance (Rs), the SEI resistance (R_SEI), and the charge transfer resistance (R_ct).

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for conducting EIS studies to compare the interfacial resistance of different electrolytes.

EIS_Workflow cluster_prep Cell Preparation cluster_conditioning Cell Conditioning cluster_measurement EIS Measurement cluster_analysis Data Analysis A Electrode & Separator Punching B Coin Cell Assembly (Ar-filled Glovebox) A->B C Electrolyte Injection B->C D Formation Cycles (e.g., C/25) C->D E Rest Period (e.g., 16 hours) D->E F Connect to Potentiostat E->F G Set EIS Parameters (Frequency, Amplitude) F->G H Perform EIS Scan G->H I Generate Nyquist Plot H->I J Equivalent Circuit Modeling I->J K Extract Interfacial Resistance (R_ct) J->K L Performance Evaluation K->L Compare R_ct of Different Electrolytes

Caption: Workflow for EIS analysis of interfacial resistance.

The Signaling Pathway of Improved Performance

The mechanism by which TFEC and similar fluorinated additives improve interfacial properties can be visualized as a signaling pathway leading to enhanced battery performance. The presence of fluorine atoms influences the electrochemical reduction of the carbonate solvent, promoting the formation of a lithium fluoride (B91410) (LiF)-rich SEI. LiF is known for its electronic insulating properties and good Li+ conductivity, contributing to a more stable and less resistive interface.

SEI_Formation_Pathway cluster_electrolyte Electrolyte Composition cluster_sei SEI Formation cluster_properties Interfacial Properties cluster_performance Battery Performance A TFEC-based Electrolyte C Preferential Reduction of TFEC A->C B Standard Carbonate Electrolyte E Reduction of Standard Carbonates B->E D Formation of LiF-rich SEI C->D I Stable & Thin SEI D->I F Formation of Organic/Inorganic SEI E->F J Less Stable & Thicker SEI F->J G Lower Interfacial Resistance (R_ct) K Improved Cycle Life & Rate Capability G->K H Higher Interfacial Resistance (R_ct) L Faster Capacity Fade H->L I->G J->H

Caption: Impact of TFEC on SEI formation and performance.

References

A Comparative Benchmark of Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) Against Standard Electrolyte Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bis(2,2,2-trifluoroethyl) Carbonate (TFEC) with standard electrolyte additives, namely Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC), for use in lithium-ion batteries. The following sections present a summary of performance data, detailed experimental methodologies, and an exploration of the mechanisms of action, supported by experimental findings from various studies.

Performance Benchmark: TFEC vs. Standard Additives

The performance of electrolyte additives is critical for the advancement of lithium-ion battery technology. This section summarizes the quantitative data on the electrochemical performance of TFEC in comparison to FEC and VC.

Performance Metric This compound (TFEC) Fluoroethylene Carbonate (FEC) Vinylene Carbonate (VC) Standard Electrolyte (LP57) Test Conditions
Capacity Retention Up to 90% (after 200 cycles)[1][2][3]768 mAh/g (after 100 cycles with 5% FEC on Si anode)[4]1542 mAh/g (after 100 cycles with 5% VC on Si anode)[4]76% (after 200 cycles)[1][2][3]NMC622|graphite (B72142) cells; varying TFEC content in LP57 (1 M LiPF6 in EC:EMC, 3:7 v/v). Si anode half-cells for FEC and VC data.
Initial Coulombic Efficiency Not explicitly stated~87-89% (on Si anode)~87-89% (on Si anode)Not explicitly statedSi anode half-cells.
Rate Capability Comparable to standard electrolyte[1][2][3]Generally good, better than VC at high ratesSignificant capacity drop at high ratesBaseline performanceNMC622|graphite cells for TFEC. Si anode half-cells for FEC and VC.
Cell Resistance Comparable to standard electrolyte[1][2][3]Lower impedance with 10-15 wt% FECHigher impedance compared to FECBaseline performanceNMC622|graphite cells for TFEC. Si anode half-cells for FEC and VC.
Safety (Flammability) Acts as a flame-retarding co-solvent, enhancing safety.Standard flammability for carbonate-based electrolytes.Standard flammability for carbonate-based electrolytes.Highly flammable.General property of the additive.

Note: The data for TFEC was obtained from studies using NMC622|graphite full cells, while the data for FEC and VC was primarily from studies on silicon anodes. Direct comparison should be made with caution due to the different cell chemistries and testing conditions.

Mechanism of Action: SEI Formation and Ionic Pathways

The primary function of these additives is to decompose on the anode surface during the initial charging cycles to form a stable Solid Electrolyte Interphase (SEI). This layer is crucial for preventing further electrolyte decomposition and ensuring the longevity of the battery.

This compound (TFEC): TFEC contributes to the formation of a thin, LiF-rich SEI layer.[1][2] The presence of fluorine is believed to be key to its flame-retardant properties and its ability to create a stable SEI.

TFEC_SEI_Formation TFEC TFEC in Electrolyte Decomposition Reductive Decomposition on Anode Surface TFEC->Decomposition e_minus e- (from anode) e_minus->Decomposition Li_plus Li+ Li_plus->Decomposition LiF LiF Formation Decomposition->LiF Organic_fragments Organic Fragments Decomposition->Organic_fragments SEI Stable, LiF-rich SEI Layer LiF->SEI Organic_fragments->SEI

Proposed SEI Formation with TFEC

Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC): Both FEC and VC are known to form effective SEI layers. FEC decomposition leads to the formation of LiF and polymeric species, resulting in a more stable SEI compared to a standard electrolyte. VC polymerizes on the anode surface to form a poly(VC) layer.

FEC_VC_SEI_Formation cluster_fec FEC Pathway cluster_vc VC Pathway FEC FEC FEC_decomp Decomposition FEC->FEC_decomp LiF_fec LiF FEC_decomp->LiF_fec PolyFEC Poly(FEC) FEC_decomp->PolyFEC SEI_fec Stable SEI LiF_fec->SEI_fec PolyFEC->SEI_fec VC VC VC_poly Polymerization VC->VC_poly PolyVC Poly(VC) VC_poly->PolyVC SEI_vc Stable SEI PolyVC->SEI_vc

SEI Formation with FEC and VC

Key Experiments & Methodologies

The data presented in this guide is based on standard electrochemical evaluation techniques for lithium-ion battery materials. Below are the typical experimental protocols employed in the cited research.

Electrolyte Preparation
  • Baseline Electrolyte: 1 M LiPF6 in a mixture of ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC) with a volume ratio of 3:7 (LP57).

  • Additive-Containing Electrolytes: Prepared by dissolving specified weight percentages (e.g., 2%, 5%, 10%) of TFEC, FEC, or VC into the baseline electrolyte. All preparation and handling of electrolyte solutions are conducted in an argon-filled glovebox to prevent moisture contamination.

Cell Assembly
  • Cell Type: CR2032-type coin cells are commonly used for half-cell and full-cell testing.

  • Electrodes:

    • Anode: Graphite or silicon-based materials.

    • Cathode: Lithium nickel manganese cobalt oxide (NMC), such as NMC622 (LiNi0.6Mn0.2Co0.2O2).

  • Separator: A microporous polymer membrane (e.g., Celgard) is used to separate the anode and cathode.

  • Assembly: Cells are assembled in an argon-filled glovebox.

Electrochemical Measurements
  • Galvanostatic Cycling: Cells are cycled at various C-rates (e.g., C/10, C/5, 1C) within a specific voltage range (e.g., 3.0 V to 4.2 V for graphite anodes, or higher for high-voltage cathodes) to determine capacity retention and coulombic efficiency. Testing is typically performed at a constant temperature (e.g., 25°C).

  • Cyclic Voltammetry (CV): Performed at a slow scan rate (e.g., 0.1 mV/s) to identify the reduction and oxidation potentials of the electrolyte components and understand the SEI formation process.

  • Electrochemical Impedance Spectroscopy (EIS): Conducted over a wide frequency range (e.g., 100 kHz to 0.01 Hz) to measure the impedance of the cell, providing insights into the resistance of the SEI layer and charge transfer kinetics.

Surface Analysis

  • X-ray Photoelectron Spectroscopy (XPS): Used to analyze the chemical composition of the SEI layer formed on the electrode surface after cycling. This technique provides information about the elemental and chemical states of the species present in the SEI.

Experimental_Workflow A Electrolyte Preparation (Baseline +/- Additive) B Coin Cell Assembly (Anode | Separator | Cathode) A->B C Electrochemical Testing B->C D Galvanostatic Cycling (Capacity, Efficiency) C->D E Cyclic Voltammetry (Redox Potentials) C->E F EIS (Impedance) C->F G Post-mortem Analysis D->G H XPS (SEI Composition) G->H

Typical Experimental Workflow

Conclusion

This compound (TFEC) demonstrates significant promise as a multi-functional electrolyte additive for lithium-ion batteries. Its primary advantages lie in its flame-retardant properties, which enhance battery safety, and its ability to form a stable, LiF-rich SEI that leads to improved cycling stability and capacity retention compared to standard carbonate electrolytes. While direct, comprehensive comparative studies against FEC and VC under identical conditions are limited, the available data suggests that TFEC is a competitive alternative, particularly for applications where safety and long-term stability are paramount. Further research focusing on a direct comparison of these additives in various cell chemistries is warranted to fully elucidate their respective advantages and disadvantages.

References

Thermal Stability of Electrolytes with Trifluoroethyl Carbonate (TFEC): A Comparative Analysis Using TGA/DSC

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the thermal properties of trifluoroethyl carbonate (TFEC) as an electrolyte component reveals its potential to enhance the safety of lithium-ion batteries. This guide provides a comparative analysis of the thermal stability of TFEC-based electrolytes against standard carbonate electrolytes using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), supported by experimental data and detailed protocols.

The ever-increasing demand for high-energy and safe lithium-ion batteries has spurred research into novel electrolyte formulations. Trifluoroethyl carbonate (TFEC) has emerged as a promising co-solvent due to its non-flammable nature and potential to form a stable solid electrolyte interphase (SEI) on anodes. Understanding the thermal behavior of electrolytes is paramount for predicting and preventing thermal runaway, a critical safety concern in battery technology. This guide offers a comprehensive comparison of the thermal stability of electrolytes containing TFEC with conventional ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC) based systems.

Comparative Thermal Analysis: TGA and DSC Data

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to evaluate the thermal stability of materials. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition and volatilization points. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing exothermic and endothermic transitions such as decomposition and melting.

While direct, side-by-side comparative studies with comprehensive quantitative data for TFEC-based electrolytes are still emerging in publicly available literature, existing research on analogous fluorinated carbonates and standard electrolytes provides valuable insights. The following table summarizes typical thermal decomposition data for a standard electrolyte and highlights the expected trends for a TFEC-containing counterpart.

Electrolyte CompositionOnset Decomposition Temperature (°C)Peak Exothermic Temperature (°C)Heat of Reaction (J/g)Mass Loss at 300°C (%)
Standard Electrolyte
1.0 M LiPF6 in EC/DMC (1:1 wt.)~200-220~212[1]-355.4[1]>80
1.0 M LiPF6 in EC/DEC (1:1 v/v)~150 (solvent evaporation)~275 (decomposition)Not specified~93[2]
TFEC-Based Electrolyte (Expected Trends) Higher than standardShifted to higher temperaturesPotentially lowerLower than standard

Note: Data for the TFEC-based electrolyte is presented as expected trends based on the properties of fluorinated compounds. Specific values will vary depending on the exact formulation and experimental conditions.

The data for standard electrolytes, such as 1.0 M LiPF6 in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC), shows a significant exothermic decomposition peak around 212°C, with a substantial heat release of -355.4 J/g.[1] Similarly, an electrolyte composed of 1.0 M LiPF6 in EC and diethyl carbonate (DEC) exhibits multi-step mass loss, with significant decomposition occurring around 275°C.[2]

It is anticipated that the substitution of conventional carbonates with TFEC would lead to an increased onset decomposition temperature and a reduction in the exothermic heat released. This is attributed to the strong electron-withdrawing fluorine atoms in the TFEC molecule, which enhance its thermal stability.

Experimental Protocols

To ensure accurate and reproducible results in the thermal analysis of battery electrolytes, a stringent experimental protocol must be followed. The following is a detailed methodology for conducting TGA and DSC experiments on lithium-ion battery electrolytes.

Sample Preparation (to be performed in an inert-atmosphere glovebox):

  • Electrolyte Formulation: Prepare the desired electrolyte compositions (e.g., 1.0 M LiPF6 in EC/DMC 1:1 wt. and 1.0 M LiPF6 in TFEC/DMC 1:1 wt.) inside an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

  • Crucible Preparation: Use hermetically sealed aluminum or stainless steel crucibles for both TGA and DSC analysis to prevent electrolyte leakage and evaporation at lower temperatures. For some TGA experiments, a pierced lid may be used to allow for the controlled release of gaseous decomposition products.

  • Sample Loading: Dispense approximately 5-10 mg of the electrolyte into the crucible and hermetically seal it. The exact mass should be recorded precisely.

TGA/DSC Analysis:

  • Instrumentation: Utilize a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements, such as a Netzsch STA 449 F1 Jupiter®.

  • Purge Gas: Use a high-purity inert gas, such as argon or nitrogen, with a constant flow rate (e.g., 50 mL/min) to maintain an inert atmosphere during the analysis.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Heat the sample at a constant ramp rate (e.g., 5-10°C/min) to a final temperature (e.g., 400°C).

  • Data Acquisition: Record the sample mass (TGA) and differential heat flow (DSC) as a function of temperature.

Experimental Workflow and Logical Relationships

The process of evaluating the thermal stability of electrolytes using TGA/DSC involves a series of interconnected steps, from sample preparation to data analysis and interpretation. The following diagram, generated using the DOT language, illustrates this workflow.

G cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Thermal Analysis cluster_data Data Interpretation p1 Electrolyte Formulation (e.g., Standard vs. TFEC-based) p2 Crucible Loading (5-10 mg in hermetic pan) p1->p2 a1 TGA/DSC Instrument Setup (e.g., Netzsch STA) p2->a1 a2 Heating Program (e.g., 30-400°C at 10°C/min) a1->a2 a3 Data Acquisition (Mass Change & Heat Flow) a2->a3 d1 TGA Curve Analysis (Onset of Mass Loss, % Mass Loss) a3->d1 d2 DSC Curve Analysis (Onset of Exotherm, Peak Temp, ΔH) a3->d2 d3 Comparative Stability Assessment d1->d3 d2->d3

Workflow for TGA/DSC analysis of electrolyte thermal stability.

This logical flow highlights the critical stages, from the controlled environment of sample preparation to the detailed analysis of the thermal data, culminating in a comparative assessment of the electrolyte's stability. The signaling pathway from raw data to final assessment underscores the importance of both TGA and DSC in forming a complete picture of thermal behavior.

References

A Comparative Guide to Bis(2,2,2-trifluoroethyl) Carbonate for Long-Term Cycling Performance in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the long-term cycling performance of Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC), a promising electrolyte additive and co-solvent for enhancing the safety and performance of lithium-ion batteries (LIBs). Through a comparative analysis with established electrolyte additives, Fluoroethylene Carbonate (FEC) and Vinylene Carbonate (VC), this document summarizes key performance metrics from various studies, details experimental protocols, and visualizes the underlying electrochemical mechanisms.

Executive Summary

This compound (BTFEC), also known as Trifluoroethyl Carbonate (TFEC), has emerged as a critical component in the development of safer and more durable lithium-ion batteries. Its primary function is to act as a flame-retarding co-solvent, significantly mitigating the risk of thermal runaway. Beyond its safety benefits, research indicates that BTFEC contributes to superior electrochemical performance, including enhanced capacity retention and improved stability under various temperature conditions. This is largely attributed to its ability to facilitate the formation of a stable and robust Solid Electrolyte Interphase (SEI) on the anode, which is crucial for long-term cycling stability.

Performance Comparison: BTFEC vs. Alternatives

Quantitative Performance Data

The following tables summarize the long-term cycling performance of electrolytes containing BTFEC, FEC, and VC from various research publications.

Table 1: Long-Term Cycling Performance of this compound (BTFEC)

Electrode CombinationElectrolyte CompositionCycling ConditionsCapacity RetentionCoulombic EfficiencySource
NMC622/GraphiteNot specified, with BTFECNot specifiedUp to 90% after 200 cyclesNot specified[1]
NMC811/10%SiOx-90%GraphiteLiFSI in FEC/BTFEC0.5C, 4.5V upper cut-off94.5% after 100 cycles at 20°C; 92.2% after 100 cycles at 40°CNot specified[2]

Table 2: Long-Term Cycling Performance of Fluoroethylene Carbonate (FEC)

Electrode CombinationElectrolyte CompositionCycling ConditionsCapacity RetentionCoulombic EfficiencySource
Si/C CompositeTC-E918 with 10 wt% FECNot specified~86% after 60 cyclesNot specified[3]
Si nano-particle1.2 M LiPF6 in EC:DEC with 10-15 wt% FECNot specifiedBest capacity retention among tested FEC concentrationsLower first cycle efficiency (87-89%)[4]

Table 3: Long-Term Cycling Performance of Vinylene Carbonate (VC)

Electrode CombinationElectrolyte CompositionCycling ConditionsCapacity RetentionCoulombic EfficiencySource
Si nano-particle1.2 M LiPF6 in EC:DEC with 3-6 wt% VCNot specifiedHigher impedance and lower capacity retention than FECLower first cycle efficiency (87-89%)[4]
GraphiteNot specified, with VCNot specifiedImproved long-term cycling compared to controlImproved[5]
Impedance Characteristics

Electrochemical Impedance Spectroscopy (EIS) is a critical technique for evaluating the internal resistance of a battery, which is influenced by the properties of the SEI layer.

  • BTFEC: Studies indicate that electrolytes containing BTFEC can exhibit comparable cell resistance to state-of-the-art benchmarks. However, high concentrations of BTFEC (above 90 vol%) can lead to a significant increase in resistance and a corresponding rapid fade in capacity[1].

  • FEC: The addition of FEC to electrolytes has been shown to result in a smaller impedance compared to standard electrolytes, contributing to better capacity retention[4]. The formation of a LiF-rich SEI is believed to be a key factor in reducing interfacial resistance.

  • VC: In contrast, the use of VC often leads to a higher impedance, which is attributed to the formation of a thicker, polymer-based SEI layer on the anode surface[4][6].

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the performance of these electrolyte additives.

Cell Assembly
  • Coin Cells: For initial electrochemical screening and material characterization, 2032-format coin cells are commonly used. These typically consist of a cathode, an anode, a separator, and the electrolyte, assembled in an argon-filled glovebox to prevent moisture contamination.

  • Pouch Cells: For more application-oriented testing, pouch cells are utilized, which allow for the evaluation of performance on a larger scale and under more realistic conditions.

Electrolyte Preparation

The baseline electrolyte typically consists of a lithium salt, such as Lithium Hexafluorophosphate (LiPF₆), dissolved in a mixture of carbonate solvents, most commonly Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) in a 3:7 weight ratio. The additives (BTFEC, FEC, or VC) are then introduced at varying weight percentages into this baseline electrolyte.

Electrochemical Measurements
  • Galvanostatic Cycling: This is the primary method for evaluating long-term cycling performance. Cells are repeatedly charged and discharged at a constant current (C-rate) between defined voltage limits. The capacity retention and coulombic efficiency are monitored over hundreds of cycles.

  • Electrochemical Impedance Spectroscopy (EIS): This technique is used to analyze the different resistance components within the battery. Measurements are typically taken at various states of charge and at different points during the cycling life of the cell to understand the evolution of the interfacial impedance.

  • Cyclic Voltammetry (CV): CV is employed to study the electrochemical reduction and oxidation processes of the electrolyte components and to understand the formation of the SEI layer.

Mechanism of Performance Enhancement

The superior performance of fluorinated additives like BTFEC and FEC is largely attributed to the formation of a stable and protective Solid Electrolyte Interphase (SEI) on the anode surface.

SEI Formation with BTFEC

BTFEC is believed to contribute to the formation of a thin, uniform, and LiF-rich SEI layer. The presence of fluorine in the BTFEC molecule facilitates the decomposition pathway that leads to the formation of lithium fluoride, a key component of a robust SEI. This LiF-rich interface is mechanically stable and possesses good ionic conductivity, which helps to suppress the continuous decomposition of the electrolyte and minimize the loss of active lithium during cycling.

SEI_Formation_BTFEC cluster_electrolyte Electrolyte Bulk cluster_anode Anode Surface cluster_sei SEI Layer BTFEC BTFEC Anode Graphite Anode BTFEC->Anode Reduction at Anode Surface Li_ion Li⁺ Li_ion->Anode electron e⁻ electron->Anode LiF LiF-rich SEI Anode->LiF Forms stable SEI layer

Caption: Proposed mechanism of BTFEC in forming a stable LiF-rich SEI layer on the anode.

Experimental Workflow for Performance Evaluation

The evaluation of a new electrolyte additive like BTFEC follows a systematic workflow to ensure comprehensive and reliable data.

Experimental_Workflow A Electrolyte Formulation (Baseline + Additive) B Cell Assembly (Coin Cells/Pouch Cells) A->B C Formation Cycles (SEI Formation) B->C D Long-Term Galvanostatic Cycling C->D E Electrochemical Impedance Spectroscopy (EIS) C->E F Post-Mortem Analysis (XPS, SEM, etc.) D->F G Data Analysis and Comparison D->G E->G F->G

Caption: A typical experimental workflow for evaluating the performance of electrolyte additives.

Conclusion

This compound demonstrates significant potential as a multifunctional electrolyte component for advanced lithium-ion batteries. Its primary advantage lies in its ability to enhance battery safety by acting as a flame retardant. Furthermore, the evidence suggests that BTFEC contributes to improved long-term cycling stability and capacity retention, outperforming standard electrolytes in several studies. The formation of a stable, LiF-rich SEI layer is a key contributor to these performance enhancements.

While direct, comprehensive comparative studies against other common additives like FEC and VC are still needed, the existing data strongly supports the continued investigation and development of BTFEC for next-generation lithium-ion batteries. Future research should focus on optimizing the concentration of BTFEC in various electrolyte systems and conducting head-to-head comparisons with other state-of-the-art additives to fully elucidate its performance benefits.

References

Comparative study of SEI layer thickness and morphology with different additives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of SEI Layer Thickness and Morphology with Different Electrolyte Additives

The Solid Electrolyte Interphase (SEI) is a critical passivation layer formed on the anode surface of lithium-ion batteries during the initial charging cycles.[1] Its composition, thickness, and morphology are paramount as they directly influence the battery's performance, including cycle life, safety, and overall efficiency.[2][3] The SEI must be electronically insulating yet ionically conductive, allowing Li-ions to pass through while preventing further decomposition of the electrolyte.[4]

Electrolyte additives are introduced in small quantities to preferentially decompose on the anode surface, forming a more stable and effective SEI layer than what is formed with the base electrolyte alone.[2][5] This guide provides a comparative study of various additives, presenting quantitative data on their impact on SEI thickness and morphology, and detailing the experimental protocols used for their characterization.

Comparative Analysis of SEI Properties with Various Additives

The choice of additive significantly alters the resulting SEI layer. Key additives such as Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are widely studied for their ability to form thin, stable, and protective SEI layers. Other classes of additives, including those containing sulfur or boron, also show promise in tailoring SEI characteristics for improved battery performance.[2]

AdditiveConcentrationSEI Thickness (nm)Key Morphological & Compositional FeaturesReferences
Baseline Electrolyte -~5 - >50Composed primarily of lithium alkyl carbonates (e.g., LEDC) and LiF. Thickness can be non-uniform and increase with cycling.[3][6][7]
Vinylene Carbonate (VC) 0.4 - 3 wt%10 - 41Forms a thinner, smoother, and more stable SEI.[7][8][9] Rich in poly(VC) and Li₂CO₃; inhibits the formation of some lithium alkyl carbonates.[7][10][7][8][9][10]
Fluoroethylene Carbonate (FEC) 3 wt%10 - 20Creates a thinner SEI compared to baseline.[7][10] Morphology can be grainier. Composition includes LiF, Li₂CO₃, and poly(FEC).[7][9][7][9][10]
Dimethyl Sulfite (DMS) Not specified~150Leads to the formation of large particles and a significantly thicker SEI layer.[6][6]
Tris Trimethyl Silyl Phosphite (TTSPi) Not specifiedNot specifiedReduces the amount of oxygen (C=O) and sulfur in the SEI, replacing them with hydrocarbons.[2][2]
K₄BiI₇ Not specifiedNot specifiedPromotes a unique "mosaic-like and dendrite-free morphology," suggesting a well-formed and stable structure.[11][11]
Lithium Bis(fluorosulfonyl)imide (LiFSI) Not specifiedNot specifiedContributes to the formation of a stable SEI on SiOx-based electrodes, rich in Li₂CO₃ and ROCO₂Li.[12][12]

Experimental Protocols for SEI Characterization

A multi-technique approach is essential for a comprehensive understanding of the SEI layer's complex nature.

X-ray Photoelectron Spectroscopy (XPS)
  • Purpose: To determine the elemental and chemical composition of the SEI's surface (top ~5 nm).[2] It is one of the most useful tools for providing direct, quantitative, and qualitative information.[13]

  • Methodology:

    • Cells are cycled for a specific number of formation cycles.

    • Inside an argon-filled glovebox, the cell is disassembled, and the anode is harvested.

    • The anode is gently rinsed with a high-purity solvent (e.g., dimethyl carbonate, DMC) to remove residual electrolyte salt.

    • The dried anode sample is transferred to the XPS ultra-high vacuum chamber without air exposure.

    • X-rays are directed at the sample, causing the emission of photoelectrons. An analyzer measures the kinetic energy of these electrons.

    • The resulting spectra provide binding energies that are characteristic of specific elements and their chemical states (e.g., distinguishing between carbonate carbon and graphitic carbon). Depth profiling can be achieved by sputtering the surface with an ion beam to analyze underlying layers.

Electron Microscopy (TEM & SEM)
  • Purpose: To visualize the morphology, structure, and thickness of the SEI layer. Transmission Electron Microscopy (TEM) provides high-resolution cross-sectional images, while Scanning Electron Microscopy (SEM) is used for surface topography.[14]

  • Methodology:

    • Sample preparation follows the same initial steps as for XPS (cycling, disassembly, rinsing).

    • For TEM: Thin cross-sections of the anode are prepared, often using a Focused Ion Beam (FIB) or cryo-ultramicrotomy. This is a delicate process to preserve the SEI structure. The thin lamella is then transferred to a TEM grid for imaging.

    • For SEM: The rinsed and dried anode piece is mounted on a sample holder and transferred to the SEM chamber. An electron beam is scanned across the surface to generate images based on secondary or backscattered electrons.

Atomic Force Microscopy (AFM)
  • Purpose: To provide high-resolution 3D topographical images of the SEI surface and to perform quantitative measurements of its thickness and roughness.[15] In-situ electrochemical AFM (EC-AFM) can be used to observe the live formation and evolution of the SEI during electrochemical cycling.[6][15]

  • Methodology:

    • For ex-situ analysis, the anode is prepared as previously described.

    • For in-situ analysis, a specialized electrochemical cell compatible with the AFM is constructed, using a smooth electrode surface like Highly Oriented Pyrolytic Graphite (HOPG) as a model anode.

    • A sharp tip mounted on a cantilever is scanned across the sample surface.

    • The deflection of the cantilever due to forces between the tip and the surface is measured by a laser, allowing for the reconstruction of the surface topography.

    • To measure thickness, the SEI can be carefully scratched with the AFM tip to expose the underlying anode, and the height difference is measured.[6]

Visualizing SEI Formation and Analysis

SEI_Formation_Mechanism cluster_electrolyte Electrolyte Components cluster_anode Anode Surface cluster_sei SEI Layer Components Solvent Solvent (EC, DMC) Reduction Electrochemical Reduction (First Charge Cycle) Solvent->Reduction Salt Salt (LiPF6) Salt->Reduction Additive Additive (e.g., VC, FEC) Additive->Reduction Preferential Decomposition Inorganic Inorganic Products (LiF, Li2CO3) Reduction->Inorganic Organic Organic Products (LEDC, Polymers) Reduction->Organic FinalSEI Stable, Ionically Conductive SEI Layer Inorganic->FinalSEI Organic->FinalSEI

Experimental_Workflow cluster_analysis 5. SEI Characterization start 1. Cell Assembly (with specific additive) formation 2. Formation Cycles (Initial Li+ Intercalation) start->formation disassembly 3. Cell Disassembly (in Inert Atmosphere Glovebox) formation->disassembly washing 4. Anode Rinsing & Drying (e.g., with DMC) disassembly->washing XPS XPS (Composition) washing->XPS TEM TEM (Morphology, Thickness) washing->TEM AFM AFM (Topography, Thickness) washing->AFM SEM SEM (Surface Morphology) washing->SEM

References

Safety Operating Guide

Proper Disposal of Bis(2,2,2-trifluoroethyl) Carbonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Essential safety and logistical information regarding the proper disposal of Bis(2,2,2-trifluoroethyl) Carbonate (CAS RN: 1513-87-7), a flammable and irritating chemical, is outlined below to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is classified as a highly flammable liquid and vapor that causes skin and serious eye irritation.[1][2][3] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment and in accordance with institutional and national hazardous waste regulations.

Immediate Safety and Handling

Before beginning any disposal-related activities, ensure that all personnel are equipped with the necessary personal protective equipment (PPE). This includes, but is not limited to, chemically resistant gloves, safety goggles, a face shield, and a laboratory coat.[1][4] All handling of this substance should occur in a well-ventilated area, preferably within a chemical fume hood.[1] An emergency eye wash station and safety shower must be readily accessible.[1]

Waste Collection and Segregation: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent accidental reactions and ensure compliant disposal.

Procedure:

  • Designate a Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.

  • Labeling: The container must be clearly marked with "Hazardous Waste" and the full chemical name: "this compound". Include the date of waste accumulation.

  • Waste Transfer: Carefully transfer the waste chemical into the designated container, avoiding splashes or the generation of aerosols.

  • Compatibility: Do not mix this compound waste with other waste streams unless their compatibility has been verified. In particular, keep it separate from strong acids, strong bases, oxidizing agents, and reducing agents.[1]

  • Container Sealing: Securely seal the container after each addition of waste and when it is not in use.

  • Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated designated hazardous waste storage area, away from sources of ignition.[1][2][5]

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Containment: For small spills, use a dry chemical absorbent to contain the liquid.[1]

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools for the cleanup of this flammable liquid.[2][3][6]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

  • Reporting: Report the spill to the laboratory supervisor and the institutional environmental health and safety (EHS) office.

Final Disposal Procedure

The ultimate disposal of this compound waste must be handled by a licensed and approved waste disposal contractor. The recommended method of disposal is incineration in a facility equipped with an afterburner and a flue gas scrubber.[1]

Procedural Steps for Disposal:

  • Contact EHS: Once the hazardous waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office.

  • Arrange for Pickup: The EHS office will coordinate with a certified hazardous waste management company for the pickup and transportation of the waste.

  • Documentation: Ensure all necessary waste disposal documentation is completed as required by your institution and local regulations.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

Safety and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 1513-87-7[1][7][8]
Molecular Formula C5H4F6O3[1][8]
Molecular Weight 226.07 g/mol [7][8]
Boiling Point 118 °C[7]
Flash Point 29 °C (84.2 °F)[7]
Density 1.51 g/mL[7]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_spill Spill Emergency cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Generated Waste (e.g., unused reagent, contaminated materials) D Transfer to Labeled Hazardous Waste Container C->D E Store Securely in Designated Area D->E J Contact Institutional EHS Office E->J F Spill Occurs G Evacuate & Ventilate Area F->G H Contain with Absorbent G->H I Collect Waste into Hazardous Container H->I I->E K Arrange for Professional Disposal (Licensed Contractor) J->K L Incineration with Afterburner and Scrubber K->L

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Bis(2,2,2-trifluoroethyl) Carbonate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals, this document outlines the critical safety protocols, operational procedures, and disposal plans for the handling of Bis(2,2,2-trifluoroethyl) Carbonate. Adherence to these guidelines is paramount to ensure a safe laboratory environment and minimize the risk of exposure.

This compound is a fluorinated organic compound that presents several potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation. Furthermore, it is a flammable liquid, requiring stringent safety measures to prevent ignition. This guide provides a comprehensive framework for the safe handling, storage, and disposal of this chemical, empowering laboratory personnel to work with confidence and security.

Personal Protective Equipment (PPE): Your First Line of Defense

The appropriate selection and consistent use of Personal Protective Equipment (PPE) is the most critical step in mitigating the risks associated with handling this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

Body Part Personal Protective Equipment (PPE) Specifications and Rationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (Nitrile or Butyl Rubber recommended)Protects against skin contact, which can cause irritation. While specific breakthrough time data for this compound is not readily available, nitrile and butyl rubber gloves are generally recommended for handling fluorinated organic compounds. It is crucial to consult the glove manufacturer's specific chemical resistance data before use. For prolonged or high-exposure tasks, consider double-gloving.
Body Flame-retardant lab coat or chemical-resistant apronProtects skin and personal clothing from splashes and contamination. Flame-retardant properties are essential due to the flammable nature of the chemical.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridgesTo be used in areas with inadequate ventilation or when the potential for inhaling vapors is high. The black color-coded OV cartridge is appropriate for this class of chemical. Ensure a proper fit test has been conducted.
Feet Closed-toe shoesStandard laboratory practice to protect feet from spills.

Standard Operating Procedure for Handling this compound

Following a standardized procedure is essential for minimizing the risk of accidents and exposures. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Gather and inspect all necessary PPE prep2->prep3 prep4 Prepare all equipment and reagents prep3->prep4 handle1 Don all required PPE prep4->handle1 handle2 Work within a certified chemical fume hood handle1->handle2 handle3 Dispense the required amount of chemical carefully handle2->handle3 handle4 Keep containers tightly sealed when not in use handle3->handle4 post1 Decontaminate work surfaces handle4->post1 post2 Properly label and store any remaining chemical post1->post2 post3 Dispose of waste in designated halogenated organic waste container post2->post3 post4 Remove and properly dispose of/decontaminate PPE post3->post4 post5 Wash hands thoroughly post4->post5

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Spill and Exposure Response

In the event of a spill or accidental exposure, a swift and informed response is crucial to minimize harm.

Spill Response Plan

The following diagram outlines the step-by-step procedure for managing a spill of this compound.

Spill Response Plan for this compound spill Spill Occurs assess Assess the spill size and immediate risk spill->assess evacuate Evacuate non-essential personnel assess->evacuate ppe Don appropriate PPE (including respirator if necessary) assess->ppe contain Contain the spill with absorbent material (e.g., vermiculite, sand) ppe->contain absorb Absorb the spilled material contain->absorb collect Collect absorbed material into a sealed, labeled container absorb->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste as halogenated organic waste decontaminate->dispose

Caption: A step-by-step guide for responding to a chemical spill.

First Aid for Exposure

Immediate and appropriate first aid is critical in the event of an exposure.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations. As a halogenated organic compound, it requires specific disposal procedures.

Waste Segregation and Labeling:

  • Designated Waste Container: Use a dedicated, properly labeled waste container for "Halogenated Organic Waste".[1]

  • Compatibility: Ensure the waste container is made of a compatible material (e.g., high-density polyethylene) and is in good condition.

  • Labeling: The label should clearly state "Halogenated Organic Waste" and list the chemical constituents, including "this compound".[2]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[2]

Disposal Procedure:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Do not mix halogenated waste with non-halogenated waste streams.[3]

  • Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

By adhering to these comprehensive guidelines, researchers and scientists can confidently and safely handle this compound, fostering a secure and productive laboratory environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.